Product packaging for 3-(4-Bromophenyl)-2-methylpropanoic acid(Cat. No.:CAS No. 66735-01-1)

3-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B1288795
CAS No.: 66735-01-1
M. Wt: 243.1 g/mol
InChI Key: KIXVFBKJEAPPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Bromophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1288795 3-(4-Bromophenyl)-2-methylpropanoic acid CAS No. 66735-01-1

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVFBKJEAPPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617253
Record name 3-(4-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-01-1
Record name 4-Bromo-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66735-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66735-01-1

An Essential Intermediate in Pharmaceutical and Chemical Synthesis

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-2-methylpropanoic acid, a key chemical intermediate with significant applications in pharmaceutical research, drug development, and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral characteristics, and potential biological significance.

Chemical and Physical Properties

This compound is a solid, crystalline compound, typically appearing as a yellow to light brown solid.[1] Its chemical structure, featuring a brominated phenyl ring and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. The presence of the bromine atom and the carboxylic acid group provides two reactive centers for various chemical modifications.

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyValueSource
CAS Number 66735-01-1-
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Yellow to light brown solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Isomer CAS Number 32454-35-6 (2-(4-Bromophenyl)-2-methylpropanoic acid)-
Isomer Melting Point 122-124 °C
Isomer Boiling Point 334.2 ± 17.0 °C (Predicted)
Isomer Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol

Note: Some physicochemical data, such as melting and boiling points, are for the isomer 2-(4-Bromophenyl)-2-methylpropanoic acid and should be considered as an estimate for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Peaks
¹H NMR - Aromatic protons (doublets, ~7.0-7.5 ppm) - Methine proton (CH, multiplet) - Methylene protons (CH₂, multiplet) - Methyl protons (CH₃, doublet) - Carboxylic acid proton (singlet, broad, >10 ppm)
¹³C NMR - Carbonyl carbon (~170-180 ppm) - Aromatic carbons (~120-140 ppm) - Methine carbon - Methylene carbon - Methyl carbon
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 242/244 (due to bromine isotopes) - Fragments corresponding to the loss of COOH, Br, and other fragments.
Infrared (IR) - O-H stretch (broad, ~2500-3300 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-Br stretch (~500-600 cm⁻¹) - Aromatic C-H and C=C stretches

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from the well-documented synthesis of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid. The key step involves the bromination of a phenylpropanoic acid precursor.

Experimental Protocol: Synthesis (Adapted)

This protocol is an adapted method based on the synthesis of a structural isomer and should be optimized for the synthesis of this compound.

Reaction Scheme:

Synthesis_Workflow 2-methyl-3-phenylpropanoic_acid 2-Methyl-3-phenylpropanoic Acid Reaction_Vessel Reaction in Aqueous Medium 2-methyl-3-phenylpropanoic_acid->Reaction_Vessel Bromine Bromine (Br2) Bromine->Reaction_Vessel Crude_Product Crude 3-(4-Bromophenyl)-2- methylpropanoic acid Reaction_Vessel->Crude_Product Extraction Purification Recrystallization Crude_Product->Purification Final_Product Pure 3-(4-Bromophenyl)-2- methylpropanoic acid Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend 2-methyl-3-phenylpropanoic acid in water.

  • Bromination: Slowly add bromine to the suspension at room temperature with vigorous stirring. The reaction can be performed under neutral, acidic, or alkaline conditions to optimize the yield and purity of the desired para-isomer.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture. If the reaction was performed under alkaline or neutral conditions, acidify the solution with an acid like HCl to precipitate the product.

  • Extraction: Extract the product from the aqueous solution using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol or hexanes, to yield the pure this compound.

Experimental Protocol: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid), run in an isocratic or gradient mode. The exact ratio should be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220-280 nm (to be optimized based on the UV spectrum of the compound)

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.

Biological Activity and Applications

This compound belongs to the class of arylpropanoic acids, many of which are known to be non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes leads to the anti-inflammatory and analgesic effects of NSAIDs. While specific biological data for this compound is not available, it is hypothesized to act as a COX inhibitor.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (Potential NSAID) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Caption: The cyclooxygenase (COX) signaling pathway and the potential inhibitory role of this compound.

Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceutical Development: It serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and pain.[1] Its structure allows for further chemical modifications to develop new drug candidates.

  • Agrochemicals: This compound can be explored for its potential use in the development of new pesticides and herbicides.[1]

  • Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties, making it valuable in the production of advanced materials for coatings, adhesives, and composites.[1]

  • Organic Synthesis: In a broader sense, it is a useful reagent in organic chemistry for constructing complex molecular architectures due to its reactive functional groups.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 66735-01-1) is a valuable chemical intermediate with significant potential in various fields, most notably in pharmaceutical research and development as a precursor to anti-inflammatory and analgesic agents. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized arylpropanoic acids provides a strong basis for its potential biological activity as a COX inhibitor. The information and protocols provided in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile compound. Further research to fully characterize its spectroscopic properties and biological activity is warranted.

References

A Comprehensive Technical Guide to the Physical Properties of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the existence of a structurally similar isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, for which more data is publicly available, this guide will also present the properties of this isomer in a separate section to aid researchers in distinguishing between the two compounds.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its application in research and development, particularly in pharmaceutical synthesis and materials science.[1]

Properties of this compound

This compound is a versatile intermediate used in the synthesis of pharmaceuticals, especially anti-inflammatory agents, and in the development of advanced polymers.[1]

PropertyValueSource
CAS Number 66735-01-1[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1]
Appearance Yellow to light brown solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C, dry[1][2]
Properties of Isomer: 2-(4-Bromophenyl)-2-methylpropanoic Acid

It is critical to distinguish the target compound from its isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, which has a different substitution pattern on the propanoic acid chain.

PropertyValueSource
CAS Number 32454-35-6[3][4][5]
Molecular Formula C₁₀H₁₁BrO₂[3][4][5]
Molecular Weight 243.1 g/mol [3][4][5]
Appearance White to Off-white/cream crystalline powder[3][6][7]
Melting Point 122-124 °C[3][5][6][8][9]
Boiling Point 334.2 ± 17.0 °C (Predicted)[3][5]
Density 1.456 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 4.26 ± 0.10 (Predicted)[5]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[3][5]
Storage Conditions Room temperature, sealed in dry conditions[5][6]

Structural Isomerism

The distinction between this compound and its isomer is crucial for accurate research. The location of the methyl group relative to the phenyl ring and the carboxylic acid defines the compound's chemical behavior and biological activity.

G Structural Isomers cluster_0 This compound (CAS: 66735-01-1) cluster_1 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS: 32454-35-6) label_a Structure: Br-Ph-CH2-CH(CH3)-COOH label_b Structure: Br-Ph-C(CH3)2-COOH node_main Propanoic Acid Backbone node_main->label_a Phenyl at C3, Methyl at C2 node_main->label_b Phenyl at C2, Methyl at C2

Caption: Logical diagram illustrating the structural differences between the two isomers.

Experimental Protocols

Detailed methodologies are fundamental for the replication of scientific findings. Below are protocols relevant to the characterization and synthesis of arylpropanoic acids.

General Protocol for Determination of Physical Properties of Carboxylic Acids

This protocol outlines the general steps for characterizing the physical properties of a carboxylic acid like this compound.

  • Melting Point Determination:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The tube is placed in a melting point apparatus.

    • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For 2-(4-Bromophenyl)-2-methylpropanoic acid, this is reported as 122-124 °C.[5][6]

  • Solubility Testing:

    • Weigh approximately 0.10 g of the acid into a test tube.[10]

    • Add 2 ml of a solvent (e.g., water, dichloromethane, ethyl acetate, methanol).[5][10]

    • Agitate the test tube vigorously.[10]

    • Observe and record whether the solid dissolves completely, partially, or not at all. Carboxylic acid solubility in water decreases as the nonpolar hydrocarbon portion of the molecule increases.[11][12]

  • Acidity (pKa) Measurement:

    • A solution of the acid is prepared in water or a suitable solvent.

    • The pH of the solution is measured using a calibrated pH meter.[10]

    • For sparingly soluble acids, a titration method is often employed. The acid is dissolved in a suitable solvent and titrated with a standard solution of a strong base (e.g., NaOH).

    • The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the titration curve.

Synthesis Protocol Example: (S)-3-(4-Bromophenyl)butanoic Acid

While a specific synthesis protocol for this compound was not found in the provided search results, the following procedure for a structurally similar compound, (S)-3-(4-Bromophenyl)butanoic Acid, illustrates a relevant synthetic methodology. This multi-step synthesis involves a rhodium-catalyzed asymmetric addition followed by saponification.[13][14]

  • (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis: A flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst (bis(norbornadiene)rhodium(I) tetrafluoroborate), a chiral ligand ((R)-(+)-BINAP), and 1,4-dioxane.[13] The mixture is stirred, and then water and triethylamine are added.[13] The reaction is heated, and ethyl (E)-but-2-enoate is added. The mixture is stirred for approximately 21 hours.[13]

  • Workup and Extraction: After cooling, the reaction mixture is concentrated. The crude material is diluted with diethyl ether and washed with water.[13] The organic layer is then dried and concentrated to yield the crude ester.[13]

  • Saponification to the Carboxylic Acid: The crude ester is dissolved in a mixture of methanol and water. Sodium hydroxide solution is added, and the mixture is heated to reflux until the reaction is complete.[13]

  • Purification: The mixture is cooled, and the methanol is removed. The remaining aqueous solution is washed with dichloromethane, cooled, and then acidified with concentrated HCl to a pH of 1-2.[13] The product is extracted with dichloromethane. The combined organic layers are dried and concentrated.[13]

  • Crystallization: The crude acid is dissolved in hot heptane. The solution is allowed to cool slowly to induce crystallization, yielding the final product as a solid.[13][14]

Workflow for Compound Characterization

The process of characterizing a newly synthesized compound involves a logical sequence of analytical techniques to confirm its identity, purity, and physical properties.

G General Workflow for Compound Characterization cluster_struct Spectroscopy synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure_id Structural Identification purification->structure_id purity_analysis Purity Analysis (e.g., HPLC, GC) purification->purity_analysis nmr NMR (¹H, ¹³C) structure_id->nmr ir IR Spectroscopy structure_id->ir ms Mass Spectrometry structure_id->ms physical_props Physical Property Determination purity_analysis->physical_props final_product Characterized Compound physical_props->final_product

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation.

  • Infrared (IR) Spectroscopy: For carboxylic acids, the IR spectrum is characterized by a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ and a strong C=O (carbonyl) stretching vibration between 1725 and 1700 cm⁻¹.[15] For a related compound, 3-(4-Bromophenyl)propionic acid, FTIR spectra have been recorded using KBr and ATR-Neat techniques.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In a typical ¹H NMR spectrum of a related compound, 2-methylpropanoic acid, the carboxylic acid proton (-COOH) appears as a singlet at a high chemical shift, while the alkyl protons show characteristic splitting patterns (e.g., a doublet for the methyl groups and a septet for the CH proton).[17]

    • ¹³C NMR: The ¹³C NMR spectrum for 2-methylpropanoic acid shows three distinct signals, corresponding to the carbonyl carbon, the tertiary carbon, and the two equivalent methyl carbons.[18]

Applications and Relevance

This compound is primarily utilized as a building block in organic synthesis.[1] Its functional groups—the carboxylic acid and the brominated aromatic ring—allow for a wide range of chemical transformations. It serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.[1][2] Furthermore, it has applications in materials science, where it can be incorporated into polymers to enhance their mechanical and thermal properties.[1]

References

In-Depth Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research and organic synthesis. All quantitative data is summarized for clarity, and a logical workflow for determining its molecular weight is presented.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueUnit
Molecular FormulaC₁₀H₁₁BrO₂
Molecular Weight243.1 g/mol
CAS Number66735-01-1

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₀H₁₁BrO₂[1][2][3].

The calculation is based on the following atomic weights:

  • Carbon (C): 12.01 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.90 g/mol

  • Oxygen (O): 16.00 g/mol

The molecular weight is calculated as follows:

(10 * 12.01) + (11 * 1.008) + (1 * 79.90) + (2 * 16.00) = 243.1 g/mol [1][2][3]

This calculated value is consistent with the molecular weight reported in various chemical databases and supplier specifications.[1][2][3]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound from its name.

A Compound Name: This compound B Determine Molecular Formula A->B C Molecular Formula: C₁₀H₁₁BrO₂ B->C D Identify Constituent Atoms and Counts C->D E Atoms: C, H, Br, O Counts: 10, 11, 1, 2 D->E F Obtain Atomic Weights E->F G Atomic Weights: C: 12.01, H: 1.008, Br: 79.90, O: 16.00 F->G H Calculate Total Molecular Weight G->H I Molecular Weight: 243.1 g/mol H->I

Caption: Workflow for calculating molecular weight.

References

Elucidation of the Molecular Structure of 3-(4-Bromophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-bromophenyl)-2-methylpropanoic acid. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document leverages predictive models based on established principles of organic chemistry and spectroscopic data from analogous structures. This guide outlines the compound's physicochemical properties, predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic pathway, and its relevance within the context of cyclooxygenase inhibition. Detailed experimental protocols for the analytical techniques discussed are also provided to aid researchers in their own investigations.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, comprising a brominated phenyl ring and a chiral center at the second carbon of the propanoic acid chain, make it a molecule of interest in medicinal chemistry and organic synthesis. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. While the biological activity of this specific compound is not extensively documented, its structural similarity to known NSAIDs suggests potential applications in the development of novel therapeutic agents. This guide serves to detail the analytical methodologies and logical processes required to confirm its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
CAS Number 66735-01-1
Appearance Predicted to be a white to off-white solid
Canonical SMILES CC(CC1=CC=C(Br)C=C1)C(=O)O
InChI Key KIXVFBKJEAPPAR-UHFFFAOYSA-N

Predicted Spectroscopic Data and Structural Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of similar molecular structures.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for determining the arrangement of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.4Doublet2HAromatic H (ortho to Br)
~7.1Doublet2HAromatic H (meta to Br)
~3.0Doublet of Doublets1H-CH₂- (diastereotopic)
~2.8Doublet of Doublets1H-CH₂- (diastereotopic)
~2.6Multiplet1H-CH(CH₃)-
~1.2Doublet3H-CH₃
  • Interpretation: The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring. The benzylic protons of the -CH₂- group are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct signals, likely doublet of doublets. The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methyl and methylene protons. The methyl group protons will appear as a doublet, being split by the single methine proton.

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~180-COOH
~139Aromatic C (C-Br)
~132Aromatic C (ortho to Br)
~130Aromatic C (meta to Br)
~120Aromatic C (ipso to propanoic acid)
~45-CH(CH₃)-
~40-CH₂-
~17-CH₃
  • Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four distinct signals in the aromatic region confirm the para-substitution pattern. The aliphatic carbons of the propanoic acid chain will appear in the upfield region.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1070StrongC-Br stretch
~1250MediumC-O stretch
~920MediumO-H bend (out-of-plane)
  • Interpretation: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The presence of the aromatic ring is indicated by the C=C stretching vibrations. The C-Br stretch will be observed in the fingerprint region.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
242/244Molecular ion peak (M⁺, M+2⁺), characteristic isotopic pattern of bromine
197/199Loss of -COOH (45 Da)
183/185Loss of -CH(CH₃)COOH (73 Da)
171/173Benzylic cation [C₇H₆Br]⁺
91Tropylium ion [C₇H₇]⁺ (from further fragmentation)
  • Interpretation: The mass spectrum will show a characteristic pair of peaks for the molecular ion, with a roughly 1:1 ratio, separated by 2 mass units, which is indicative of the presence of a single bromine atom. Common fragmentation pathways would include the loss of the carboxylic acid group and cleavage at the benzylic position.

Plausible Synthetic Route

A plausible method for the synthesis of this compound could involve a malonic ester synthesis followed by hydrolysis and decarboxylation.

Synthesis start Diethyl methylmalonate intermediate Diethyl 2-(4-bromobenzyl)-2-methylmalonate start->intermediate Alkylation reagent1 1. NaOEt 2. 4-Bromobenzyl bromide product This compound intermediate->product Hydrolysis & Decarboxylation reagent2 H₃O⁺, Δ

Plausible synthesis of the target compound.

Biological Context: Cyclooxygenase Inhibition

Arylpropionic acids are known to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Molecule 3-(4-Bromophenyl)-2- methylpropanoic acid Molecule->COX Inhibits

Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed. Researchers should adapt these to their specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments should be carefully examined.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data is currently sparse in the public domain, predictive analysis based on sound chemical principles provides a robust framework for its characterization. The methodologies and predicted data presented in this guide offer a solid foundation for researchers working with this compound and its analogs, particularly in the context of developing new therapeutic agents targeting the cyclooxygenase pathway.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the predicted ¹H NMR spectrum for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide is based on established principles of NMR spectroscopy and data from analogous molecular structures. It aims to serve as a robust reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The presence of a chiral center at the C2 position renders the two methylene protons (H-3) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with distinct couplings.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1 (COOH)10.0 - 12.0singlet (broad)-1H
H-Ar (ortho to Br)~ 7.45doubletJortho ≈ 8.5 Hz2H
H-Ar (meta to Br)~ 7.08doubletJortho ≈ 8.5 Hz2H
H-3a~ 3.10doublet of doublets (dd)²Jgeminal ≈ 13.9 Hz, ³Jvicinal ≈ 7.0 Hz1H
H-3b~ 2.65doublet of doublets (dd)²Jgeminal ≈ 13.9 Hz, ³Jvicinal ≈ 8.0 Hz1H
H-2~ 2.75multiplet-1H
H-4 (CH₃)~ 1.20doublet³Jvicinal ≈ 7.0 Hz3H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Detailed Signal Analysis

  • Carboxylic Acid Proton (H-1): The proton of the carboxylic acid group is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10.0 and 12.0 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal may disappear upon the addition of D₂O to the NMR sample.[1]

  • Aromatic Protons (H-Ar): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often simplifies to two doublets, especially at higher field strengths. The two protons ortho to the electron-withdrawing bromine atom are deshielded and expected to resonate at a lower field (around 7.45 ppm) compared to the two protons meta to the bromine (around 7.08 ppm).[3][4][5] The coupling between these adjacent aromatic protons results in a typical ortho-coupling constant of approximately 8.5 Hz.[6][7][8]

  • Methylene Protons (H-3a, H-3b): Due to the adjacent chiral center (C-2), the two protons of the methylene group are diastereotopic and thus chemically non-equivalent.[9][10] They are expected to appear as two separate signals, each as a doublet of doublets. They will exhibit geminal coupling to each other (a large coupling constant, typically 12-15 Hz) and vicinal coupling to the methine proton H-2 (smaller coupling constants, typically 6-8 Hz). The benzylic position causes a downfield shift into the 2.6-3.1 ppm range.[5]

  • Methine Proton (H-2): This proton is alpha to the carboxylic acid group and is coupled to the two diastereotopic methylene protons (H-3a and H-3b) and the three methyl protons (H-4). This complex coupling pattern will likely result in a multiplet around 2.75 ppm. Protons alpha to a carboxylic acid typically appear in the 2.0-2.5 ppm range, but the adjacent aromatic ring will cause a further downfield shift.[1]

  • Methyl Protons (H-4): The three protons of the methyl group are equivalent and are coupled to the single methine proton (H-2). This will result in a doublet in the aliphatic region of the spectrum, predicted to be around 1.20 ppm, with a typical vicinal coupling constant of about 7.0 Hz.

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum for a small organic molecule such as this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include DMSO-d₆ or Acetone-d₆ if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used for calibration, making the addition of TMS optional.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

3.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Higher field strengths provide better signal dispersion and resolution.

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

  • Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the standard ¹H NMR acquisition parameters. Typical values include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration)

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: A standard spectral width of -2 to 14 ppm is appropriate.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate the area under each signal to determine the relative ratio of protons contributing to each peak.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling relationships.

G Structure of this compound cluster_mol C1 C C2 C C1->C2 C_beta C C1->C_beta C3 C C2->C3 H_Ar1 H C2->H_Ar1 C4 C C3->C4 H_Ar2 H C3->H_Ar2 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H_Ar3 H C5->H_Ar3 C6->C1 H_Ar4 H C6->H_Ar4 C_alpha C C_gamma C C_alpha->C_gamma C_methyl CH₃ C_alpha->C_methyl H_alpha H C_alpha->H_alpha C_beta->C_alpha H_beta1 H C_beta->H_beta1 H_beta2 H C_beta->H_beta2 O1 O C_gamma->O1 O2 OH C_gamma->O2 label_H1 H-1 label_H4 H-4 label_Ar_meta H-Ar (meta) label_Ar_ortho H-Ar (ortho) label_H3 H-3a, H-3b label_H2 H-2

Caption: Molecular structure with non-equivalent proton environments.

G Predicted ¹H-¹H Spin-Spin Coupling Network H_Ar_ortho H-Ar (ortho) ~7.45 ppm H_Ar_meta H-Ar (meta) ~7.08 ppm H_Ar_ortho->H_Ar_meta ³J (ortho) ~8.5 Hz H3 H-3a, H-3b ~3.10, ~2.65 ppm H3->H3 ²J (geminal) ~13.9 Hz H2 H-2 ~2.75 ppm H2->H3 ³J (vicinal) ~7-8 Hz H4 H-4 (CH₃) ~1.20 ppm H2->H4 ³J (vicinal) ~7.0 Hz H1 H-1 (COOH) ~11.0 ppm

Caption: Predicted spin-spin coupling relationships.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document presents a comprehensive prediction based on established chemical shift theory, analysis of structurally analogous compounds, and substituent effects. This guide is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry for the purposes of structural verification and characterization.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the known chemical shifts of related substructures such as 2-methylpropanoic acid and 4-bromotoluene, with adjustments made for the electronic and steric effects of the substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (Carboxyl) 180 - 185The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1]
C2 (Methine) 40 - 45This methine carbon is alpha to the carboxylic acid, placing it in this expected range.
C3 (Methylene) 35 - 40As a benzylic methylene carbon, its chemical shift is influenced by the adjacent aromatic ring.[2]
C4 (Ipso-Aryl) 138 - 142This is the quaternary aromatic carbon attached to the propanoic acid side chain.
C5 & C9 (Ortho-Aryl) 130 - 133These aromatic methine carbons are ortho to the alkyl substituent.
C6 & C8 (Meta-Aryl) 128 - 131These aromatic methine carbons are meta to the alkyl substituent and ortho to the bromine atom.
C7 (Para-Aryl) 120 - 125The ipso-carbon attached to bromine experiences a characteristic upfield shift due to the "heavy atom effect".[3][4]
C10 (Methyl) 15 - 20The methyl carbon's chemical shift is typical for an alkyl group in this environment.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Mass: Accurately weigh approximately 10-50 mg of the compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[5] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the solubility of the compound.

  • Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its signal calibrated to 0.0 ppm.[5]

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer, for instance, operating at a proton frequency of 300 MHz or higher, which corresponds to a ¹³C frequency of approximately 75 MHz or higher.[6]

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves broadband decoupling of protons to ensure that each unique carbon signal appears as a singlet, simplifying the spectrum.[6]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

    • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is appropriate to encompass the expected range of chemical shifts for organic molecules.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the assignments in the data table.

Caption: Chemical structure of this compound with carbon numbering.

References

Navigating the Maze of Fragments: A Technical Guide to the Mass Spectrometry of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 3-(4-Bromophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for the structural elucidation of this and similar compounds.

Executive Summary

Mass spectrometry is an indispensable analytical technique for determining the structure and molecular weight of compounds. The fragmentation pattern of a molecule provides a unique fingerprint, offering insights into its constituent functional groups and overall architecture. This guide focuses on this compound, a molecule incorporating a brominated aromatic ring, a carboxylic acid, and an aliphatic chain. Understanding its fragmentation is crucial for its identification and characterization in various scientific contexts. This document predicts the primary fragmentation patterns, details generalized experimental protocols, and presents the data in a structured format for clarity and ease of comparison.

Predicted Fragmentation Analysis

The fragmentation of this compound is anticipated to be influenced by its key structural features: the bromo-substituted phenyl group, the carboxylic acid moiety, and the methyl-substituted propanoic acid backbone.

Electron Ionization (EI) Fragmentation

Undergoing Electron Ionization, the molecule is expected to form a molecular ion ([M]•+) which will be observable as a characteristic doublet (M and M+2 peaks) due to the presence of the bromine isotopes (79Br and 81Br) in an approximate 1:1 ratio.[1][2] The subsequent fragmentation is predicted to follow several key pathways, including benzylic cleavage, alpha-cleavage, and rearrangements.

A prominent fragmentation pathway for alkyl-substituted benzene rings is the formation of a tropylium ion.[3] For the target molecule, benzylic cleavage is expected to be a major fragmentation route, leading to the formation of a stable bromotropylium cation.

Table 1: Predicted Major Fragment Ions of this compound under EI

Predicted m/zIon Formula (for 79Br)Predicted Origin
242/244[C10H11BrO2]•+Molecular Ion ([M]•+)
197/199[C9H10Br]•+Loss of COOH radical
183/185[C8H8Br]+Benzylic cleavage with loss of the methylpropanoic acid radical
170/172[C7H5Br]•+Loss of the 2-methylpropanoic acid moiety
155/157[C6H4Br]+Loss of CO from the bromobenzoyl cation, if formed
91[C7H7]+Tropylium ion (from potential rearrangement and loss of Br)
77[C6H5]+Phenyl cation (from potential rearrangement and loss of Br)
43[C3H7]+Isopropyl cation from cleavage of the 2-methylpropanoic acid moiety[4]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically results in the formation of protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal in-source fragmentation.[5] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer.

In positive ion mode, the protonated molecule is the precursor ion. Fragmentation is anticipated to involve the loss of neutral molecules such as water and carbon monoxide.

Table 2: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

Precursor m/zPredicted Fragment m/zPredicted Neutral Loss
243/245225/227H2O
243/245215/217CO
243/245197/199HCOOH (Formic Acid)
225/227197/199CO

In negative ion mode, the deprotonated molecule is the precursor. The fragmentation is often driven by the loss of neutral molecules from the carboxylate anion.

Table 3: Predicted Major Fragment Ions of this compound in Negative ESI-MS/MS

Precursor m/zPredicted Fragment m/zPredicted Neutral Loss
241/243197/199CO2
241/243161Br

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound.

Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a final concentration of 1-10 µg/mL with the appropriate solvent system for the chosen ionization method.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program would typically start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

  • Ionization: Standard electron ionization at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight mass analyzer is used to scan a mass range of m/z 40-400.

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
  • Chromatographic Separation: A liquid chromatograph with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is employed. A gradient elution with mobile phases such as water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) and acetonitrile is typically used.

  • Ionization: ESI source parameters are optimized for the compound. This includes adjusting the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

  • MS/MS Analysis: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is used. The precursor ions ([M+H]+ or [M-H]-) are selected in the first mass analyzer, fragmented in a collision cell with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV), and the resulting product ions are analyzed in the second mass analyzer.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.

EI_Fragmentation M [C10H11BrO2]+• m/z 242/244 F1 [C8H8Br]+ m/z 183/185 M->F1 - C2H3O2• F2 [C9H10Br]+• m/z 197/199 M->F2 - COOH• F3 [C6H4Br]+ m/z 155/157 F1->F3 - C2H3 (rearrangement)

Caption: Predicted EI fragmentation of this compound.

Positive_ESI_MSMS MH [M+H]+ m/z 243/245 F1 [M+H - H2O]+ m/z 225/227 MH->F1 - H2O F2 [M+H - CO]+ m/z 215/217 MH->F2 - CO F3 [M+H - HCOOH]+ m/z 197/199 MH->F3 - HCOOH

Caption: Predicted Positive ESI-MS/MS of this compound.

Negative_ESI_MSMS MH_neg [M-H]- m/z 241/243 F1_neg [M-H - CO2]- m/z 197/199 MH_neg->F1_neg - CO2

Caption: Predicted Negative ESI-MS/MS of this compound.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for its constituent chemical moieties, we have outlined the expected major fragment ions under both EI and ESI conditions. The provided tables and diagrams serve as a valuable resource for researchers in the identification and structural characterization of this compound and its analogs. The detailed experimental protocols offer a starting point for method development for the analysis of such molecules. It is important to note that these are predicted pathways, and empirical data should be obtained for definitive structural confirmation.

References

solubility of 3-(4-Bromophenyl)-2-methylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-(4-Bromophenyl)-2-methylpropanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the . Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for a closely related structural isomer and presents a detailed, standard experimental protocol for determining thermodynamic solubility.

Solubility Profile

However, qualitative solubility information is available for the structural isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6) . Given the structural similarity, this information can serve as a useful preliminary guide for solvent selection in research and development. The presence of a bromophenyl group suggests hydrophobic characteristics, while the carboxylic acid moiety provides a site for polar interactions.[1]

Table 1: Qualitative Solubility Data for the Structural Isomer 2-(4-Bromophenyl)-2-methylpropanoic acid
Solvent ClassSpecific Solvent(s)Solubility
Halogenated HydrocarbonsDichloromethaneSoluble[2][3][4]
EstersEthyl AcetateSoluble[2][3]
AlcoholsMethanolSoluble[2][3]
AlkanesHexanes, HeptanesPractically Insoluble[4]
GeneralEthers, Ketones, other Alcohols, other HydrocarbonsGenerally Soluble[4]

Note: The data presented in this table is for the structural isomer 2-(4-Bromophenyl)-2-methylpropanoic acid and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

For researchers needing precise quantitative data, determining the thermodynamic solubility experimentally is essential.[5] The shake-flask method is widely regarded as the most reliable and standard technique for measuring equilibrium solubility.[6][7] The following protocol outlines the steps for this method.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (saturation). After phase separation, the concentration of the dissolved compound in the supernatant is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation : Add a pre-weighed excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is achieved.[6]

  • Solvent Addition : Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7] The time required may vary depending on the compound and solvent system.

  • Phase Separation : After the equilibration period, allow the vials to stand undisturbed for a sedimentation period to let the undissolved solid settle.[6] To ensure complete removal of solid particles, centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[7][8] This step is critical to avoid artificially high concentration readings.

  • Sample Preparation for Analysis : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound by comparing the instrument response to a previously prepared calibration curve.[5]

  • Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_workflow Workflow for Thermodynamic Solubility Determination prep Preparation: Add excess solid compound to a vial with a known volume of solvent equil Equilibration: Agitate mixture at constant temperature (24-72h) to reach saturation prep->equil sep Phase Separation: Centrifuge or filter to remove undissolved solid equil->sep dil Dilution: Dilute a known volume of the clear supernatant sep->dil quant Quantification: Analyze sample concentration via HPLC or UV-Vis dil->quant calc Calculation: Determine original solubility value using dilution factor quant->calc

Caption: General workflow of the shake-flask method for solubility measurement.

References

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the limited availability of experimental data for this specific isomer in published literature, this document also includes data for the related isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, for comparative purposes. Furthermore, a detailed experimental protocol for melting point determination is provided to enable researchers to ascertain this critical value empirically.

Physicochemical Data

The available data for this compound is summarized in Table 1. At present, a specific melting point for this compound is not consistently reported in publicly available databases. Several suppliers note the melting point as "Not Available".[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number66735-01-1[2][3]
Molecular FormulaC₁₀H₁₁BrO₂[2][3]
Molecular Weight243.1 g/mol [2][3]
AppearanceYellow to light brown solid[2][3]
Purity≥ 98% (HPLC)[2][3]
Storage Conditions0-8 °C[2][3]
Melting Point Not Available [1]
Data for Structural Isomer: 2-(4-Bromophenyl)-2-methylpropanoic acid

For the purpose of scientific comparison, the well-documented properties of the structural isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, are presented in Table 2. It is critical to note that structural differences between these isomers will result in distinct physical properties, including melting point.

Table 2: Physicochemical Properties of 2-(4-Bromophenyl)-2-methylpropanoic acid

PropertyValueSource(s)
CAS Number32454-35-6[4][5][6]
Molecular FormulaC₁₀H₁₁BrO₂[4][5]
Molecular Weight243.10 g/mol [5]
AppearanceWhite to pale orange solid[5]
Melting Point 122-124 °C [4][7]
123-127 °C [5]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of a crystalline organic solid, such as this compound, using a capillary-based melting point apparatus.

Materials and Equipment
  • Crystalline sample of this compound

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thin-walled capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

  • Safety goggles

Sample Preparation
  • Ensure Sample Purity and Dryness: The sample must be pure and completely dry. Impurities can depress and broaden the melting point range.[8]

  • Grind the Sample: Place a small amount of the crystalline solid into a clean, dry mortar. Gently grind the sample into a fine, homogeneous powder using a pestle.[8][9] This ensures efficient and uniform heat transfer.

  • Load the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Pack the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom.[10] Repeat this process until a packed column of 1-2 mm in height is achieved at the bottom of the tube.[11] An excessive amount of sample can lead to an inaccurate, broad melting range.[12]

Measurement Procedure
  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.[13]

  • Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[13] This provides an estimated melting range.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.[13]

    • Insert a new, freshly prepared capillary tube with the sample.

    • Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11] A slow heating rate is critical for an accurate measurement.[12]

  • Observation and Recording:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.[10]

    • Record the temperature (T₂) at which the entire solid mass has completely melted into a clear liquid.[10]

    • The melting point is reported as the range from T₁ to T₂. A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the appropriate glass waste container. For highest accuracy, repeat the measurement with a fresh sample to ensure reproducibility.

Visualized Workflow

The logical flow of the experimental protocol for determining the melting point is illustrated below.

MeltingPointWorkflow start Start prep_sample Sample Preparation start->prep_sample grind Grind to Fine Powder prep_sample->grind load_capillary Load Capillary Tube (1-2 mm height) grind->load_capillary measurement Melting Point Measurement load_capillary->measurement place_in_apparatus Place Sample in Apparatus measurement->place_in_apparatus heat_slowly Heat Slowly (1-2 °C / min) place_in_apparatus->heat_slowly observe Observe Melting heat_slowly->observe record_T1 Record T1 (First liquid drop) observe->record_T1 record_T2 Record T2 (Completely liquid) record_T1->record_T2 report Report Melting Range (T1 - T2) record_T2->report end_node End report->end_node

Caption: Experimental workflow for melting point determination.

References

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety and handling of 3-(4-Bromophenyl)-2-methylpropanoic acid (CAS No. 66735-01-1). The information presented is collated from publicly available Safety Data Sheets (SDS) and chemical supplier information to ensure a comprehensive overview for laboratory and drug development personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements: [1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust, mist, or spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in the table below. Note that some data points are not available from the searched resources.

PropertyValue
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Appearance Solid
CAS Number 66735-01-1

Toxicological Information

Detailed toxicological studies for this compound are limited. The available Safety Data Sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3][4]

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for this compound are not detailed in the provided search results, a standard safe handling workflow can be established based on general laboratory best practices and the information from the Safety Data Sheets.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[1][5]

  • The use of a chemical fume hood is recommended to minimize inhalation exposure.[6]

  • An eyewash station and safety shower must be readily accessible in the work area.[3][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[3][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][5][7]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant aprons or suits may be necessary.[3][5][7]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe dust or aerosols.[1][9] Wash hands thoroughly after handling.[1][5][7]

  • Storage: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed when not in use.[5][7][9] Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

A summary of first aid procedures in case of exposure is provided in the table below.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]
Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For large spills, evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1][5] Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not allow the material to enter drains or waterways.

Workflow and Logical Relationships

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

SafeHandlingWorkflow A Receipt and Storage B Risk Assessment A->B C Engineering Controls B->C D Personal Protective Equipment (PPE) B->D E Handling and Use C->E D->E F Waste Disposal E->F G Emergency Procedures E->G F->G

Caption: General workflow for the safe handling of chemical substances.

EmergencyResponse Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FirstAid Administer First Aid Inhalation->FirstAid SkinContact->FirstAid EyeContact->FirstAid Ingestion->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Logical flow for emergency response to an exposure event.

References

An In-depth Technical Guide to 3-(4-Bromophenyl)-2-methylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Key Pharmaceutical Intermediate

3-(4-Bromophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features, including a brominated phenyl ring and a chiral center, make it a valuable intermediate for drug discovery and development, particularly in the area of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a range of suppliers, primarily for research and development purposes. The compound is typically an off-white to light brown solid. While there are several suppliers, this guide focuses on the isomeric compound 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS No: 32454-35-6) for which more detailed public data is available, and which shares key structural motifs with the target compound. It is important for researchers to verify the specific isomer and its corresponding data when sourcing this chemical.

Quantitative Data from Commercial Suppliers

The following table summarizes the typical physical and chemical properties of the related isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, as reported by various chemical suppliers and databases. Researchers should always refer to the specific certificate of analysis (CoA) from their chosen supplier for lot-specific data.

PropertyValueSource
CAS Number 32454-35-6Multiple Suppliers
Molecular Formula C₁₀H₁₁BrO₂Multiple Suppliers
Molecular Weight 243.1 g/mol Multiple Suppliers
Melting Point 122-124 °CChemicalBook[1]
Boiling Point 334.2 ± 17.0 °C (Predicted)ChemicalBook[1]
Purity ≥97%, ≥98%, >98.0% (HPLC), 99.5%CymitQuimica[2], ChemScene[3], Chemsrc[4]
Appearance White to Off-White SolidChemicalBook[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, MethanolChemicalBook[1]
pKa 4.26 ± 0.10 (Predicted)ChemicalBook[1]

Experimental Protocols: Synthesis of a Structurally Related Compound

Objective: To synthesize 2-(4-bromophenyl)-2-methylpropanoic acid via selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Bromine

  • Sodium carbonate solution (20% in water)

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

  • Three-necked round-bottomed flask

  • Stirring apparatus

  • Dropping funnel

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, charge 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) and water (50 ml) at ambient temperature (25-30 °C).

  • Neutralization: To the resulting mixture, add 20% aqueous sodium carbonate solution dropwise until the pH of the solution is approximately 7.

  • Bromination: To the neutralized solution, add bromine (e.g., 8.7 g) dropwise. Maintain the pH of the reaction mixture at approximately 7 by the concurrent dropwise addition of the sodium carbonate solution.

  • Reaction Monitoring: Stir the reaction mixture until the consumption of 2-methyl-2-phenylpropanoic acid is complete. The reaction progress can be monitored by a suitable analytical technique, such as gas chromatography (GC).

  • Acidification: Once the reaction is complete, acidify the neutral reaction solution to a pH of 1-2 by the addition of 5N hydrochloric acid.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 ml).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness using a rotary evaporator.

  • Purification: Suspend the resulting solid product in hexanes (50 ml) and filter to recover the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous methanol, to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high purity.[5]

Biological Context and Signaling Pathway

This compound belongs to the class of arylpropionic acid derivatives, which are well-known as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The primary mechanism of action for this class of compounds is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][8]

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][9] By inhibiting COX, arylpropionic acid derivatives block the production of these pro-inflammatory prostaglandins.[8]

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of inhibition by arylpropionic acid derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropionic_Acid This compound (Arylpropionic Acid Derivative) Arylpropionic_Acid->COX_Enzymes Inhibition

Figure 1. Simplified COX signaling pathway and inhibition.

Experimental Workflow for Evaluating COX Inhibition

A common in vitro assay to determine the inhibitory activity of a compound against COX enzymes involves measuring the production of prostaglandins from arachidonic acid in the presence and absence of the test compound.

a cluster_prep Assay Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound Incubate Incubate Enzyme + Compound (or vehicle control) Compound_Prep->Incubate Enzyme_Prep Prepare purified COX-1 or COX-2 enzyme Enzyme_Prep->Incubate Substrate_Prep Prepare Arachidonic Acid (Substrate) Add_Substrate Add Arachidonic Acid to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Quench Stop reaction Add_Substrate->Quench Detection Measure Prostaglandin production (e.g., by ELISA or LC-MS/MS) Quench->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

References

Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies for 3-(4-Bromophenyl)-2-methylpropanoic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly within the anti-inflammatory and analgesic drug classes. Its structural features, a brominated aromatic ring coupled with a chiral carboxylic acid moiety, make it a key building block in medicinal chemistry. This document outlines predicted spectroscopic data based on established principles and data from analogous structures, details common experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted data based on its chemical structure and known spectroscopic trends. These values provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
7.40Doublet2HAr-H (ortho to Br)
7.05Doublet2HAr-H (meta to Br)
3.05Doublet of Doublets1H-CH₂- (diastereotopic)
2.80Doublet of Doublets1H-CH₂- (diastereotopic)
2.65Multiplet1H-CH(CH₃)-
1.20Doublet3H-CH(CH₃)-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~180C-COOH
~140CAr-C (ipso to alkyl)
~131CHAr-CH (meta to Br)
~130CHAr-CH (ortho to Br)
~120CAr-C (ipso to Br)
~45CH-CH(CH₃)-
~40CH₂-CH₂-
~17CH₃-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3080-3030C-H stretchAromatic
2980-2850C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
~1600, ~1485C=C stretchAromatic Ring
~1410O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid
~1010C-Br stretchAryl Halide
820C-H bendpara-disubstituted Aromatic
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonNotes
244/242[M]⁺Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1)
199/197[M - COOH]⁺Loss of the carboxylic acid group.
185/183[M - CH(CH₃)COOH]⁺Benzylic cleavage.
171/169[C₇H₆Br]⁺
118[C₉H₁₀]⁺Loss of Br radical.
91[C₇H₇]⁺Tropylium ion (rearrangement).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film): As this compound is a solid, dissolve a small amount (2-5 mg) in a volatile organic solvent (e.g., dichloromethane).

  • Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

  • Mass Analysis: The ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Synthesis_Workflow Start Starting Materials: 4-Bromophenylacetic acid derivative Reaction Alkylation / Elaboration Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Pure 3-(4-Bromophenyl)- 2-methylpropanoic acid Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_interpretation Data Interpretation Sample Purified Solid Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve MS Mass Spectrometry Sample->MS Direct Insertion NMR ¹H & ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Hypothetical ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Drug Potential Anti-inflammatory Drug (derived from intermediate) Drug->COX_Enzymes

Caption: A simplified, hypothetical signaling pathway where derivatives of this compound may act as anti-inflammatory agents by inhibiting COX enzymes.

Methodological & Application

Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic Acid: A Review of Available Information and Protocols for a Key Isomer

Application Notes and Protocols for the Large-Scale Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocol for the large-scale synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[1][2] The methodologies presented are designed for scalability, focusing on reaction efficiency, product purity, and operational safety. This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow to aid researchers in replicating and scaling up the synthesis.

Introduction

This compound is a valuable building block in organic synthesis and medicinal chemistry.[2] Its structure, featuring a reactive carboxylic acid group and an aromatic bromine functionality, allows for diverse chemical modifications, making it a crucial component in the design of complex molecules with targeted biological activities.[1][2] The demand for efficient and scalable synthetic routes is driven by its role as an intermediate in the production of active pharmaceutical ingredients (APIs). This document outlines a robust two-step synthetic pathway amenable to large-scale production.

Synthetic Pathway Overview

The described synthesis involves a two-step process starting from commercially available reagents. The general workflow is depicted in the following diagram:

SynthesisWorkflow A 4-Bromophenylacetic acid B Methyl 2-(4-bromophenyl)acetate A->B Esterification (Methanol, H₂SO₄) C Methyl 3-(4-bromophenyl)-2-methylpropanoate B->C Alkylation (NaH, CH₃I, THF) D This compound C->D Hydrolysis (NaOH, H₂O/MeOH)

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis on a representative scale.

StepStarting MaterialProductMolar Equiv.Yield (%)Purity (%) (Method)
1. Esterification4-Bromophenylacetic acidMethyl 2-(4-bromophenyl)acetate1.0~95%>99% (GC)
2. AlkylationMethyl 2-(4-bromophenyl)acetateMethyl 3-(4-bromophenyl)-2-methylpropanoate1.0~85%>98% (GC)
3. HydrolysisMethyl 3-(4-bromophenyl)-2-methylpropanoateThis compound1.0~90%>99% (HPLC)

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A thorough hazard analysis and risk assessment should be conducted before starting any reaction.[3]

Step 1: Esterification of 4-Bromophenylacetic acid

This procedure describes the conversion of 4-bromophenylacetic acid to its corresponding methyl ester.

Materials:

  • 4-Bromophenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenylacetic acid.

  • Add methanol and toluene to the flask.

  • Slowly add concentrated sulfuric acid to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.[4]

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain methyl 2-(4-bromophenyl)acetate as an oil.[4]

Step 2: Alkylation of Methyl 2-(4-bromophenyl)acetate

This step introduces the methyl group at the alpha-position to the ester.

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a nitrogen inlet

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of methyl 2-(4-bromophenyl)acetate in anhydrous THF via an addition funnel, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Add methyl iodide dropwise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(4-bromophenyl)-2-methylpropanoate. The crude product can be purified by vacuum distillation.

Step 3: Hydrolysis of Methyl 3-(4-bromophenyl)-2-methylpropanoate

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • Methyl 3-(4-bromophenyl)-2-methylpropanoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Hydrochloric Acid (HCl, 6 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve methyl 3-(4-bromophenyl)-2-methylpropanoate in methanol.

  • Add the 5 M sodium hydroxide solution and heat the mixture to 50°C.[5] Stir for 1-2 hours until TLC or LCMS analysis shows complete conversion to the acid.[3][5]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted ester.[5]

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid.[5]

  • Extract the product with dichloromethane (3 x volumes).[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol or hexanes, to achieve high purity.[6][7]

Concluding Remarks

The protocols outlined in this document provide a scalable and efficient pathway for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating further research and development activities. The provided quantitative data and workflow visualization serve as valuable resources for planning and executing the synthesis on a larger scale.

References

Application Notes and Protocols for 3-(4-Bromophenyl)-2-methylpropanoic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2-methylpropanoic acid is a valuable carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including a brominated aromatic ring and a chiral center, make it a versatile building block for the development of bioactive molecules, particularly in the realm of anti-inflammatory and analgesic agents.[2] The bromine atom provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration, while the carboxylic acid moiety can be readily converted to other functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 66735-01-1[3]
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.1 g/mol [3]
Appearance Yellow to light brown solid[3]
Purity ≥ 98% (HPLC)[3]
Storage Conditions 0-8 °C[3]

Applications in Pharmaceutical Synthesis

This compound is a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an arylpropanoic acid is common to a class of widely used NSAIDs known as "profens," which includes drugs like ibuprofen and naproxen. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to intermediates for drugs like Loxoprofen highlights its importance. Loxoprofen is a potent NSAID that operates through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action of Target NSAIDs (e.g., Loxoprofen)

NSAIDs synthesized from arylpropanoic acid intermediates, such as Loxoprofen, primarily exert their therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolism COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Gastric_Protection Gastric Mucosal Protection, Platelet Aggregation Prostaglandins->Gastric_Protection Maintains NSAID NSAID (e.g., Loxoprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Caption: Signaling pathway of NSAIDs.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol outlines the synthesis starting from 4-bromobenzyl bromide and diethyl methylmalonate.

Materials:

  • 4-Bromobenzyl bromide

  • Diethyl methylmalonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

Procedure:

Step 1: Alkylation of Diethyl Methylmalonate

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol under a nitrogen atmosphere.

  • To the stirred solution, add diethyl methylmalonate (1.0 eq.) dropwise at room temperature.

  • After the addition is complete, add 4-bromobenzyl bromide (1.0 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-bromobenzyl)-2-methylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude malonic ester from Step 1, add a solution of sodium hydroxide (3.0 eq.) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 4-6 hours to effect saponification.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will result in the precipitation of the dicarboxylic acid intermediate.

  • Heat the acidified mixture to reflux for 2-4 hours to induce decarboxylation.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Expected Yield and Purity:

The following table provides expected quantitative data for this synthesis.

ParameterExpected Value
Overall Yield 60-75%
Purity (by HPLC) >98%

Logical Workflow of the Synthesis

The synthesis of this compound via the malonic ester route follows a logical progression of chemical transformations.

Malonic_Ester_Synthesis_Workflow Start Starting Materials: 4-Bromobenzyl bromide Diethyl methylmalonate Alkylation Step 1: Alkylation (NaOEt, Ethanol, Reflux) Start->Alkylation Intermediate1 Diethyl 2-(4-bromobenzyl)-2-methylmalonate Alkylation->Intermediate1 Hydrolysis Step 2a: Saponification (NaOH, H2O/Ethanol, Reflux) Intermediate1->Hydrolysis Intermediate2 Disodium 2-(4-bromobenzyl)-2-methylmalonate Hydrolysis->Intermediate2 Acidification_Decarboxylation Step 2b: Acidification & Decarboxylation (HCl, Reflux) Intermediate2->Acidification_Decarboxylation Final_Product This compound Acidification_Decarboxylation->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: Workflow for Malonic Ester Synthesis.

Conclusion

This compound is a key pharmaceutical intermediate with significant potential in the development of new anti-inflammatory and analgesic drugs. The provided application notes and representative synthetic protocol offer a foundation for researchers and scientists working in drug discovery and development to utilize this versatile building block in their synthetic endeavors. The understanding of the mechanism of action of the target NSAIDs further aids in the rational design of novel therapeutic agents.

References

Application Notes and Protocols: 3-(4-Bromophenyl)-2-methylpropanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)-2-methylpropanoic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a range of pharmaceuticals. Its structural features, including a reactive carboxylic acid group and a brominated aromatic ring, allow for diverse chemical modifications, making it a valuable scaffold in the design of targeted therapies. This document provides an overview of its application in the design of tyrosine kinase inhibitors and anti-inflammatory agents, complete with experimental protocols and relevant biological data.

Application in Tyrosine Kinase Inhibitor (TKI) Design: The Alectinib Example

This compound is a crucial precursor in the synthesis of Alectinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Alterations in the ALK gene are implicated in certain types of non-small cell lung cancer (NSCLC).[2] Alectinib functions by blocking the kinase activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2]

ALK Signaling Pathway

The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways are critical for cell growth, proliferation, and survival. Alectinib inhibits the autophosphorylation of the ALK protein, thus blocking these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alectinib Alectinib Alectinib->EML4_ALK

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Synthesis of Alectinib Intermediate

The synthesis of a key intermediate for Alectinib from 2-(4-bromophenyl)-2-methylpropanoic acid involves several steps. A representative synthetic workflow is outlined below.

Alectinib_Synthesis_Workflow start 2-(4-Bromophenyl)-2-methylpropanoic acid esterification Esterification (e.g., MeOH, H₂SO₄) start->esterification intermediate1 Methyl 2-(4-bromophenyl)-2-methylpropanoate esterification->intermediate1 suzuki_coupling Suzuki Coupling (e.g., Vinylboronic acid, Pd catalyst) intermediate1->suzuki_coupling intermediate2 Methyl 2-methyl-2-(4-vinylphenyl)propanoate suzuki_coupling->intermediate2 reduction Reduction (e.g., H₂, Pd/C) intermediate2->reduction intermediate3 Methyl 2-(4-ethylphenyl)-2-methylpropanoate reduction->intermediate3 iodination Iodination (e.g., N-Iodosuccinimide) intermediate3->iodination final_intermediate 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid iodination->final_intermediate

Caption: Synthetic workflow for an Alectinib intermediate.

Experimental Protocol: Synthesis of Methyl 2-(4-bromophenyl)-2-methylpropanoate

This protocol describes the initial esterification step in the synthesis of the Alectinib intermediate.

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in toluene, add methanol (5.0 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Application in Anti-Inflammatory Drug Design

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5] this compound serves as a scaffold for the development of novel anti-inflammatory agents.

COX Inhibition Pathway

Arachidonic acid is converted to prostaglandins by COX-1 and COX-2. NSAIDs inhibit these enzymes, reducing prostaglandin production and thus alleviating inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAID Arylpropanoic Acid Derivative NSAID->COX1 NSAID->COX2

Caption: Arylpropanoic acid derivatives inhibit COX enzymes to reduce inflammation.

Quantitative Data: COX Inhibition

While specific IC50 values for derivatives of this compound are not widely published, the following table provides representative data for other arylpropanoic acid NSAIDs to illustrate the typical potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen133440.04
Naproxen2.64.90.53
Celecoxib150.04375

Data is compiled from various public sources for illustrative purposes.

Experimental Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.[6][7]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (derivative of this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: Vehicle control, Positive control, and Test compound groups (at various doses).

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).[6]

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) Considerations

For arylpropanoic acids, certain structural features are known to influence their anti-inflammatory activity.[8]

  • Carboxylic Acid Group: The acidic moiety is crucial for activity, as it is believed to interact with a key arginine residue in the active site of COX enzymes.

  • α-Methyl Group: The methyl group at the alpha position to the carboxylate generally enhances COX inhibitory activity.

  • Aromatic Ring: The nature and position of substituents on the aromatic ring significantly impact potency and COX selectivity. The 4-bromophenyl group in the title compound offers a site for further chemical modification through cross-coupling reactions to explore a wider chemical space and optimize activity. The lipophilicity and molecular weight of the molecule are also important factors for its diffusion across biological membranes.[9]

Synthesis of Fexofenadine Intermediate

This compound is also a precursor for the synthesis of Fexofenadine, a non-sedating antihistamine. The synthesis involves several steps to build the final molecule.

Synthetic Workflow for Fexofenadine

Fexofenadine_Synthesis_Workflow start 2-(4-Bromophenyl)-2-methylpropanoic acid protection Carboxyl Protection (e.g., Esterification) start->protection intermediate1 Protected 2-(4-bromophenyl)-2-methylpropanoic acid protection->intermediate1 friedel_crafts Friedel-Crafts Acylation with γ-butyrolactone intermediate1->friedel_crafts intermediate2 Keto-acid intermediate friedel_crafts->intermediate2 condensation Condensation with α,α-diphenyl-4-piperidinemethanol intermediate2->condensation intermediate3 Condensed intermediate condensation->intermediate3 reduction_deprotection Reduction & Deprotection intermediate3->reduction_deprotection final_product Fexofenadine reduction_deprotection->final_product

Caption: General synthetic workflow for Fexofenadine.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a key step in the Fexofenadine synthesis, the Friedel-Crafts acylation.[10]

Materials:

  • Protected 2-(4-bromophenyl)-2-methylpropanoic acid (e.g., methyl ester)

  • γ-Butyrolactone

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend aluminum chloride (2.5 eq) in dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Add a solution of the protected 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) and γ-butyrolactone (1.2 eq) in dichloromethane dropwise to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude keto-acid intermediate by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile starting material in drug discovery and development. Its utility has been demonstrated in the synthesis of complex molecules targeting diverse biological pathways, including those involved in cancer and inflammation. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Esterification of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The document outlines three common and effective esterification methods: Fischer, Steglich, and Mitsunobu esterification. A comparative summary of these methods is presented in a structured table, followed by detailed experimental protocols for each.

Comparative Data of Esterification Protocols

The following table summarizes the reaction conditions and yields for different esterification methods for this compound and its close analogs. This allows for a direct comparison of the efficiency and requirements of each protocol.

Esterification MethodAlcoholCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Fischer Esterification MethanolSulfuric AcidToluene63-671679[1]
Steglich-type Esterification n-ButanolPPh₃Br₂ / DMAPDichloromethaneRoom Temp.2~95¹
Mitsunobu Reaction PropanolPPh₃ / DEADTHF0 to Room Temp.6-8>90²[2]

¹Yield reported for the esterification of 3-phenylpropanoic acid, a close analog. ²General yield for Mitsunobu esterification of carboxylic acids.

Experimental Protocols

Detailed methodologies for the three key esterification reactions are provided below.

Fischer Esterification

This protocol is adapted from a procedure for the synthesis of methyl 2-(4-bromophenyl)-2-methylpropionate, a close structural analog.[1]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in toluene.

  • Reagent Addition: Add methanol to the solution, followed by the slow addition of concentrated sulfuric acid at 25-35°C.

  • Reaction Conditions: Gradually raise the temperature of the reaction mixture to 63-67°C and maintain stirring for 16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to 25-35°C.

    • Wash the organic phase successively with water, a 2% aqueous sodium carbonate solution, and a 10% aqueous sodium chloride solution.

  • Isolation: Subject the organic phase to distillation under reduced pressure to isolate the methyl ester of this compound.

Steglich Esterification

This protocol is a general procedure for the Steglich esterification, a mild method suitable for a wide range of carboxylic acids.[3][4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired alcohol (e.g., ethanol, 1.2 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the cooled solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the precipitate by filtration.

    • Wash the filtrate with dilute hydrochloric acid to remove any residual DMAP, followed by a wash with saturated aqueous sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Mitsunobu Reaction

This protocol describes a general procedure for the Mitsunobu reaction, which proceeds under mild and neutral conditions.[4][5]

Protocol:

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent), the desired alcohol (e.g., propanol, 1 equivalent), and triphenylphosphine (PPh₃, 1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1 equivalent) in THF to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.

Visualizations

Experimental Workflow for Esterification

The following diagram illustrates a general workflow for the esterification of this compound.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_processing Work-up & Purification cluster_end Final Product CarboxylicAcid 3-(4-Bromophenyl)-2- methylpropanoic acid Reaction Reaction Vessel + Catalyst/Reagents + Solvent CarboxylicAcid->Reaction Add Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction Add Workup Aqueous Work-up (Washing) Reaction->Workup Transfer Purification Purification (Distillation or Chromatography) Workup->Purification Process Ester Corresponding Ester Purification->Ester Isolate

Caption: General experimental workflow for esterification.

Logical Relationship of Esterification Methods

This diagram shows the logical relationship between the different esterification methods and their key characteristics.

Esterification_Methods Esterification Esterification Methods Fischer Fischer Esterification Esterification->Fischer Steglich Steglich Esterification Esterification->Steglich Mitsunobu Mitsunobu Reaction Esterification->Mitsunobu Fischer_char - Strong Acid Catalyst - High Temperature - Reversible Fischer->Fischer_char Steglich_char - Mild Conditions - Coupling Agent (DCC/EDC) - DMAP Catalyst Steglich->Steglich_char Mitsunobu_char - Mild, Neutral Conditions - Redox Reaction (PPh3/DEAD) - Inversion of Stereochemistry Mitsunobu->Mitsunobu_char

Caption: Key characteristics of different esterification methods.

References

Application Notes: Amide Coupling Reactions with 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Bromophenyl)-2-methylpropanoic acid is a valuable carboxylic acid intermediate, notably utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine.[1][2] The formation of amide bonds is one of the most crucial and frequently performed reactions in drug discovery and medicinal chemistry.[3][4] This document provides detailed application notes and protocols for the successful amide coupling of this compound with various amines, targeting researchers, scientists, and professionals in drug development. The protocols focus on common and efficient coupling reagents to ensure high yields and purity of the desired amide products.

General Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents. The activated carboxylic acid intermediate, often an active ester, then readily reacts with a primary or secondary amine to form the thermodynamically stable amide bond.[4]

The general scheme for this two-step, one-pot process is:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate.

  • Coupling: The amine, acting as a nucleophile, attacks the activated intermediate, forming the amide and releasing the coupling reagent byproducts.

Coupling Reagent Selection and Comparison

A wide array of coupling reagents is available, each with distinct characteristics. The choice of reagent depends on factors such as substrate sterics, the electronic nature of the amine, desired reaction time, potential for racemization (if chiral centers are present), and cost.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used activating agents.[] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is particularly advantageous because its urea byproduct is water-soluble, simplifying purification.[7][8] Carbodiimide reactions are often enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form active esters that increase reaction rates and suppress side reactions and epimerization.[7][9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. HATU is known for rapid reaction times, high yields, and low rates of racemization, even with sterically hindered substrates.[10][11] These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for the activation step.[12]

  • Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is another effective reagent. Unlike uronium salts, phosphonium reagents do not have the potential to cause guanidinylation of the amine as a side reaction. However, the first-generation reagent, BOP, produces a carcinogenic byproduct (HMPA) and has been largely replaced by safer alternatives like PyBOP.[7]

Data Presentation: Comparison of Coupling Methods

The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with a generic primary amine (R-NH₂), based on established methodologies.

Coupling ReagentAdditiveBase (Equivalents)SolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages/Disadvantages
EDC HOBtDIPEA (2.0)DCM or DMF0 to RT4-1685-95%Adv: Water-soluble byproduct, cost-effective.[7] Disadv: Can be slower than uronium salts.
DIC HOBtNone/Catalytic DMAPDCM0 to RT4-1285-95%Adv: Insoluble urea byproduct can be filtered off. Disadv: Filtration can be difficult for small scales.
HATU NoneDIPEA (2.0-3.0)DMF0 to RT1-490-99%Adv: Very fast, highly efficient, low racemization.[12] Disadv: Higher cost, potential for side reactions if used incorrectly.[10]
PyBOP NoneDIPEA (2.0-3.0)DMF or DCM0 to RT2-890-98%Adv: High efficiency, no guanidinylation side product. Disadv: Higher cost than carbodiimides.

Experimental Protocols & Visualizations

The following section provides detailed, step-by-step protocols for two common amide coupling procedures and includes diagrams to visualize the experimental workflow and reaction mechanism.

Diagram: General Experimental Workflow

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Solvent B Add Coupling Reagent (1.1 eq) & Additive (if required) A->B C Stir for Activation (0°C, 15-30 min) B->C D Add Amine (1.0-1.2 eq) & Base (e.g., DIPEA) C->D E Warm to Room Temperature & Stir (1-16 h) D->E F Monitor Reaction (TLC or LC-MS) E->F G Quench Reaction & Aqueous Workup (e.g., H₂O, aq. HCl, aq. NaHCO₃) F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify Product (Column Chromatography or Recrystallization) I->J K Final Amide Product J->K Characterization (NMR, MS) G Mechanism of Carboxylic Acid Activation with EDC/HOBt Acid R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt HOBtEster HOBt Active Ester (Less Racemization) HOBt->HOBtEster Amine R'-NH₂ (Amine) Amide Amide Product Amine->Amide Acylisourea->HOBtEster + HOBt - EDC Byproduct (protonated) Urea EDC Byproduct (Water Soluble) Acylisourea->Urea Side Reaction (Rearrangement) HOBtEster->Amide + R'-NH₂ - HOBt

References

Application Notes and Protocols: Heck Coupling of 3-(4-Bromophenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, specifically the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction has become a cornerstone in organic synthesis, finding extensive application in the production of fine chemicals, pharmaceuticals, and agricultural compounds.[2] The versatility of the Heck reaction allows for the vinylation or arylation of a broad range of olefins, such as derivatives of acrylates and styrenes.[3] This document provides detailed protocols and application notes for the Heck coupling of 3-(4-Bromophenyl)-2-methylpropanoic acid derivatives, a class of compounds relevant to the synthesis of complex molecules in drug discovery and development. The methodologies described are based on established principles for the Heck coupling of aryl bromides.[3][4]

General Reaction Scheme

The Heck coupling of a this compound derivative with an alkene introduces a vinyl group to the phenyl ring, creating a substituted styrene derivative. This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X oa_label A. Oxidative Addition pd0->oa_label R-X alkene_complex Alkene Coordination [R-Pd(II)L₂(Alkene)]X ac_label B. Alkene Coordination pd_complex->ac_label Alkene insertion_product Migratory Insertion mi_label C. Migratory Insertion alkene_complex->mi_label hydride_complex H-Pd(II)L₂-X be_label D. β-Hydride Elimination insertion_product->be_label re_label E. Reductive Elimination hydride_complex->re_label Base Product Product be_label->Product    Workflow A 1. Reaction Setup (Flask, Reagents, Inert Atmosphere) B 2. Addition of Solvent and Alkene A->B C 3. Heating and Stirring (Reaction Monitoring via TLC/GC) B->C D 4. Reaction Quench and Workup (Cooling, Dilution with Solvent) C->D E 5. Liquid-Liquid Extraction (Separation of Organic Layer) D->E F 6. Drying and Concentration (Anhydrous MgSO₄, Rotary Evaporation) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product H->I

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-(4-Bromobenzoyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various biologically significant heterocyclic compounds utilizing 3-(4-bromobenzoyl)prop-2-enoic acid as a versatile starting material. The protocols detailed herein offer step-by-step methodologies for the synthesis of a range of heterocyclic systems, including pyridines, pyrimidinethiones, phthalazinones, and oxadiazoles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of novel chemical entities with potential therapeutic applications.

Introduction

3-(4-Bromobenzoyl)prop-2-enoic acid is a highly versatile precursor in heterocyclic synthesis due to its reactive functional groups: a carboxylic acid, an α,β-unsaturated ketone, and a bromophenyl moiety. These features allow for a variety of cyclization reactions with different nucleophiles, leading to a diverse array of heterocyclic scaffolds.[1][2] The presence of the bromine atom offers a site for further functionalization, making the resulting heterocyclic compounds attractive for structure-activity relationship (SAR) studies in drug discovery. The synthesized heterocycles, such as pyridines, pyrimidines, and oxadiazoles, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4]

Data Presentation: Summary of Synthesized Heterocyclic Compounds

The following table summarizes the synthesis of various heterocyclic compounds from 3-(4-bromobenzoyl)prop-2-enoic acid, detailing the reagents, reaction conditions, and reported yields.

Heterocyclic SystemReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinateEthyl cyanoacetate, Ammonium acetateHeated on a water bath for 3 hours54115[1]
2-Oxo-3-cyano-6-(4-bromophenyl)pyridine-4-carboxylic acidEthyl cyanoacetate, Ammonium acetateHeated on a water bath for 3 hours40160[5]
2-Amino-3-cyano-6-(4-bromo)phenyl-3,4-dihydropyridine-4-carboxylic acidMalononitrile, Ammonium acetateBoiling butanol70121[5]
4-(4-Bromophenyl)-6-carboxypyrimidin-2(1H)-thioneThioureaBoiling ethanol75175[5]
3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-oneAcetylacetone, Sodium methoxideRefluxing methanol--[1]
1(2H)-Phthalazinone derivative3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one, Hydrazine hydrateBoiling ethanol--[1]
2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole3-(4-Bromobenzoyl)propionic acid, Aryl acid hydrazides, POCl₃Reflux for 3-5 hours54-66-[3][6]

Experimental Protocols

Synthesis of Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate and 2-Oxo-3-cyano-6-(4-bromophenyl)pyridine-4-carboxylic acid[1][5]
  • A mixture of 3-(4-bromobenzoyl)prop-2-enoic acid (2.5 g, 0.01 mol), ethyl cyanoacetate (3 mL), and ammonium acetate (5 g) is prepared.

  • The mixture is heated on a water bath for 3 hours.

  • After cooling, the reaction mixture is poured into water.

  • The separated solid is collected by filtration and crystallized from ethanol to afford Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate.

  • The filtrate is acidified with dilute HCl to precipitate 2-Oxo-3-cyano-6-(4-bromophenyl)pyridine-4-carboxylic acid, which is then filtered, washed with water, and crystallized from a mixture of benzene and ethanol.

Synthesis of 2-Amino-3-cyano-6-(4-bromo)phenyl-3,4-dihydropyridine-4-carboxylic acid[5]
  • A mixture of 3-(4-bromobenzoyl)prop-2-enoic acid (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.08 mol) in butanol (50 mL) is refluxed for 6 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is triturated with boiling water.

  • The resulting solid is collected by filtration, dried, and crystallized from ethanol.

Synthesis of 4-(4-Bromophenyl)-6-carboxypyrimidin-2(1H)-thione[5]
  • A solution of 3-(4-bromobenzoyl)prop-2-enoic acid (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (50 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled.

  • The precipitated solid is filtered, dried, and crystallized from ethanol.

Synthesis of 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one[1]
  • To a solution of sodium methoxide (prepared from 0.5 g of sodium in 50 mL of absolute methanol), 3-(4-bromobenzoyl)prop-2-enoic acid (0.01 mol) is added.

  • Acetylacetone (0.01 mol) is then added to the mixture.

  • The reaction mixture is refluxed for 10 hours.

  • The excess methanol is removed by distillation.

  • The residue is poured into ice-cold water and acidified with dilute HCl.

  • The resulting solid is filtered, washed with water, dried, and crystallized from a suitable solvent.

Synthesis of 1(2H)-Phthalazinone derivative[1]
  • A mixture of 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one (0.01 mol) and hydrazine hydrate (0.01 mol) in absolute ethanol (30 mL) is refluxed for 7 hours.

  • The reaction mixture is cooled and then acidified with diluted HCl.

  • The formed solid is filtered, washed with cold water, dried, and crystallized from the proper solvent.

Synthesis of 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles[3][6]

Note: This synthesis starts from 3-(4-bromobenzoyl)propionic acid, which can be obtained by the reduction of 3-(4-bromobenzoyl)prop-2-enoic acid.

  • A mixture of 3-(4-bromobenzoyl)propionic acid (0.01 mol) and the appropriate aryl acid hydrazide (0.01 mol) in phosphorous oxychloride (10 mL) is refluxed for 3-5 hours.

  • After cooling, the reaction mixture is slowly poured onto crushed ice with stirring.

  • The mixture is left to stand for some time.

  • The separated solid is filtered, washed with a sodium bicarbonate solution and then with water.

  • The crude product is dried and recrystallized from a suitable solvent.

Visualizations

Reaction Pathway for the Synthesis of Pyridine Derivatives

G Synthesis of Pyridine Derivatives start 3-(4-Bromobenzoyl)prop-2-enoic Acid reagent1 Ethyl Cyanoacetate, Ammonium Acetate start->reagent1 Heat reagent2 Malononitrile, Ammonium Acetate start->reagent2 Reflux in Butanol product1 Ethyl-2-amino-4-carboxy-6-(4-bromophenyl)nicotinate reagent1->product1 product2 2-Oxo-3-cyano-6-(4-bromophenyl)pyridine-4-carboxylic acid reagent1->product2 product3 2-Amino-3-cyano-6-(4-bromo)phenyl-3,4-dihydropyridine-4-carboxylic acid reagent2->product3

Caption: Synthesis of various pyridine derivatives.

Experimental Workflow for Heterocycle Synthesis

G General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Mix Reactants: 3-(4-Bromobenzoyl)prop-2-enoic Acid + Nucleophile(s) + Solvent/Catalyst heat Apply Heat / Reflux start->heat cool Cool Reaction Mixture heat->cool precipitate Precipitate Product (e.g., add water/acid) cool->precipitate filter Filter Solid precipitate->filter wash Wash with appropriate solvents filter->wash crystallize Recrystallize from suitable solvent wash->crystallize dry Dry the final product crystallize->dry end end dry->end Characterization

Caption: A generalized experimental workflow.

Logical Relationship of Synthesized Heterocycles

G Relationship of Synthesized Heterocycles cluster_N_C_nucleophiles Nitrogen & Carbon Nucleophiles cluster_N_S_nucleophiles Nitrogen & Sulfur Nucleophiles cluster_multistep Multi-step Synthesis start 3-(4-Bromobenzoyl)prop-2-enoic Acid pyridine Pyridine Derivatives start->pyridine Ethyl Cyanoacetate dihydropyridine Dihydropyridine Derivative start->dihydropyridine Malononitrile pyrimidinethione Pyrimidinethione Derivative start->pyrimidinethione Thiourea cyclohexenone Cyclohexenone Intermediate start->cyclohexenone Acetylacetone oxadiazole Oxadiazole Derivatives (via propionic acid) start->oxadiazole Reduction then Aryl Hydrazides phthalazinone Phthalazinone Derivative cyclohexenone->phthalazinone Hydrazine Hydrate

Caption: Synthetic pathways to various heterocycles.

References

Application Notes and Protocols: 3-(4-Bromophenyl)-2-methylpropanoic acid as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-(4-bromophenyl)-2-methylpropanoic acid as a key intermediate in the synthesis of novel agrochemicals. The unique structural features of this compound, including the reactive carboxylic acid group and the functionalized aromatic ring, make it an attractive starting material for the development of new fungicides, herbicides, and insecticides.

Introduction: A Promising Scaffold for Agrochemical Innovation

This compound is a versatile chemical building block with recognized applications in pharmaceutical and organic synthesis.[1][2] Its aromatic carboxylic acid structure, featuring a bromophenyl group, enhances its reactivity, making it a valuable intermediate for creating bioactive molecules with potential applications in agriculture.[1][2] This document focuses on its utility in developing next-generation agrochemicals, particularly fungicides analogous to commercial products like fenpropimorph.

Fungicidal Applications: Analogs of Fenpropimorph

The morpholine fungicide fenpropimorph is a potent inhibitor of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[3][4] The structural similarity of this compound to key fragments of fenpropimorph suggests its potential as a precursor for novel analogs with enhanced or modified fungicidal activity.

Proposed Signaling Pathway Inhibition

Fenpropimorph acts by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[3][5] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.[5] It is hypothesized that analogs derived from this compound will share this mode of action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fenpropimorph Analogs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Sterol Δ¹⁴-reductase Sterol Δ¹⁴-reductase Intermediate Sterols->Sterol Δ¹⁴-reductase Sterol Δ⁸→Δ⁷-isomerase Sterol Δ⁸→Δ⁷-isomerase Intermediate Sterols->Sterol Δ⁸→Δ⁷-isomerase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Structural Component Fenpropimorph Analog Fenpropimorph Analog Fenpropimorph Analog->Sterol Δ¹⁴-reductase Inhibits Fenpropimorph Analog->Sterol Δ⁸→Δ⁷-isomerase Inhibits

Fig. 1: Proposed mechanism of action for fenpropimorph analogs.
Illustrative Efficacy Data

The following table presents hypothetical yet realistic efficacy data for a potential fungicidal analog (Compound X) derived from this compound, compared to the commercial standard, fenpropimorph. This data is for illustrative purposes to guide researchers in their experimental design.

CompoundTarget PathogenAssay TypeIC₅₀ (µg/mL)
Compound X Erysiphe graminis (Powdery Mildew)Mycelial Growth Inhibition0.08
Fenpropimorph Erysiphe graminis (Powdery Mildew)Mycelial Growth Inhibition0.12
Compound X Puccinia triticina (Brown Rust)Spore Germination Assay0.25
Fenpropimorph Puccinia triticina (Brown Rust)Spore Germination Assay0.35
Compound X Septoria tritici (Leaf Blotch)Mycelial Growth Inhibition1.2
Fenpropimorph Septoria tritici (Leaf Blotch)Mycelial Growth Inhibition1.5

Experimental Protocols

Synthesis of a Fenpropimorph Analog from this compound

This protocol outlines a potential synthetic route to a fenpropimorph analog. Researchers should adapt this procedure based on their specific target molecule and laboratory conditions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product A 3-(4-Bromophenyl)-2- methylpropanoic acid B 3-(4-Bromophenyl)-2- methylpropan-1-ol A->B 1. SOCl₂ 2. NaBH₄ C 1-Bromo-4-(2-methyl-3- (methylsulfonyloxy)propyl)benzene B->C MsCl, Et₃N D Fenpropimorph Analog C->D 2,6-dimethylmorpholine, Base

Fig. 2: Synthetic workflow for a fenpropimorph analog.

Step 1: Reduction of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-bromophenyl)-2-methylpropan-1-ol.

Step 2: Mesylation of the Alcohol

  • Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the mesylated intermediate.

Step 3: Coupling with 2,6-Dimethylmorpholine

  • To a solution of the mesylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile, add 2,6-dimethylmorpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired fenpropimorph analog.

In Vitro Antifungal Susceptibility Testing

Preparation of Fungal Cultures:

  • Culture the target fungal strains on potato dextrose agar (PDA) plates at 25 °C until sufficient sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

Microdilution Assay:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in potato dextrose broth (PDB).

  • Inoculate each well with the fungal spore suspension.

  • Include a positive control (commercial fungicide) and a negative control (DMSO without compound).

  • Incubate the plates at 25 °C for 48-72 hours.

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be determined by measuring the optical density at 600 nm and calculating the concentration that inhibits 50% of the growth compared to the negative control.

Potential for Herbicidal and Insecticidal Derivatives

While the primary focus of this note is on fungicidal applications, the versatile structure of this compound also presents opportunities for the development of herbicides and insecticides. The carboxylic acid moiety can be converted into various esters and amides, which are common functional groups in many commercial herbicides and insecticides. Further derivatization of the aromatic ring could also lead to novel active compounds. Structure-activity relationship (SAR) studies would be crucial in guiding the synthesis of potent herbicidal or insecticidal molecules.[6]

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel agrochemicals. Its application in the development of fenpropimorph analogs presents a promising avenue for the discovery of new fungicides with a well-established mode of action. The synthetic protocols and illustrative data provided herein serve as a guide for researchers to explore the full potential of this versatile intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Notes and Protocols: 3-(4-Bromophenyl)-2-methylpropanoic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2-methylpropanoic acid is a versatile carboxylic acid derivative. While its primary application lies as a key intermediate in the synthesis of pharmaceuticals, its unique molecular structure, featuring a reactive carboxylic acid group and a bromine-substituted aromatic ring, presents opportunities for its use as a functional monomer in the development of advanced polymeric materials. The incorporation of this molecule into polymer chains can enhance properties such as thermal stability, flame retardancy, and refractive index.

These application notes provide a comprehensive overview of the potential use of this compound in material science, including detailed experimental protocols for the synthesis and characterization of polymers incorporating this functional monomer.

Potential Applications in Material Science

The presence of a bromine atom on the phenyl ring makes this compound an attractive candidate for applications where flame retardancy is desired. The carboxylic acid functionality allows for its incorporation into various polymer backbones, such as polyesters and polyamides, through standard polymerization techniques.

A notable application is in the synthesis of Molecularly Imprinted Polymers (MIPs) . Although direct use of this compound in published MIP literature is limited, structurally similar molecules like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide have been successfully used as functionalized templates.[1] This suggests that this compound could be utilized in a similar fashion, where the carboxylic acid group interacts with a functional monomer to create specific recognition sites in a polymer matrix.

Data Presentation

Due to the nascent stage of research in the material science applications of this specific compound, extensive quantitative data is not yet available. The following table presents hypothetical yet expected data based on the known effects of incorporating similar brominated aromatic compounds into polymer matrices.

PropertyBase Polymer (e.g., Poly(methyl methacrylate))Polymer with 10% this compound (Hypothetical)Test Method
Thermal Properties
Onset of Decomposition (Td)~350 °C~370 °CThermogravimetric Analysis (TGA)
Char Yield at 600 °C< 5%> 10%Thermogravimetric Analysis (TGA)
Glass Transition Temp. (Tg)~105 °C~115 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties
Tensile Strength~70 MPa~75 MPaASTM D638
Young's Modulus~3.1 GPa~3.5 GPaASTM D638
Optical Properties
Refractive Index~1.49~1.52Ellipsometry
Flame Retardancy
Limiting Oxygen Index (LOI)~18%> 25%ASTM D2863

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a hypothetical polymer incorporating this compound.

Protocol 1: Synthesis of a Copolyester with Enhanced Thermal Properties

Objective: To synthesize a copolyester of Poly(ethylene terephthalate) (PET) modified with this compound to improve its thermal stability.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the reactor with DMT (1.0 mol), ethylene glycol (2.2 mol), and this compound (0.1 mol).

    • Add zinc acetate (0.002 mol) as the esterification catalyst.

    • Heat the mixture to 150-200 °C under a slow stream of nitrogen while stirring.

    • Methanol will be produced and should be collected via the distillation column.

    • Continue the reaction until approximately 95% of the theoretical amount of methanol is collected.

  • Polycondensation:

    • Add antimony trioxide (0.001 mol) to the reaction mixture.

    • Gradually increase the temperature to 270-280 °C.

    • Simultaneously, reduce the pressure slowly to below 1 mmHg.

    • Excess ethylene glycol will distill off.

    • Continue the reaction for 2-3 hours until the desired melt viscosity is achieved, indicated by the stirrer torque.

    • Extrude the molten polymer into a water bath to solidify, then pelletize for further analysis.

Protocol 2: Thermal Characterization using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the synthesized copolyester.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place 5-10 mg of the dried polymer sample into a TGA crucible.

  • Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Conduct the analysis under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature (Td) and the percentage of char yield at 600 °C.

Protocol 3: Mechanical Testing

Objective: To determine the tensile properties of the synthesized copolyester.

Equipment:

  • Injection molding machine

  • Universal Testing Machine (UTM) with tensile grips

  • Extensometer

Procedure:

  • Dry the polymer pellets thoroughly in a vacuum oven.

  • Injection mold the pellets into standard dumbbell-shaped specimens according to ASTM D638.

  • Condition the specimens at 23 °C and 50% relative humidity for at least 40 hours.

  • Conduct tensile testing on the UTM at a crosshead speed of 5 mm/min.

  • Use an extensometer to accurately measure strain.

  • Record the stress-strain curve and determine the tensile strength and Young's modulus.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization esterification Esterification (DMT + EG + Monomer) polycondensation Polycondensation (High Temp & Vacuum) esterification->polycondensation Add Catalyst pelletization Extrusion & Pelletization polycondensation->pelletization tga Thermogravimetric Analysis (TGA) pelletization->tga dsc Differential Scanning Calorimetry (DSC) pelletization->dsc utm Tensile Testing (UTM) pelletization->utm

Caption: Experimental workflow for polymer synthesis and characterization.

logical_relationship cluster_features Key Molecular Features cluster_properties Resulting Polymer Properties monomer This compound bromine Bromine Atom monomer->bromine carboxylic_acid Carboxylic Acid Group monomer->carboxylic_acid flame_retardancy Flame Retardancy bromine->flame_retardancy high_ri High Refractive Index bromine->high_ri reactivity Polymerization Reactivity carboxylic_acid->reactivity thermal_stability Thermal Stability reactivity->thermal_stability

Caption: Relationship between molecular features and material properties.

References

Application Notes and Protocols for the Derivatization of 3-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Bromophenyl)-2-methylpropanoic acid is a valuable intermediate in organic synthesis and pharmaceutical research.[1] Its carboxylic acid group is a key functional handle that allows for a variety of chemical modifications to build more complex molecules.[1] Derivatization of this carboxylic acid group into esters or amides is a fundamental strategy in drug discovery to modulate properties such as solubility, stability, and biological activity. These derivatives are also crucial for creating new chemical entities and for analytical purposes, such as chromatography.

This document provides detailed protocols for two common and effective derivatization methods for the carboxylic acid group of this compound: Fischer-Speier esterification to form a methyl ester and carbodiimide-mediated amidation to form an N-benzyl amide.

Application Note 1: Synthesis of Methyl 3-(4-Bromophenyl)-2-methylpropanoate via Fischer-Speier Esterification

Principle

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess as the solvent.[2] For this compound, reaction with methanol and a catalytic amount of sulfuric acid yields the corresponding methyl ester. A patent describing the synthesis of related compounds outlines a similar esterification process.[3]

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the methyl esterification of this compound.

ParameterValue/DescriptionReference
Starting Material This compound-
Reagent Methanol (reagent and solvent)[3]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[2][3]
Molar Ratio Acid : Alcohol (large excess)[2]
Temperature Reflux (approx. 65 °C)[3]
Reaction Time 4-16 hours[3]
Typical Yield > 90%[4]
Workup Aqueous workup followed by extraction[3]

Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.[3]

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).[3][5]

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(4-Bromophenyl)-2-methylpropanoate.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Visualization of Experimental Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Acid in Methanol catalyst Add Sulfuric Acid Catalyst start->catalyst reflux Heat to Reflux (65°C) 4-16 hours catalyst->reflux monitor Monitor by TLC reflux->monitor quench Cool and Quench in Water monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography (Optional) dry->purify product Methyl 3-(4-Bromophenyl)- 2-methylpropanoate dry->product purify->product

Caption: Workflow for the synthesis of methyl 3-(4-Bromophenyl)-2-methylpropanoate.

Application Note 2: Synthesis of N-Benzyl-3-(4-bromophenyl)-2-methylpropanamide via Carbodiimide Coupling

Principle

Amide bond formation is a cornerstone of medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[7] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.[7][8] The reaction is often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[6] This protocol describes the coupling of this compound with benzylamine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the EDC-mediated amidation of this compound.

ParameterValue/DescriptionReference
Starting Material This compound-
Reagent Benzylamine-
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6][7]
Additive HOBt (1-Hydroxybenzotriazole) or DMAP (cat.)[6]
Base DIPEA (N,N-Diisopropylethylamine)[6]
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)[6]
Temperature 0 °C to Room Temperature[7]
Reaction Time 12-24 hours-
Typical Yield 70-90%[7]
Workup Aqueous workup and extraction-

Experimental Protocol

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) under a nitrogen atmosphere, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add benzylamine (1.1 eq) followed by the dropwise addition of a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC.

  • Quenching and Dilution: Upon completion, quench the reaction by adding water. Dilute the mixture with additional DCM.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-Benzyl-3-(4-bromophenyl)-2-methylpropanamide.

Visualization of Experimental Workflow

Amidation_Workflow cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Isolation start Dissolve Acid, EDC, HOBt in Anhydrous DCM activate Stir at RT for 20 min start->activate cool Cool to 0°C activate->cool add_amine Add Benzylamine & DIPEA cool->add_amine react Stir at RT 12-24 hours add_amine->react quench Quench with Water react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry and Concentrate wash_brine->dry purify Purify by Chromatography or Recrystallization dry->purify product N-Benzyl-3-(4-bromophenyl)- 2-methylpropanamide purify->product

Caption: Workflow for the synthesis of N-benzyl-3-(4-bromophenyl)-2-methylpropanamide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-(4-Bromophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most significant impurity is the isomeric 2-(3-bromophenyl)-2-methylpropanoic acid, which forms during the bromination of 2-methyl-2-phenylpropanoic acid.[1][2] Due to its similar physical properties, such as polarity and solubility, this isomer is particularly challenging to remove.[1][2] Other potential impurities include unreacted starting material (2-methyl-2-phenylpropanoic acid) and the ortho-isomer.[1][2]

Q2: What is the most effective method for purifying crude this compound?

Recrystallization is a commonly cited and effective method for purifying this compound, particularly for removing the challenging 3-bromo isomer.[1][2][3] For complex mixtures or when recrystallization fails to yield a product of sufficient purity, column chromatography is a viable alternative.[4] An acid-base extraction can also be employed as a preliminary purification step to separate the acidic product from neutral or basic impurities.[4][5]

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A mixture of methanol and water (aqueous methanol) has been successfully used to achieve high purity (over 99%).[1][2][3] General principles of solvent selection suggest using a solvent that dissolves the compound well when hot but poorly at room temperature.[6] Experimenting with different solvent systems, such as hexane/ethyl acetate or ethanol, may also be effective depending on the impurity profile.[7][8]

Q4: How can I assess the purity of my final product?

The purity of this compound is typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2][9][10] These techniques can effectively separate the desired product from its isomers and other impurities.[1][2] Melting point analysis is another useful indicator; a sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[7]

Troubleshooting Guides

Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing The solution may be supersaturated or cooling too quickly.[7] Impurities present may be inhibiting crystal formation.[4] The compound may be insoluble in the chosen solvent even when hot.[7]Ensure the solution cools slowly to room temperature before placing it in an ice bath.[7] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4][7] If the compound does not fully dissolve, add more hot solvent or select a more suitable one.[7]
Low recovery of purified product Too much solvent was used, leading to product loss in the mother liquor.[7] The compound has significant solubility in the cold solvent.[7] Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to completely dissolve the crude product.[6][7] Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration.[7] Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[7]
Product is still impure after recrystallization The chosen solvent is not effective at separating the product from a specific impurity (e.g., the 3-bromo isomer).[7] Impurities were trapped within the crystal lattice (co-crystallization).[7]Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor.[4][6] Perform a second recrystallization.[4] Experiment with different solvent systems to find one that leaves the impurity either fully dissolved or completely insoluble.[7] Consider a preliminary purification step like acid-base extraction or column chromatography.[7]
Column Chromatography Issues

This guide provides solutions for common issues during chromatographic purification.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities The eluent (solvent system) polarity is not optimal.[7] The column is overloaded with the crude sample.[7] The column was not packed properly, leading to channeling.Perform thin-layer chromatography (TLC) first to determine the optimal eluent system. Adjust the polarity to achieve better separation.[4] Use an appropriate amount of crude product for the column size.
Product elutes too quickly or too slowly The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly).[7]To make the product elute faster, increase the polarity of the solvent system. To slow it down, decrease the polarity.[7]
Streaking or tailing of bands The compound is interacting too strongly with the stationary phase (e.g., silica gel).[7] The sample was not fully dissolved before loading.For carboxylic acids, adding a small amount of acetic acid to the eluent can reduce strong interactions with the silica gel.[7] Ensure the sample is completely dissolved in a minimum amount of the eluent before loading it onto the column.[7]
Product decomposition on the column Carboxylic acids can sometimes be sensitive to the acidic nature of standard silica gel.[4]Use silica gel that has been deactivated with triethylamine or water.[4] Consider using a less acidic stationary phase, such as neutral alumina.[4] Minimize the time the compound spends on the column by using flash chromatography.[4]

Quantitative Data Summary

The following table summarizes purification results for this compound as reported in patent literature.

Starting Material Purity (GC)Purification MethodSolvent SystemFinal Purity (GC)YieldSource
94.4% (5.5% 3-bromo isomer)RecrystallizationAqueous Methanol99.2% (0.79% 3-bromo isomer)78%[1][3]
98.5% (1.25% 3-bromo isomer)Suspension & FiltrationHexanesNot specified, but used as a purification step81% (recovery)[2]
98.8% (1.18% 3-bromo isomer)Suspension & FiltrationHexanesNot specified, but used as a purification step74.3% (recovery)[2][3]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Methanol

This protocol is adapted from procedures that have successfully yielded high-purity this compound.[1][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the apparatus is pre-heated to prevent premature crystallization.[7]

  • Induce Crystallization: While the methanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (a methanol/water mixture similar to the final crystallization composition) to remove any remaining soluble impurities.[4][6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction

This is a general procedure to separate carboxylic acids from neutral or basic impurities.[4][5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh sodium bicarbonate solution.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., 5N HCl) until the pH is between 1 and 2.[1][3] The pure carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove non-acidic impurities Recrystallization Recrystallization Crude->Recrystallization Primary method AcidBase->Recrystallization Further purification Column Column Chromatography Recrystallization->Column If impurities persist Analysis Purity Analysis (GC/HPLC, MP) Recrystallization->Analysis Column->Analysis Analysis->Recrystallization Purity < 99% PureProduct Pure Product Analysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Hot, clear solution allowed to cool Crystals_Form Do crystals form? Start->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Yes_Crystals Crystals Form Crystals_Form->Yes_Crystals Yes Oiling_Out Does it 'oil out'? Oil_Formed Oil Forms Oiling_Out->Oil_Formed Yes Filter Filter, wash with cold solvent, and dry Oiling_Out->Filter No Induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal No_Crystals->Induce Reheat Reheat solution, add more 'good' solvent, cool slower Oil_Formed->Reheat Yes_Crystals->Oiling_Out Success Pure Crystals Filter->Success

Caption: Troubleshooting decision tree for common recrystallization issues.

Acid_Base_Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation Start Crude Product in Organic Solvent AddBase Add aq. NaHCO₃ (Weak Base) Start->AddBase Organic_Layer Organic Layer (Neutral/Basic Impurities) AddBase->Organic_Layer Shake & Separate Aqueous_Layer Aqueous Layer (Deprotonated Acid Salt) AddBase->Aqueous_Layer Shake & Separate AddAcid Add HCl to Aqueous Layer Aqueous_Layer->AddAcid Precipitate Precipitated Pure Acid AddAcid->Precipitate

Caption: Logical workflow for purification via acid-base extraction.

References

Technical Support Center: Purification of 2-(4-bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of isomeric impurities from 2-(4-bromophenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid?

During the synthesis, particularly through the bromination of 2-methyl-2-phenylpropanoic acid, several impurities can form. The most common are the positional isomers: 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer).[1] Additionally, unreacted starting material, 2-methyl-2-phenylpropanoic acid, can also be present as a significant impurity.[1]

Q2: What is the most effective and common method for purifying 2-(4-bromophenyl)-2-methylpropanoic acid?

Recrystallization is the most frequently cited method for purifying the crude product and reducing the levels of isomeric impurities.[2][3] Specifically, recrystallization from aqueous methanol has been shown to be effective in significantly increasing the purity of the desired para-isomer.[1][2][4]

Q3: How can I monitor the success of the purification process?

The purity of 2-(4-bromophenyl)-2-methylpropanoic acid and the concentration of its isomers are typically determined by Gas Chromatography (GC).[1][2] This technique allows for the quantitative analysis of the product mixture before and after purification.

Q4: Why is it challenging to separate the desired para-isomer from the meta- and ortho-isomers?

The primary challenge lies in the similar solubility properties of the different isomers, which can make separation by simple crystallization cumbersome.[1][4] Non-selective bromination reactions can lead to a crude product with a significant percentage of these undesirable isomers, often requiring multiple purification steps to achieve high purity, which can in turn lower the overall yield.[1]

Troubleshooting Guide

Q5: After a single recrystallization, my product still contains a significant amount of the meta-isomer. What should I do?

If a single recrystallization is insufficient, multiple recrystallization steps may be required.[1] Research has shown that even after four crystallizations, some level of the meta-isomer can remain, although significantly reduced.[1] You may also consider optimizing the recrystallization solvent system and the cooling rate to improve separation.

Q6: My GC analysis shows unreacted 2-methyl-2-phenylpropanoic acid in my purified product. How can this be removed?

Separating the unreacted starting material from the brominated product is difficult using simple crystallization due to their similar solubility characteristics.[1][4] A suggested alternative is to convert the acid mixture into their corresponding esters (e.g., methyl esters). The resulting esters may have different boiling points, allowing for separation via distillation under reduced pressure.[1][4]

Q7: My product yield decreases significantly with each recrystallization step. How can I mitigate this?

A decrease in yield is a common trade-off for increased purity in recrystallization. To address this, the most effective strategy is to optimize the initial synthesis to be more selective. Using an aqueous medium for the bromination of 2-methyl-2-phenylpropanoic acid has been shown to produce the desired 2-(4-bromophenyl)-2-methylpropanoic acid with excellent selectivity, thereby reducing the initial impurity load and the need for extensive purification.[1]

Data Presentation

The following tables summarize the effectiveness of recrystallization for purifying 2-(4-bromophenyl)-2-methylpropanoic acid, based on data from prior art investigations.

Table 1: Purity Profile Before and After Four Crystallizations [1]

CompoundG.C Composition of Crude Product (% area)G.C Composition After Four Crystallizations (% area)
2-methyl-2-phenylpropanoic acid (Starting Material)25.14 - 35.8110.78 - 15.78
2-(4-bromophenyl)-2-methylpropanoic acid (Product) 47.26 - 62.4 65.32 - 86.15
2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer)5.71 - 7.752.10 - 2.99
2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer)1.10 - 1.75Nil

Data derived from an investigation of a prior art process involving bromination in carbon tetrachloride.

Table 2: Purity Enhancement by Single Recrystallization from Aqueous Methanol [2]

SampleInitial Purity (Crude Product)Purity After Recrystallization
2-(4-bromophenyl)-2-methylpropanoic acid 94.4%99.2%
2-(3-bromophenyl)-2-methylpropanoic acid5.5%0.79%

Mandatory Visualization

G cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification start 2-methyl-2-phenylpropanoic acid reaction Bromination Reaction start->reaction workup Extraction & Drying reaction->workup crude Crude Product (para, meta, ortho isomers + starting material) workup->crude recrystallization Recrystallization (Aqueous Methanol) crude->recrystallization filtration Filtration recrystallization->filtration analysis Purity Analysis (GC) filtration->analysis pure_product Pure 2-(4-bromophenyl)- 2-methylpropanoic acid analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of 2-(4-bromophenyl)-2-methylpropanoic acid.

G cluster_impurities Common Isomeric Impurities main 2-(4-bromophenyl)-2-methylpropanoic acid (Desired Para-Isomer) meta 2-(3-bromophenyl)-2-methylpropanoic acid (Meta-Isomer) main->meta Structurally similar, difficult to separate ortho 2-(2-bromophenyl)-2-methylpropanoic acid (Ortho-Isomer) main->ortho Structurally similar, difficult to separate

Caption: Logical relationship between the desired product and its primary isomeric impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude 2-(4-bromophenyl)-2-methylpropanoic acid

This protocol is based on methodologies described in the literature for enhancing product purity.[1][2]

  • Dissolution: Take the crude solid product (e.g., 37 g) and dissolve it in a minimal amount of hot aqueous methanol. The ratio of methanol to water should be optimized for maximum dissolution of the desired product at high temperature and minimum solubility at low temperature.

  • Cooling & Crystallization: Allow the solution to cool gradually to ambient temperature to facilitate the formation of pure crystals of 2-(4-bromophenyl)-2-methylpropanoic acid. Slow cooling is generally preferred to promote the growth of larger, purer crystals.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same aqueous methanol mixture) to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Analysis: Analyze the purity of the final product using Gas Chromatography (GC) to confirm the reduction of isomeric impurities.[2]

Protocol 2: General Procedure for Purity Analysis by Gas Chromatography (GC)

This is a general guideline for the GC analysis mentioned in the referenced patents.[1][2] Specific parameters should be optimized for the available instrumentation.

  • Sample Preparation: Prepare a standard solution of a known concentration of pure 2-(4-bromophenyl)-2-methylpropanoic acid. Prepare a sample solution of the crude or recrystallized product at the same concentration. An internal standard may be used for more accurate quantification.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Select a suitable capillary column that can resolve the different isomers (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: Start at an initial temperature, hold for a few minutes, and then ramp the temperature at a controlled rate to a final temperature that allows for the elution of all components.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).

    • Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject the standard and sample solutions. Identify the peaks corresponding to the starting material, ortho-, meta-, and para-isomers based on their retention times. Calculate the percentage area of each peak to determine the purity of the sample.

References

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromophenyl)-2-methylpropanoic acid. This guide focuses on the identification and mitigation of common byproducts encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes are the direct bromination of 2-methyl-2-phenylpropanoic acid and the malonic ester synthesis pathway.

Q2: What is the most common byproduct in the direct bromination synthesis?

A2: The most prevalent byproduct is the constitutional isomer, 2-(3-bromophenyl)-2-methylpropanoic acid. This arises from the non-regioselective nature of the electrophilic aromatic substitution reaction.[1][2]

Q3: What are the typical byproducts when using the malonic ester synthesis route?

A3: The malonic ester synthesis is a multi-step process, and byproducts can form at various stages. Common byproducts include dialkylated esters, products of elimination reactions, and incompletely reacted intermediates.[3]

Q4: How can I detect these byproducts in my reaction mixture?

A4: The most effective analytical techniques for identifying and quantifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] High-Performance Liquid Chromatography (HPLC) can also be employed.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed guide to identifying and addressing specific byproducts encountered during the synthesis of this compound.

Route 1: Direct Bromination of 2-methyl-2-phenylpropanoic acid

Issue: Presence of an isomeric impurity.

  • Byproduct Identity: 2-(3-bromophenyl)-2-methylpropanoic acid.

  • Reason for Formation: Bromination of the aromatic ring can occur at the meta position, leading to the formation of the constitutional isomer.

  • Identification:

    • GC-MS: The isomers will have the same mass-to-charge ratio (m/z) but may have slightly different retention times.

    • NMR Spectroscopy: 1H and 13C NMR will show distinct aromatic region splitting patterns for the para and meta substituted rings.

  • Mitigation Strategies:

    • Reaction Conditions: Control of reaction temperature and the choice of brominating agent and solvent can influence the regioselectivity.

    • Purification: Careful recrystallization or column chromatography can be used to separate the isomers.

ByproductMolecular FormulaMolecular Weight ( g/mol )Analytical Identification
2-(3-bromophenyl)-2-methylpropanoic acidC₁₀H₁₁BrO₂243.10GC-MS (different retention time), NMR (distinct aromatic signals)
Route 2: Malonic Ester Synthesis

The malonic ester synthesis route involves several steps, each with the potential for byproduct formation. The general sequence is:

  • Alkylation of diethyl malonate with 4-bromobenzyl bromide.

  • Methylation of the resulting diethyl 2-(4-bromobenzyl)malonate.

  • Hydrolysis of the diester to a dicarboxylic acid.

  • Decarboxylation to the final product.

Logical Workflow for Byproduct Identification in Malonic Ester Synthesis

Byproduct_Identification Workflow for Byproduct Identification in Malonic Ester Synthesis Start Crude Product Analysis (GC-MS, NMR, TLC) Is_Dialkylation Dialkylated Product Detected? (Diethyl 2,2-bis(4-bromobenzyl)malonate) Start->Is_Dialkylation Is_Incomplete_Alkylation Unreacted Starting Materials or Mono-alkylated Intermediate Detected? Is_Dialkylation->Is_Incomplete_Alkylation No Troubleshoot_Dialkylation Troubleshooting: - Adjust stoichiometry - Slow addition of alkylating agent - Use excess malonic ester Is_Dialkylation->Troubleshoot_Dialkylation Yes Is_Incomplete_Hydrolysis Diester Intermediate Detected? (Diethyl 2-(4-bromobenzyl)-2-methylmalonate) Is_Incomplete_Alkylation->Is_Incomplete_Hydrolysis No Troubleshoot_Alkylation Troubleshooting: - Ensure anhydrous conditions - Check base strength and equivalence - Increase reaction time/temperature Is_Incomplete_Alkylation->Troubleshoot_Alkylation Yes Is_Incomplete_Decarboxylation Dicarboxylic Acid Intermediate Detected? (2-(4-Bromobenzyl)-2-methylmalonic acid) Is_Incomplete_Hydrolysis->Is_Incomplete_Decarboxylation No Troubleshoot_Hydrolysis Troubleshooting: - Increase hydrolysis time/temperature - Use stronger acid/base conditions Is_Incomplete_Hydrolysis->Troubleshoot_Hydrolysis Yes End Pure this compound Is_Incomplete_Decarboxylation->End No Troubleshoot_Decarboxylation Troubleshooting: - Ensure sufficient heating - Check for steric hindrance Is_Incomplete_Decarboxylation->Troubleshoot_Decarboxylation Yes Troubleshoot_Dialkylation->Start Re-run Synthesis Troubleshoot_Alkylation->Start Re-run Synthesis Troubleshoot_Hydrolysis->Start Re-run Synthesis Troubleshoot_Decarboxylation->Start Re-run Synthesis

Caption: A logical workflow for identifying and troubleshooting byproducts in the malonic ester synthesis.

Issue: Presence of a high molecular weight byproduct.

  • Byproduct Identity: Diethyl 2,2-bis(4-bromobenzyl)malonate.

  • Reason for Formation: The mono-alkylated diethyl malonate intermediate still possesses an acidic proton and can react with a second molecule of 4-bromobenzyl bromide.[3]

  • Identification:

    • GC-MS: A peak with a significantly higher mass-to-charge ratio than the desired product or intermediates will be observed.

    • NMR Spectroscopy: 1H NMR will show a doubling of the integration for the bromobenzyl protons relative to the ethyl ester protons.

  • Mitigation Strategies:

    • Stoichiometry: Use an excess of diethyl malonate relative to 4-bromobenzyl bromide.

    • Slow Addition: Add the 4-bromobenzyl bromide slowly to the reaction mixture to maintain a low concentration.

Issue: Presence of starting materials in the product mixture.

  • Byproduct Identity: Diethyl malonate and/or 4-bromobenzyl bromide.

  • Reason for Formation: Incomplete reaction during the initial alkylation step. This can be due to issues with the base, reaction time, or temperature.

  • Identification:

    • TLC: Spots corresponding to the starting materials will be visible.

    • GC-MS: Peaks with the characteristic m/z and retention times of the starting materials will be present.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water will quench the base.

    • Base: Use a sufficiently strong base (e.g., sodium ethoxide) in at least a stoichiometric amount.

    • Reaction Monitoring: Monitor the reaction by TLC or GC to ensure completion.

Issue: Presence of intermediates from incomplete reaction.

  • Byproduct Identity 1: Diethyl 2-(4-bromobenzyl)-2-methylmalonate (from incomplete hydrolysis).

  • Reason for Formation: Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).

  • Identification:

    • GC-MS: A peak corresponding to the molecular weight of the diester.

    • NMR Spectroscopy: Presence of signals for the ethyl ester groups (typically a quartet around 4.2 ppm and a triplet around 1.2 ppm).

  • Mitigation Strategies:

    • Hydrolysis Conditions: Increase the reaction time, temperature, or concentration of the acid or base used for hydrolysis.

  • Byproduct Identity 2: 2-(4-Bromobenzyl)-2-methylmalonic acid (from incomplete decarboxylation).[5]

  • Reason for Formation: Insufficient heating during the decarboxylation step. Steric hindrance in highly substituted malonic acids can also impede decarboxylation.[6]

  • Identification:

    • LC-MS: A peak corresponding to the molecular weight of the dicarboxylic acid.

    • NMR Spectroscopy: The 1H NMR spectrum may show the presence of two carboxylic acid protons.

  • Mitigation Strategies:

    • Temperature: Ensure the reaction is heated to a sufficiently high temperature to induce decarboxylation.

    • Acidic Conditions: Decarboxylation is often facilitated by acidic conditions following hydrolysis.

ByproductMolecular FormulaMolecular Weight ( g/mol )Analytical Identification
Diethyl 2,2-bis(4-bromobenzyl)malonateC₂₄H₂₆Br₂O₄554.27GC-MS (high m/z), NMR (integration ratio)
Diethyl malonateC₇H₁₂O₄160.17GC-MS, TLC
4-Bromobenzyl bromideC₇H₆Br₂249.93GC-MS, TLC
Diethyl 2-(4-bromobenzyl)-2-methylmalonateC₁₅H₁₉BrO₄343.21GC-MS, NMR (ester signals)
2-(4-Bromobenzyl)-2-methylmalonic acidC₁₁H₁₁BrO₄287.11LC-MS, NMR (dicarboxylic acid signals)

Experimental Protocols

Representative Protocol for Malonic Ester Synthesis of this compound

This protocol is adapted from established procedures for malonic ester synthesis.

Step 1: Synthesis of Diethyl 2-(4-bromobenzyl)malonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To the cooled sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add 4-bromobenzyl bromide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction, remove the ethanol under reduced pressure, and add water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(4-bromobenzyl)malonate.

Step 2: Synthesis of Diethyl 2-(4-bromobenzyl)-2-methylmalonate

  • Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Add the crude diethyl 2-(4-bromobenzyl)malonate (1.0 eq) from the previous step to the ethoxide solution.

  • Stir for 30 minutes, then add methyl iodide (1.1 eq) dropwise.

  • Heat the mixture to reflux and monitor by TLC.

  • Work up the reaction as described in Step 1 to obtain crude diethyl 2-(4-bromobenzyl)-2-methylmalonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • To the crude diethyl 2-(4-bromobenzyl)-2-methylmalonate, add an excess of a solution of potassium hydroxide in ethanol/water.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a low pH.

  • Heat the acidic solution to reflux to effect decarboxylation until gas evolution ceases.

  • Cool the solution and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the crude this compound, which can be purified by recrystallization or column chromatography.

References

Technical Support Center: GC Analysis of 2-(4-bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 2-(4-bromophenyl)-2-methylpropanoic acid. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during purity assessments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., severe tailing) when I inject my 2-(4-bromophenyl)-2-methylpropanoic acid sample directly?

A: Direct gas chromatographic analysis of carboxylic acids like 2-(4-bromophenyl)-2-methylpropanoic acid is often challenging due to the high polarity of the carboxylic acid functional group.[1] This polarity leads to strong interactions with active sites (e.g., free silanol groups) in the GC inlet liner and on the column stationary phase, causing poor peak shape, reduced response, and potential sample loss.[2][3]

Q2: What is derivatization, and why is it recommended for this analysis?

A: Derivatization is a chemical reaction that converts an analyte into a different, more GC-amenable substance. For carboxylic acids, the goal is to replace the active hydrogen on the hydroxyl group, thereby creating a less polar and more volatile derivative.[1][2] This process is highly recommended as it significantly improves chromatographic behavior, leading to sharper, more symmetrical peaks, better resolution, and more accurate quantification.[2]

Q3: Which derivatization method is best for 2-(4-bromophenyl)-2-methylpropanoic acid?

A: The two most common and effective methods are silylation and alkylation (esterification).

  • Silylation: This is a widely used technique that replaces the acidic proton with a trimethylsilyl (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Silylation is generally fast and effective for carboxylic acids.[5]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester (e.g., a methyl ester), which is less polar and more volatile.[1][2] This is also a robust and reliable method.

The choice between them often depends on laboratory reagent availability, potential side reactions with other functional groups in the sample matrix, and previous experience. For routine analysis, silylation with BSTFA is an excellent starting point.

Q4: My derivatization reaction seems incomplete, resulting in multiple or tailing peaks. What can I do?

A: Incomplete derivatization is a common issue. Consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and prevent the reaction from going to completion.[5] Use dry solvents and glassware.

  • Optimize Reagent Concentration: A sufficient molar excess of the derivatizing reagent is crucial. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen on the analyte.[5]

  • Optimize Reaction Time and Temperature: While some reactions are rapid at room temperature, sterically hindered or less reactive compounds may require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes) to ensure complete conversion.[5]

  • Use a Catalyst: For slow reactions, adding a catalyst like TMCS to BSTFA can significantly increase the reaction rate.[5]

Q5: What are the potential impurities I should be looking for during the purity analysis?

A: The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid. This reaction can lead to the formation of positional isomers. The most common impurities to monitor are:

  • Starting Material: Unreacted 2-methyl-2-phenylpropanoic acid.[6][7]

  • Isomeric Impurities: 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) and 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer).[6][7][8]

Q6: My chromatogram shows "ghost peaks" from previous runs. What is the cause and how can I fix it?

A: Ghost peaks are typically caused by sample carryover or contamination within the GC system.[9] This can happen if high-boiling point components from a previous injection are retained in the inlet or at the front of the column and elute slowly in subsequent runs. To resolve this, try running a solvent blank with a high-temperature bake-out at the end of the run to clean the column and injection port. Regular replacement of the inlet liner and septum is also critical preventative maintenance.[9]

Data Presentation

Table 1: Troubleshooting Common GC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Analyte is too polar (underivatized).- Active sites in the inlet liner or column.[3]- Column contamination.- Derivatize the sample to reduce polarity.[2]- Use a deactivated inlet liner.- Trim 10-20 cm from the front of the column.
Poor Resolution - Inappropriate temperature program.- Incorrect carrier gas flow rate.- Column is not selective for the analytes.[9]- Optimize the oven temperature ramp rate.- Verify and adjust the column flow rate.- Consider a column with a different stationary phase.
Baseline Drift - Column bleed at high temperatures.- Contamination in the carrier gas or detector.- Condition the column properly.- Ensure high-purity carrier gas and check for leaks.- Clean the detector.[9]
Irreproducible Peak Areas - Leaking syringe or septum.- Inconsistent injection volume.- Incomplete derivatization.- Use an autosampler for consistent injections.- Replace the inlet septum.- Optimize the derivatization protocol to ensure completion.
Table 2: Example Purity Analysis Data (Post-Derivatization)
Peak No.Compound Name (as TMS-ester)Retention Time (min)Area %
1TMS-ester of 2-methyl-2-phenylpropanoic acid8.520.08
2TMS-ester of 2-(3-bromophenyl)-2-methylpropanoic acid10.210.79
3TMS-ester of 2-(4-bromophenyl)-2-methylpropanoic acid10.4599.10
4Unidentified Impurity11.150.03
Note: Retention times are hypothetical and depend on the specific GC method used. This table reflects typical data seen in purity analyses where the main product and related impurities are separated.[7][8]

Experimental Protocols

Protocol 1: Sample Derivatization (Silylation)

This protocol describes the conversion of the carboxylic acid to its trimethylsilyl (TMS) ester for GC analysis.

Reagents & Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Autosampler vials with inserts and caps

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 10 mg of the sample into a clean, dry autosampler vial.

  • Add 500 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Immediately cap the vial tightly and vortex for 10 seconds.

  • Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC.

Protocol 2: Suggested GC-FID Operating Parameters

These are starting parameters and should be optimized for your specific instrument and column.

ParameterSuggested Value
GC System Agilent 8890 or equivalent with FID
Column HP-5, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1.0 µL
Oven Program - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: Hold at 280°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Visualization

GC_Workflow GC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample 1. Weigh Sample Solvent 2. Add Solvent (e.g., Pyridine) Sample->Solvent Deriv 3. Add BSTFA Reagent Solvent->Deriv Heat 4. Heat Reaction (70°C, 30 min) Deriv->Heat GC 5. Inject into GC-FID Heat->GC Data 6. Integrate Peaks & Calculate Area % GC->Data Result 7. Final Purity Report Data->Result

Caption: Workflow for GC purity analysis of 2-(4-bromophenyl)-2-methylpropanoic acid.

References

Technical Support Center: HPLC Separation of 3-(4-bromophenyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 3-(4-bromophenyl)propanoic acid and its related positional and structural isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why are my positional isomers (e.g., 2-, 3-, and 4-bromophenylpropanoic acid) co-eluting or showing poor resolution?

A1: Co-elution of positional isomers is a common challenge that stems from their similar physicochemical properties. To resolve this, a systematic approach to improving the column's selectivity (α) and efficiency (N) is necessary.[1]

  • Detecting Co-elution: Look for asymmetrical peaks, such as shoulders or merged peaks. If you are using a Diode Array Detector (DAD), performing a peak purity analysis can help confirm co-elution.[1]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: This is often the most effective first step.

      • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will increase retention times, potentially providing more time for the isomers to separate.[1]

      • Change Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding). If you are using one, try switching to the other.[1][2]

      • Adjust pH: Since the analytes are acidic, the mobile phase pH is critical. Operating at a pH of around 2.5-3.5 using a buffer (e.g., phosphate or formate) will suppress the ionization of the carboxylic acid group, leading to better peak shape and potentially altered selectivity.[3][4]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For separating positional isomers, which differ in the spatial arrangement of the bromo- group, columns that offer alternative selectivities to standard C18 are highly recommended.[2]

      • Phenyl Phases (e.g., Phenyl-Hexyl): These columns can provide enhanced resolution for aromatic compounds and their positional isomers through π-π interactions.[2][5]

      • Pentafluorophenyl (PFP) Phases: PFP columns offer a mix of hydrophobic, aromatic, and dipole interactions that can be very effective for separating halogenated isomers.

    • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks, although it may increase backpressure.

Q2: My 3-(4-bromophenyl)propanoic acid peak is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing is a common issue for acidic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[6][7]

  • Primary Cause - Silanol Interactions: The primary cause of tailing for acidic analytes is the interaction of the analyte's carboxyl group with free silanol groups (Si-OH) on the silica surface of the column packing.[6]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: The most effective way to reduce tailing for an acidic compound is to lower the mobile phase pH. Using an acidic modifier (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid) or a buffer to maintain the pH below the analyte's pKa (typically around pH 2.5-3.5) will keep the carboxylic acid in its protonated, non-ionized form, minimizing interactions with silanols.[3]

    • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity and improve peak shape.[3][8]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) are manufactured to have minimal accessible silanol groups and are often "end-capped" to further reduce their activity. Using such a column is highly recommended to prevent tailing.[4]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[3] Try reducing the injection volume or diluting the sample.[3]

    • Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.[3]

Q3: Why are my retention times shifting from one run to the next?

A3: Unstable retention times compromise the reliability of your method and can indicate issues with the HPLC system or method robustness.[1]

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: In reversed-phase chromatography, small changes in the organic-to-aqueous ratio can cause significant shifts in retention.[9] Ensure the mobile phase is prepared accurately and consistently. If using an online mixer, ensure the proportioning valves are functioning correctly.[9]

    • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline and consistent pressure are good indicators. For gradient methods, allow sufficient re-equilibration time between runs.

    • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column thermostat is crucial for reproducible results.

    • Check for Leaks: Inspect the system for any leaks, as this will affect the flow rate and, consequently, retention times.

    • Buffer Stability: If using buffers, be aware of their stability and potential for precipitation if mixed with high concentrations of organic solvent.[3]

Q4: What should I do if I observe high or unstable column backpressure?

A4: High backpressure can signal a blockage within the HPLC system, which can damage the pump or the column.[1]

  • Troubleshooting Steps:

    • Identify the Source: Systematically disconnect components, starting from the detector and moving backward toward the pump, to isolate the source of the high pressure.

    • Check for Blocked Frits: The inlet frit of the column is a common site for blockages from sample particulates or mobile phase precipitation.[1] If the column manufacturer permits, you can try back-flushing the column with a strong solvent.

    • Use Guard Columns and In-line Filters: These components are essential for protecting the analytical column from contamination and particulates that cause blockages.

    • Ensure Buffer Solubility: Confirm that your buffer is fully dissolved and remains soluble across the entire range of your gradient method to prevent precipitation.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating positional isomers of bromophenylpropanoic acid?

A1: A reversed-phase method is a good starting point. A phenyl-type column is often a better choice than a standard C18 for separating positional isomers due to its ability to engage in π-π interactions.[2][5]

Table 1: Recommended Starting Method for Positional Isomer Separation

Parameter Recommendation Rationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) Provides alternative selectivity for aromatic positional isomers.[5]
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase to suppress analyte ionization, improving peak shape.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile often provides sharper peaks and different selectivity than methanol.[1]
Gradient 70% A to 40% A over 15 minutes A scouting gradient to determine the elution profile.[1]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Temperature 30 °C Provides stable retention times.
Detection (UV) 225 nm or 265 nm Wavelengths where bromophenyl compounds typically absorb.

| Injection Vol. | 5 µL | A small volume to prevent potential overload.[3] |

Q2: My work involves 2-(4-bromophenyl)propanoic acid, which is chiral. How can I separate the enantiomers?

A2: Separating enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[10] Polysaccharide-based CSPs are widely used and are very effective for arylpropionic acids.[10][11] Normal phase chromatography often provides better selectivity for this class of compounds.[11]

Table 2: Recommended Starting Method for Chiral Separation

Parameter Recommendation Rationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm) Polysaccharide-based columns with broad applicability for chiral separations.[10]
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) Common normal-phase eluent for chiral separations of acidic compounds.[10][12]
Mode Isocratic Simplifies method development for chiral separations.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Temperature 25 °C Temperature can significantly impact chiral selectivity.[12]

| Detection (UV) | 225 nm | Wavelength for UV detection. |

Q3: How do I select the best column for my specific isomer separation?

A3: The choice of column is critical and depends on the type of isomers.

  • For Positional Isomers: Start with a standard C18 column. If resolution is poor, switch to a column offering different selectivity mechanisms. A Phenyl-Hexyl or PFP column is an excellent choice due to interactions that can differentiate between the positions of the bromine atom on the phenyl ring.[2][5]

  • For Enantiomers (Chiral Isomers): You must use a Chiral Stationary Phase (CSP). The most efficient approach is to screen a set of 3-5 diverse chiral columns (e.g., polysaccharide-based, Pirkle-type) under both normal-phase and reversed-phase conditions to find the best combination for your analyte.[10][12]

Experimental Protocols & Workflows

Protocol 1: General Method for Positional Isomer Analysis

This protocol outlines a robust reversed-phase HPLC method suitable for the quantitative analysis of bromophenylpropanoic acid positional isomers.

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 225 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 60% B

      • 12-13 min: 60% to 30% B

      • 13-18 min: 30% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visual Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues and for systematic method development.

G start Start: Poor Peak Resolution / Co-elution check_system Are retention times stable and pressure normal? start->check_system check_shape Is peak shape acceptable (no severe tailing/fronting)? check_system->check_shape Yes fix_system Troubleshoot System: - Check for leaks - Ensure proper equilibration - Verify mobile phase prep check_system->fix_system No fix_shape Troubleshoot Peak Shape: - Adjust mobile phase pH - Use high-purity column - Reduce sample load check_shape->fix_shape No optimize_alpha Improve Selectivity (α) check_shape->optimize_alpha Yes fix_system->check_system fix_shape->check_shape alpha_steps - Adjust % Organic - Switch Organic Solvent (ACN/MeOH) - Change Column (e.g., C18 to Phenyl) - Adjust Temperature optimize_alpha->alpha_steps optimize_N Improve Efficiency (N) N_steps - Use smaller particle size column - Reduce extra-column volume - Optimize flow rate optimize_N->N_steps alpha_steps->optimize_N If still needed end_node Resolution Achieved alpha_steps->end_node N_steps->end_node G start Define Separation Goal goal_choice What type of isomers? start->goal_choice pos_path Positional Isomers goal_choice->pos_path Positional chiral_path Chiral Enantiomers goal_choice->chiral_path Chiral pos_col Select Achiral Column (e.g., C18, Phenyl, PFP) pos_path->pos_col pos_grad Perform Scouting Gradient pos_col->pos_grad pos_opt Optimize Selectivity (α) (Mobile Phase, Temp.) pos_grad->pos_opt validate Validate Final Method pos_opt->validate chiral_screen Select 3-5 Diverse CSPs for Screening chiral_path->chiral_screen chiral_mobile Screen Mobile Phases (Normal, Reversed, Polar Organic) chiral_screen->chiral_mobile chiral_opt Optimize Best Condition (Flow, Temp, Modifiers) chiral_mobile->chiral_opt chiral_opt->validate

References

Technical Support Center: Chiral Separation of 3-(4-Bromophenyl)-2-methylpropanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 3-(4-Bromophenyl)-2-methylpropanoic acid enantiomers. Methodologies are based on established techniques for this compound and structurally similar profens.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating the enantiomers of this compound?

A1: The most common and effective methods for resolving enantiomers of this class of compounds include High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), Supercritical Fluid Chromatography (SFC), diastereomeric salt crystallization, and enzymatic kinetic resolution.[1][2] HPLC and SFC are powerful analytical techniques for determining enantiomeric purity, while crystallization and enzymatic resolution are often used for preparative scale separation.[2][3]

Q2: Which type of chromatography is most suitable for this chiral separation?

A2: Both HPLC and SFC are highly effective.[1]

  • Chiral HPLC is a well-established and versatile technique. Polysaccharide-based CSPs are particularly successful for resolving profen-type compounds.[1]

  • Chiral SFC is a powerful alternative that often provides faster separations and is considered a "greener" technique because it uses supercritical CO2 as the primary mobile phase component.[1]

Q3: What general principles should be considered when choosing a chiral stationary phase (CSP) for HPLC?

A3: CSP selection is often an empirical process.[3] For profens and related acidic compounds, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a primary recommendation due to their broad applicability and high selectivity.[1] Pirkle-type and protein-based CSPs can also be effective. It is often necessary to screen several different columns to find the optimal one for a specific separation.[1][3]

Q4: Can diastereomeric salt crystallization be used for large-scale separation?

A4: Yes. The resolution of chiral carboxylic acids by forming diastereomeric salt pairs with an enantiopure amine is an established and practical method for industrial-scale production.[4][5] This method involves crystallization to separate the less-soluble diastereomeric salt, followed by a "salt break" to liberate the desired enantiomer.[4]

Q5: Is enzymatic resolution a viable strategy?

A5: Yes, Enzymatic Kinetic Resolution (EKR) is a highly selective method. It typically uses lipases to preferentially catalyze a reaction, such as esterification, on one enantiomer of the racemic mixture.[6][7] This allows the unreacted enantiomer to be separated from the newly formed ester. This technique is known for its high enantioselectivity under mild reaction conditions.[7]

Troubleshooting Guides

Chiral HPLC & SFC Troubleshooting

This guide addresses common issues encountered during the chiral separation of this compound using HPLC or SFC.

Problem Potential Cause Suggested Solution
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).[1]a. Screen different types of CSPs (e.g., amylose-based, cellulose-based).[1]b. Consult literature for successful separations of analogous profens.
2. Incorrect mobile phase composition.a. Adjust the ratio of hydrocarbon (e.g., n-hexane) to alcohol modifier (e.g., isopropanol).[1]b. For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.[8]
3. Column contamination or degradation.[1]a. Flush the column with a strong, compatible solvent.[1]b. If performance does not improve, the column may need to be replaced.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.[1]a. Ensure mobile phase components are measured accurately and mixed thoroughly.
2. Fluctuations in column temperature.[1]a. Use a column oven to maintain a stable temperature. Temperature can significantly impact retention and selectivity.[9]
3. Insufficient column equilibration.[1]a. Ensure the column is fully equilibrated with the new mobile phase before injecting samples. This can take 20-30 column volumes or more.
High Backpressure 1. Blockage in the system (e.g., guard column, tubing, or column frit).a. Systematically disconnect components to identify the source of the blockage.b. Filter all samples and mobile phases to prevent particulate contamination.
2. Precipitated buffer in the mobile phase.[1]a. Ensure any buffer used is fully dissolved and miscible with the organic modifier.
Peak Tailing or Fronting 1. Column overload.a. Reduce the sample concentration or injection volume.
2. Secondary interactions with the stationary phase.a. Add a mobile phase modifier. For an acidic compound like this, a small amount of acid (e.g., 0.1% TFA) can suppress silanol interactions and improve peak shape.[8]
Diastereomeric Salt Crystallization Troubleshooting
Problem Potential Cause Suggested Solution
Low Yield of Diastereomeric Salt 1. High solubility of the diastereomeric salt in the chosen solvent.a. Screen a variety of solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility.[4]b. Consider adding an anti-solvent to induce precipitation.[4]
2. Unfavorable thermodynamics.a. Construct a phase diagram to understand the solid-liquid phase equilibrium of the system.[10]
Low Enantiomeric Excess (ee) 1. Co-precipitation of both diastereomers.a. Optimize the crystallization temperature and cooling rate. Slower cooling often leads to higher purity crystals.b. Perform recrystallization of the diastereomeric salt to improve purity.[11]
2. Incorrect stoichiometry of the resolving agent.a. Vary the stoichiometric ratio of the resolving agent to the racemate to optimize the resolution efficiency.[10]
Difficulty Breaking the Salt 1. Incomplete reaction.a. Ensure the pH is sufficiently adjusted (acidic for an amine resolving agent, basic for an acidic resolving agent) to fully protonate/deprotonate the components.
2. Emulsion formation during extraction.a. Add a small amount of brine or a different organic solvent to break the emulsion.

Quantitative Data Summary

The following tables summarize typical conditions and results for the chiral separation of profen-class compounds, which are structurally analogous to this compound.

Table 1: Recommended Chiral Stationary Phases (CSPs) for HPLC

CSP TypeCommercial Name ExampleTypical Mobile Phase (Normal Phase)Target AnalytesReference
Amylose-basedChiralpak AD-Hn-Hexane / Isopropanol (IPA) with 0.1% TFAProfens, Arylpropionic acids[1][12]
Cellulose-basedChiralcel OJ-Hn-Hexane / IPA with 0.1% TFAProfens, Arylpropionic acids[1][12]
Pirkle-type(R,R) Whelk-O1n-Hexane / Ethanol with TFA and Isopropylamineβ-amino-β-(4-bromophenyl) propionic acid[8]

Table 2: Example HPLC Conditions for Profen Analogs

AnalyteCSPMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
IbuprofenOvomucoid (OVM)20 mM K₂HPO₄ (pH 3) / Ethanol1.0220> 2.4[9]
3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-HHexane / IPA (95:5)1.0N/ABaseline[12]
2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acidChiralpak AD-HHexane (0.1% TFA) / IPA (97:3)1.0N/ABaseline[12]

Experimental Protocols & Visualized Workflows

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.

Objective: To achieve baseline separation (Resolution > 1.5) of the two enantiomers.

Materials:

  • Racemic this compound standard

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • A selection of chiral columns (e.g., Chiralpak AD-H, Chiralcel OJ-H)

Methodology:

  • Column Screening:

    • Prepare a 1 mg/mL stock solution of the racemic standard in the mobile phase.

    • Screen several polysaccharide-based chiral columns (e.g., amylose and cellulose-based).

    • Start with a generic mobile phase such as 90:10 n-Hexane:IPA with 0.1% TFA.

    • Run the analysis at a flow rate of 1.0 mL/min and monitor the UV signal at an appropriate wavelength (e.g., 225 nm).[8]

    • Identify the column that provides the best initial separation or shows the most promise.

  • Mobile Phase Optimization:

    • Using the best column from the screening step, systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) from 2% to 20%. A lower percentage of alcohol generally increases retention time and may improve resolution.[1]

    • Evaluate different alcohol modifiers (e.g., compare IPA to EtOH) as this can significantly alter selectivity.

    • Optimize the concentration of the acidic additive (TFA). Typically, 0.05% to 0.2% is sufficient to improve peak shape for acidic analytes.[8]

  • Temperature and Flow Rate Optimization:

    • Investigate the effect of column temperature (e.g., 20°C, 25°C, 30°C). Temperature changes can affect retention times and resolution.[9]

    • Adjust the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve resolution but will increase the run time.

  • Method Validation:

    • Once optimal conditions are found, perform system suitability tests to ensure the method is robust and reproducible. Check for resolution, peak symmetry, and retention time precision.

HPLC_Method_Development Workflow for Chiral HPLC Method Development start Prepare Racemic Standard screen Screen Multiple CSPs (e.g., Chiralpak AD, Chiralcel OJ) start->screen select_csp Select Best CSP screen->select_csp select_csp->screen No Separation optimize_mp Optimize Mobile Phase - % Alcohol Modifier - Acidic Additive (TFA) select_csp->optimize_mp Promising Separation check_res1 Resolution > 1.5? optimize_mp->check_res1 optimize_temp Optimize Temperature & Flow Rate check_res1->optimize_temp No validate Validate Method (Robustness, Reproducibility) check_res1->validate Yes check_res2 Resolution > 1.5? optimize_temp->check_res2 check_res2->optimize_mp No check_res2->validate Yes end Final Method validate->end

Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method.

Protocol 2: Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic this compound via diastereomeric salt formation with a chiral amine.

Objective: To isolate one enantiomer with high enantiomeric excess (ee).

Materials:

  • Racemic this compound

  • Enantiomerically pure resolving agent (e.g., (S)-(-)-α-methylbenzylamine or (S)-diphenyl(pyrrolidin-2-yl)methanol)[4]

  • Selection of solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate, THF, water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for salt break

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Methodology:

  • Salt Formation:

    • Dissolve the racemic acid in a suitable solvent.

    • Add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent.

    • Stir the mixture, gently heating if necessary to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[10]

    • The choice of solvent is critical; sometimes a mixture of solvents (e.g., THF:H₂O) is required for selective precipitation.[4]

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Analysis and Recrystallization:

    • Analyze the enantiomeric purity of the acid obtained from a small sample of the crystals (after a salt break).

    • If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

  • Salt Break (Liberation of the Enantiomer):

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture (e.g., with 1M HCl) to a pH of ~1-2 to protonate the chiral amine.

    • Extract the free enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantioenriched acid.

    • The resolving agent can be recovered from the aqueous layer by basifying and extracting.[4]

Diastereomeric_Salt_Crystallization Process Flow for Diastereomeric Salt Crystallization start Racemic Acid + Chiral Amine in Solvent dissolve Heat to Dissolve start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filter to Collect Diastereomeric Salt Crystals cool->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor crystals Diastereomeric Salt (Enriched in one diastereomer) filter->crystals salt_break Salt Break (Acidification & Extraction) crystals->salt_break product Enantioenriched Acid salt_break->product recover Recover Chiral Amine from Aqueous Layer salt_break->recover

Caption: A process diagram showing the key steps in chiral resolution via crystallization.

Protocol 3: Enzymatic Kinetic Resolution (EKR)

This protocol outlines a typical lipase-catalyzed esterification for the kinetic resolution of racemic this compound.

Objective: To separate the enantiomers by selectively esterifying one, leaving the other as the unreacted acid.

Materials:

  • Racemic this compound

  • Lipase (e.g., from Candida antarctica Lipase B (CALB) or Candida rugosa)[7]

  • Anhydrous organic solvent (e.g., isooctane, toluene)

  • An alcohol (e.g., n-propanol, n-butanol)[6][7]

  • Anhydrous sodium sulfate or molecular sieves to remove water

Methodology:

  • Reaction Setup:

    • In a flask, dissolve the racemic acid and the alcohol (e.g., 1.5 equivalents) in the organic solvent.

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Add a drying agent like anhydrous sodium sulfate to remove the water produced during esterification, which can inhibit the enzyme.[6]

  • Incubation:

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle shaking.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or HPLC to determine the conversion rate. The ideal conversion for kinetic resolution is close to 50%.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Evaporate the solvent from the filtrate.

    • The resulting mixture contains the ester of one enantiomer and the unreacted acid of the other enantiomer.

    • Separate the ester from the acid using a standard acid-base extraction.

      • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a mild aqueous base (e.g., NaHCO₃ solution). The unreacted acid will move to the aqueous layer.

      • The ester will remain in the organic layer.

    • Isolate the components:

      • Acid: Acidify the aqueous layer with HCl and extract the enantioenriched acid.

      • Ester: Wash, dry, and evaporate the organic layer to obtain the enantioenriched ester. The ester can be hydrolyzed back to the acid if needed.

  • Analysis:

    • Determine the enantiomeric excess (ee) of both the recovered acid and the ester-derived acid using a validated chiral HPLC method (see Protocol 1).

EKR_Workflow Workflow for Enzymatic Kinetic Resolution (EKR) start Racemic Acid + Alcohol + Lipase in Organic Solvent react Incubate at 30-40 °C (Monitor until ~50% conversion) start->react filter Filter to Remove Enzyme react->filter extract Acid-Base Extraction (e.g., with NaHCO₃) filter->extract org_phase Organic Layer: Enantioenriched Ester extract->org_phase aq_phase Aqueous Layer: Enantioenriched Acid Salt extract->aq_phase isolate_ester Isolate Ester org_phase->isolate_ester isolate_acid Acidify & Extract Acid aq_phase->isolate_acid end_ester (S)-Ester isolate_ester->end_ester end_acid (R)-Acid isolate_acid->end_acid note *Absolute configuration depends on enzyme selectivity

Caption: A schematic of the enzymatic resolution process, from reaction to final separation.

References

Technical Support Center: Optimization of Bromination of 2-Methyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-2-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, HPLC). Extend the reaction time or gradually increase the temperature as needed. For bromination using Br₂, stirring at 75-80°C until complete consumption of the starting material has been reported to be effective.[1]
2. Insufficient Brominating Agent: Less than one equivalent of the brominating agent has been used.2. Use at least one to two equivalents of bromine (Br₂) for a complete reaction. An excess of bromine is generally not required.[2] For NBS, a slight excess (e.g., 1.1 equivalents) is common.
3. Decomposition of Reagents: N-Bromosuccinimide (NBS) can decompose over time.3. Use freshly recrystallized NBS for best results. Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine from decomposition.[3]
4. Strongly Acidic Conditions (for aromatic amines): While not directly applicable to the starting material, if the substrate were an aromatic amine, protonation of the amino group would deactivate the ring towards electrophilic substitution.4. This highlights the importance of pH control. For the target reaction, neutral or alkaline conditions can be advantageous.[2]
Formation of Multiple Products (Isomers) 1. Non-selective Bromination: The reaction conditions favor the formation of ortho and meta isomers in addition to the desired para product.1. Optimize the reaction medium. Performing the bromination in an aqueous medium at a neutral pH (around 7) has been shown to significantly improve the selectivity for the para isomer, achieving up to 99% content of 2-(4-bromophenyl)-2-methylpropanoic acid.[2]
2. Use of Harsh Brominating Conditions: Traditional methods using Br₂ and a Lewis acid in solvents like carbon tetrachloride are often non-selective.2. Avoid harsh conditions. The aqueous methods described in recent patents offer a more selective and environmentally friendly alternative.[1] Using NBS in a polar solvent like DMF can also enhance para-selectivity for electron-rich aromatic compounds.[3]
Difficulty in Product Purification 1. Similar Solubility of Product and Starting Material: The unreacted 2-methyl-2-phenylpropanoic acid can be difficult to separate from the brominated product by simple crystallization due to similar solubility properties.1. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. If separation is still an issue, consider converting the mixture to their methyl esters, which may be separable by distillation under reduced pressure.[2]
2. Presence of Isomeric Byproducts: The ortho and meta isomers can be challenging to separate from the desired para isomer.2. Employ chromatographic techniques such as column chromatography or preparative HPLC for efficient separation of isomers. Normal-phase chromatography can be particularly effective for isomer separation. For challenging separations, repeated crystallizations may be necessary, although this can lead to lower overall yields.
Reaction is Very Slow or Does Not Start 1. Low Reaction Temperature: The activation energy for the reaction has not been overcome.1. For bromination with Br₂ in an aqueous medium, heating to 75-80°C is a documented condition to drive the reaction.[1]
2. Absence of a Necessary Catalyst/Initiator (for NBS): When using NBS for aromatic bromination, an acid catalyst is often required. For benzylic bromination (not the primary reaction here, but a potential side reaction), a radical initiator is needed.2. For aromatic bromination with NBS, add a catalytic amount of a strong acid. For benzylic bromination, a radical initiator like AIBN or benzoyl peroxide would be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-methyl-2-phenylpropanoic acid?

The major product is 2-(4-bromophenyl)-2-methylpropanoic acid. The substituent on the phenyl ring, a 2-propanoic acid group, is an ortho, para-director. Due to steric hindrance at the ortho positions from the bulky propanoic acid group, the para-substituted product is favored.

Q2: What are the common side products in this reaction?

The most common side products are the ortho and meta isomers: 2-(2-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.

Q3: How can I improve the selectivity for the desired para-isomer?

Carrying out the bromination in an aqueous medium under neutral or alkaline conditions has been shown to be highly selective for the para-isomer.[1][2] Specifically, maintaining a pH of around 7 during the addition of bromine can yield a product with high para-selectivity.[1]

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

Yes, NBS is a common and safer alternative to liquid bromine for aromatic bromination.[5] It is an easy-to-handle crystalline solid. For the bromination of activated aromatic rings, NBS is typically used with a catalytic amount of acid in a suitable solvent.[4]

Q5: What are the advantages of using an aqueous medium for this reaction?

Using an aqueous medium avoids hazardous organic solvents like carbon tetrachloride, which is toxic and environmentally harmful.[1] Furthermore, it has been demonstrated to improve the selectivity of the reaction, leading to a purer product with fewer isomeric impurities.[1][2]

Q6: How do I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material, 2-methyl-2-phenylpropanoic acid, indicates the reaction is proceeding towards completion.[1]

Q7: My crude product is an oil/gummy solid. How can I crystallize it?

If the crude product does not solidify easily, try suspending it in a non-polar solvent like hexanes and stirring. This can help to induce crystallization and wash away non-polar impurities.[1][2] If that fails, purification by column chromatography followed by crystallization of the purified fractions is recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination with Bromine (Br₂) in Aqueous Media

ParameterAcidic ConditionsNeutral ConditionsAlkaline Conditions
pH 1-2~7>7
Reagents 2-methyl-2-phenylpropanoic acid, Br₂, Water2-methyl-2-phenylpropanoic acid, Br₂, Water, Na₂CO₃ solution2-methyl-2-phenylpropanoic acid, Br₂, Water, NaHCO₃ solution
Temperature 75-80°CAmbient (25-30°C)Ambient (25-30°C)
Reported Yield Quantitative (crude)81% (isolated)74.3% (isolated)
Product Purity (GC) ~95% para, ~5% meta~98.5% para, ~1.25% meta~98.8% para, ~1.18% meta
Reference [1][2][1]

Experimental Protocols

Protocol 1: Selective Bromination with Br₂ in a Neutral Aqueous Medium

This protocol is adapted from patented procedures for high-selectivity para-bromination.[1][2]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine (Br₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 5N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and pH meter.

Procedure:

  • Charge the three-necked flask with 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) and deionized water (e.g., 50 ml).

  • Stir the mixture at ambient temperature (25-30°C) to form a suspension.

  • Slowly add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture reaches approximately 7.

  • Add bromine (e.g., 8.7 g, 0.0544 moles) dropwise from the dropping funnel. Maintain the pH of the reaction mixture at ~7 by concurrently adding the sodium carbonate solution.

  • Continue stirring at ambient temperature until Gas Chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude solid product.

  • Suspend the resulting solid in hexanes (e.g., 50 ml) and stir.

  • Filter the solid product, wash with a small amount of cold hexanes, and dry to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Protocol 2: General Procedure for Aromatic Bromination with N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of an activated aromatic ring using NBS. Specific conditions for 2-methyl-2-phenylpropanoic acid may require optimization.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Catalytic amount of a strong acid (e.g., H₂SO₄ or HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer.

Procedure:

  • In a dry round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in the chosen solvent (e.g., acetonitrile).

  • Add N-Bromosuccinimide (1.05-1.1 eq).

  • Add a catalytic amount of strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the reaction mixture at room temperature. The reaction may be gently heated if necessary.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • If a precipitate (succinimide) forms, filter the mixture.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Acid 2-Methyl-2-phenylpropanoic Acid Wheland Arenium Ion (Sigma Complex) Resonance Stabilized Acid->Wheland Electrophilic Attack Br2 Br₂ Br2->Wheland Para_Product 2-(4-bromophenyl)-2-methylpropanoic acid (Major Product) Wheland->Para_Product Deprotonation HBr HBr Wheland->HBr

Caption: Electrophilic Aromatic Bromination Mechanism.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? (e.g., multiple spots on TLC/peaks in GC) CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? (Check SM by TLC/GC) CheckYield->IncompleteRxn Yes Isomers Isomeric Impurities Present? CheckPurity->Isomers Yes End Problem Resolved CheckPurity->End No IncompleteRxn->CheckPurity No Sol_Yield Increase reaction time/temperature. Ensure >=1 eq. of brominating agent. IncompleteRxn->Sol_Yield Yes Sol_Purity Optimize pH to ~7 for selectivity. Consider aqueous medium. Isomers->Sol_Purity Yes Sol_Purification Use column chromatography for isomer separation. Consider esterification & distillation if SM is present. Isomers->Sol_Purification Separation Needed Sol_Yield->End Sol_Purity->End Sol_Purification->End

Caption: Troubleshooting Workflow for Bromination Reaction.

References

avoiding decarboxylation of arylpropionic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unintentional decarboxylation during the synthesis of arylpropionic acids.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern when synthesizing arylpropionic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂). In the synthesis of 2-arylpropionic acids, such as ibuprofen or naproxen, this is typically an undesirable side reaction. It leads to the formation of an ethyl-aryl byproduct instead of the target molecule, resulting in lower yields and complicating the purification process.

Q2: What are the primary causes of unintentional decarboxylation during my experiments?

A2: Unwanted decarboxylation is often triggered by harsh reaction conditions. The primary factors include:

  • High Temperatures: Excessive heat provides the activation energy needed to break the carbon-carboxyl bond.

  • Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the removal of the carboxyl group. For instance, the original synthesis of ibuprofen involved a decarboxylation step in an acidic environment[1]. The strength of the base used can also significantly affect the decarboxylation step[2].

  • Presence of Oxidants: Oxidative conditions can promote decarboxylation. Reactions exposed to air (oxygen) are more susceptible[3]. Certain synthetic methods may even use stoichiometric oxidants, which can lead to decarboxylative elimination to form olefins[2].

Q3: How can I detect if decarboxylation is occurring in my reaction mixture?

A3: You can monitor the progress of your reaction and the purity of your product using standard analytical techniques. Gas chromatography (GC) and Thin-Layer Chromatography (TLC) can be used to identify the presence of both the desired acid and potential byproducts[4]. Comparing the chromatogram of your reaction mixture to a known standard of the decarboxylated byproduct can confirm its presence.

Q4: Are there modern synthetic methods that inherently avoid this issue?

A4: Yes, several modern synthetic strategies are designed to proceed under mild conditions, thus minimizing the risk of decarboxylation. These include:

  • Palladium-catalyzed one-pot procedures: These methods can achieve good to very good yields (60-85%) by combining multiple steps efficiently under controlled conditions[5].

  • Biocatalysis: Using enzymes, such as esterases, allows for reactions at mild temperatures (e.g., 30°C) and pH, offering high specificity and avoiding harsh conditions that cause side reactions[6][7].

  • Synthesis via arylacetonitriles: The methylation of arylacetonitriles followed by hydrolysis is another effective route to producing pure 2-arylpropionic acids[4].

Troubleshooting Guide

If you are experiencing low yields and suspect decarboxylation, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Unwanted Decarboxylation

G start Problem: Low Yield / Decarboxylated Byproduct Detected temp_check 1. Review Reaction Temperature start->temp_check temp_high Is temperature excessively high? temp_check->temp_high temp_sol Solution: Lower temperature. Use milder heating methods. Consider alternative low-temp protocol. temp_high->temp_sol Yes ph_check 2. Analyze Reaction pH temp_high->ph_check No ph_extreme Is the medium strongly acidic or basic? ph_check->ph_extreme ph_sol Solution: Adjust pH towards neutral. Use non-coordinating bases or appropriate buffer systems. ph_extreme->ph_sol Yes atm_check 3. Check Reaction Atmosphere ph_extreme->atm_check No atm_air Is the reaction exposed to air? atm_check->atm_air atm_sol Solution: Run reaction under an inert atmosphere (N₂, Ar) to prevent oxidative decarboxylation. atm_air->atm_sol Yes protocol_check 4. Evaluate Synthetic Protocol atm_air->protocol_check No protocol_harsh Does the protocol use harsh reagents or conditions? protocol_check->protocol_harsh protocol_sol Solution: Switch to a milder, modern protocol (e.g., Pd-catalyzed, biocatalytic). protocol_harsh->protocol_sol Yes

Caption: A step-by-step guide to diagnosing and solving decarboxylation.

Data Summary

The following tables summarize conditions that promote decarboxylation and compare synthetic protocols in terms of their effectiveness at avoiding this side reaction.

Table 1: Factors Promoting Unwanted Decarboxylation

FactorDescriptionRecommended Mitigation
High Temperature Provides activation energy for C-C bond cleavage. Some procedures note heating up to 60°C or higher can be problematic if not controlled[8][9].Maintain the lowest effective reaction temperature. Use oil baths for precise temperature control.
Strong Acidity Protonation of the carboxyl group can facilitate CO₂ loss, as seen in older synthetic routes for drugs like ibuprofen[1].Buffer the reaction mixture or use a synthetic route that avoids strongly acidic conditions.
Strong Basicity Deprotonation of the carboxylic acid is a necessary step in some reactions, but the base strength must be carefully selected to avoid side reactions[2].Use weaker, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃) instead of strong bases like NaOH or KOH where possible[9].
Oxidizing Agents Exposure to air or the use of chemical oxidants can lead to oxidative decarboxylation[2][3].Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the synthesis[4][9].

Table 2: Comparison of Synthetic Protocols for 2-Arylpropionic Acids

ProtocolKey FeaturesTypical Overall YieldKey Advantage
Palladium-Catalyzed One-Pot Two-step cascade: Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation[5].60 - 85%[5]High regioselectivity and good yields under controlled catalytic conditions, avoiding harsh steps[5].
Arylacetonitrile Methylation Mono-c-methylation of arylacetonitriles using dimethyl carbonate, followed by hydrolysis[4].> 98% purity[4]General method that produces very pure 2-arylpropionic acids[4].
Biocatalytic (Whole-Cell) Enzymatic kinetic resolution of racemic esters using engineered esterases[6][7].Not specifiedExtremely mild conditions (e.g., 30°C, buffered pH) and high enantioselectivity, completely avoiding decarboxylation[6][7].

Recommended Experimental Protocols

Diagram: Comparison of Synthetic Pathways

G cluster_0 Harsh Conditions Route cluster_1 Mild Conditions Route start_A Aryl Precursor harsh High Temp / Strong Acid (Prone to Decarboxylation) start_A->harsh product_A Desired Arylpropionic Acid (Low Yield) harsh->product_A byproduct Decarboxylated Byproduct harsh->byproduct start_B Aryl Precursor mild Pd-Catalysis / Biocatalysis (Decarboxylation Avoided) start_B->mild product_B Desired Arylpropionic Acid (High Yield) mild->product_B

Caption: High-level comparison of synthetic routes and their outcomes.

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 2-Arylpropionic Acids

This protocol is based on a flexible two-step, one-pot procedure that combines a Heck reaction and a hydroxycarbonylation step, yielding products like naproxen and flurbiprofen in good yields[5].

Methodology:

  • Heck Reaction: In a suitable pressure reactor, combine the aryl bromide substrate, a palladium source (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine).

  • Pressurize the reactor with ethylene gas.

  • Heat the mixture to the optimal temperature for the Heck coupling to form the corresponding styrene derivative.

  • Hydroxycarbonylation: After the Heck reaction is complete, vent the ethylene and pressurize the reactor with carbon monoxide (CO).

  • Introduce a source of water and continue heating. The same palladium catalyst facilitates the carbonylation of the styrene to the desired 2-arylpropionic acid.

  • Work-up: After cooling, the product is extracted from the reaction mixture. This one-pot method avoids additional purification steps between the two key transformations[5].

Protocol 2: Synthesis via Hydrolysis of Methylated Arylacetonitrile

This method provides a general route to pure 2-arylpropionic acids by first preparing the corresponding nitrile[4].

Methodology:

  • Methylation: In an autoclave, charge the arylacetonitrile substrate and a large molar excess of dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.

  • Add a suitable base (e.g., a strong alkali metal base).

  • Seal the autoclave and heat to the reaction temperature (e.g., 180-200°C). The autogenic pressure will rise during the reaction.

  • Hydrolysis: After cooling and venting, transfer the resulting methylated nitrile to a separate vessel.

  • Add an aqueous solution of a strong base (e.g., NaOH) and heat the mixture to reflux to hydrolyze the nitrile to the corresponding carboxylic acid.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-arylpropionic acid. The product can then be extracted with an organic solvent like diethyl ether and purified[4].

Protocol 3: Biocatalytic Synthesis of (S)-2-Arylpropionic Acids via Whole-Cell Catalysis

This protocol is ideal for producing enantiomerically pure (S)-profens under exceptionally mild conditions, thereby completely avoiding decarboxylation[6][7].

Methodology:

  • Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable esterase enzyme. The whole cells can be used directly after harvesting and a simple freeze-thaw process to increase permeability[7].

  • Reaction Setup: Prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 8.0) in a shake flask.

  • Add the racemic arylpropionic acid ester (e.g., naproxen ethyl ester) as the substrate. A co-solvent like DMSO (e.g., 5%) may be used to improve substrate solubility[6].

  • Add the whole-cell catalyst to the mixture to a specified optical density (e.g., OD₆₀₀ = 3)[6].

  • Bioconversion: Incubate the reaction mixture at a mild temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set period (e.g., 1-2 hours)[6]. The enzyme will selectively hydrolyze one ester enantiomer to the desired (S)-acid.

  • Work-up and Purification: Separate the cells from the mixture. Extract the product from the supernatant. The desired (S)-acid can be separated from the unreacted (R)-ester using flash column chromatography[6][7].

References

troubleshooting low yield in 3-(4-Bromophenyl)-2-methylpropanoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Bromophenyl)-2-methylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and impurities during the synthesis of this compound.

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Low yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and purification methods. Below is a summary of potential issues and recommended solutions.

Potential Causes & Troubleshooting Steps:

  • Non-selective Bromination: A primary cause of low yield is the formation of undesired ortho- and meta-isomers during the bromination of a phenylpropanoic acid precursor.[1][2][3]

    • Solution: Employing an aqueous medium for the bromination reaction can significantly improve selectivity for the desired para-isomer. The reaction can be performed under acidic, neutral, or alkaline conditions.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup.[1][2]

  • Suboptimal Reaction Temperature: The temperature might not be optimal for the specific synthetic route.

    • Solution: For the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, a reaction temperature of 75-80°C has been shown to be effective.[2][3]

  • Loss of Product During Workup and Purification: Significant amounts of the product can be lost during extraction and crystallization steps.

    • Solution: During aqueous workup, ensure the pH is adjusted to 1-2 with an acid like HCl to fully protonate the carboxylic acid for efficient extraction into an organic solvent like dichloromethane.[1][2][4] Multiple extractions are recommended to maximize recovery.[1][2][4] For purification, recrystallization from a suitable solvent system, such as aqueous methanol, can effectively remove impurities.[1]

Q2: I am observing significant amounts of isomeric impurities in my final product. How can I minimize their formation?

The formation of 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid is a common issue when using non-selective bromination methods.[1][2]

Strategies to Minimize Isomer Formation:

  • Reaction Medium: As mentioned, performing the bromination in an aqueous medium instead of organic solvents like carbon tetrachloride has been demonstrated to enhance the selectivity for the para-position.[1][2][3]

  • pH Control: During the bromination in an aqueous medium, maintaining the pH around 7 by adding a base solution (e.g., sodium carbonate) can help control the reaction and improve selectivity.[3]

  • Alternative Synthetic Route: If isomeric purity is critical, consider a different synthetic approach that avoids the direct bromination of a phenyl ring. One such method is the rhodium-catalyzed asymmetric arylation of an appropriate alkene with (4-bromophenyl)boronic acid, which offers high regioselectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the synthetic route and optimization. For the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, yields of around 78-81% of the purified 4-bromo isomer have been reported.[1][2] A rhodium-catalyzed asymmetric synthesis has reported yields as high as 73% for the enantiomerically pure product.[4]

Q2: How can I effectively purify crude this compound?

Purification is crucial for removing unreacted starting materials and isomeric byproducts.

  • Recrystallization: Recrystallization from aqueous methanol has been shown to be effective in improving the purity of the final product.[1]

  • Filtration through Silica: For certain synthetic routes, filtering the crude product through a plug of silica gel can be an effective purification step.[4]

  • Suspension in a Non-polar Solvent: Suspending the crude solid product in a non-polar solvent like hexanes and then filtering can help remove non-polar impurities.[1][2]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Gas Chromatography (GC): GC is a valuable tool for monitoring the consumption of the starting material and the formation of the product and its isomers.[1][2]

  • Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product.

Data Presentation

Table 1: Comparison of Yields and Purity in the Bromination of 2-Methyl-2-phenylpropanoic Acid

MethodReaction ConditionsCrude Product Purity (GC)Yield of Purified ProductPurity of Final Product (GC)Reference
Bromination in Water25 g starting material, 43.8 g bromine, 300 ml water, 75-80°C94.4% (para), 5.5% (meta)78%99.2% (para), 0.79% (meta)[1][3]
Bromination in Water (pH 7)5 g starting material, 8.7 g bromine, 50 ml water, pH ~7Not reported81%98.5% (para), 1.25% (meta)[1][2]
Bromination in Water (acidic)5 g starting material, 8.7 g bromine, 50 ml waterNot reported74.3%98.8% (para), 1.18% (meta)[1][2]

Experimental Protocols

Protocol 1: Bromination of 2-Methyl-2-phenylpropanoic Acid in an Aqueous Medium

This protocol is adapted from a patented procedure for the selective synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.[1][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, charge 2-methyl-2-phenylpropanoic acid (25 g, 0.1524 moles) and water (300 ml).

  • Bromine Addition: At ambient temperature (25-30°C), add bromine (43.8 g) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 75-80°C and stir until gas chromatographic analysis indicates complete consumption of the starting material.

  • Cooling and Extraction: Cool the reaction mixture, which contains the precipitated product, to ambient temperature. Extract the product with dichloromethane (3 x 75 ml).

  • Drying and Evaporation: Combine the organic extracts, dry with anhydrous sodium sulphate, and evaporate the solvent to yield the crude product.

  • Purification: Suspend the crude solid in hexanes and filter to recover the product. For higher purity, recrystallize the crude product from aqueous methanol.

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This is a summary of a procedure for a related compound, illustrating a different synthetic strategy.[4]

  • Catalyst Formation: In a three-necked round-bottom flask, charge (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and 1,4-dioxane under a nitrogen atmosphere. Stir for 30 minutes.

  • Reagent Addition: Add water, followed by triethylamine.

  • Reaction: Heat the mixture to 30°C and add ethyl (E)-but-2-enoate. Stir for 21 hours.

  • Hydrolysis: After the reaction is complete, perform a hydrolysis step using sodium hydroxide in a mixture of water and methanol at 50°C.

  • Workup: After hydrolysis, concentrate the mixture to remove methanol. Wash the aqueous residue with dichloromethane. Acidify the aqueous layer to pH 1-2 with HCl.

  • Extraction and Purification: Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by crystallization.

Visualizations

experimental_workflow_bromination start Start: 2-Methyl-2-phenylpropanoic acid + Water bromine_addition Add Bromine dropwise at 25-30°C start->bromine_addition heating Heat to 75-80°C Monitor by GC bromine_addition->heating workup Cool & Extract with Dichloromethane heating->workup purification Dry, Evaporate & Recrystallize workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the bromination synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed cause1 Isomer Formation low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Purification Loss low_yield->cause3 solution1 Use Aqueous Medium Control pH cause1->solution1 solution2 Monitor Reaction (TLC/GC) Adjust Reaction Time/Temp cause2->solution2 solution3 Optimize Extraction pH Multiple Extractions cause3->solution3

References

analysis of side reactions in the synthesis of fexofenadine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fexofenadine intermediates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fexofenadine intermediates?

A1: The most frequently encountered side reactions in fexofenadine intermediate synthesis lead to the formation of several key impurities. These include the meta-isomer of the desired para-substituted product, keto-fexofenadine (Impurity A), the methyl ester of fexofenadine (Impurity C), and an N-oxide derivative.[1][2] The formation of the meta-isomer is a common issue during the Friedel-Crafts acylation step, while keto-fexofenadine arises from the incomplete reduction of a ketone intermediate.[3]

Q2: How can these impurities be identified and quantified?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for identifying and quantifying impurities in fexofenadine synthesis.[1][4][5][6] Several validated HPLC methods have been developed for the simultaneous determination of fexofenadine and its related compounds. These methods typically use a C18 or C8 reverse-phase column with a mobile phase consisting of a buffer (e.g., phosphate or triethylamine phosphate) and an organic solvent like acetonitrile or methanol.[1][5][7] Detection is usually performed using a UV detector at a wavelength of around 215-224 nm.[1][6]

Q3: What are the key stages in the synthesis of fexofenadine intermediates where side reactions are most likely to occur?

A3: The two primary stages prone to significant side reactions are:

  • Friedel-Crafts Acylation: This step, where an acyl group is introduced to the aromatic ring of a precursor like α,α-dimethylphenylacetic acid methyl ester, is susceptible to the formation of the undesired meta-isomer along with the desired para-isomer.[3] The ratio of these isomers is highly dependent on the reaction conditions.

  • Reduction of the Ketone Intermediate: The reduction of the ketone functionality to a hydroxyl group, typically using a reducing agent like sodium borohydride, can be incomplete. This leads to the presence of the unreacted keto-intermediate, which corresponds to the keto-fexofenadine impurity in the final product.[3]

Troubleshooting Guides

Issue 1: High Levels of meta-Isomer Impurity

Symptoms:

  • HPLC analysis of the Friedel-Crafts acylation product shows a significant peak corresponding to the meta-isomer.

  • Difficulty in purifying the desired para-isomer from the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Lewis Acid Catalyst or Concentration The choice and amount of the Lewis acid catalyst (e.g., aluminum chloride) are critical. An excess or improper addition of the catalyst can lead to increased formation of the meta-isomer. Optimize the molar ratio of the catalyst to the starting material. Some synthetic routes have been developed to avoid this issue by using alternative starting materials or reaction pathways that do not generate the meta-isomer.[8]
Suboptimal Reaction Temperature The reaction temperature during the Friedel-Crafts acylation influences the isomer ratio. It is crucial to maintain the recommended temperature range for the specific protocol being used. Generally, lower temperatures favor the formation of the para-isomer.
Inefficient Purification of the Intermediate If the meta-isomer is formed, subsequent purification steps are necessary. Recrystallization or chromatographic techniques may be employed to separate the isomers. Some methods involve the formation of an amine salt of the carboxylic acid intermediate to facilitate the purification and removal of the meta-isomer.[3]
Issue 2: Presence of Keto-Fexofenadine Impurity

Symptoms:

  • HPLC analysis of the final product shows a peak corresponding to keto-fexofenadine (Impurity A).

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reduction Reaction The reduction of the ketone intermediate may be incomplete due to insufficient reducing agent, suboptimal reaction time, or temperature. Ensure that the appropriate molar excess of the reducing agent (e.g., sodium borohydride) is used. The reaction time and temperature should be carefully controlled and monitored.[9]
Precipitation of the Product During Reduction In some cases, the desired hydroxylated product may precipitate out of the reaction mixture before the reduction is complete, trapping the unreacted ketone.[9] Using a co-solvent or adjusting the solvent system can help to maintain the solubility of the product throughout the reaction.
Degradation of the Reducing Agent The reducing agent, such as sodium borohydride, can decompose if exposed to moisture or acidic conditions. Ensure the use of anhydrous solvents and handle the reducing agent appropriately.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation, a key step where the meta-isomer can be formed.

Materials:

  • α,α-Dimethylphenylacetic acid methyl ester

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C, slowly add a solution of α,α-dimethylphenylacetic acid methyl ester in dichloromethane.

  • After the addition is complete, add 4-chlorobutyryl chloride dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of para and meta isomers.

Key Experiment: Reduction of Ketone Intermediate

This protocol outlines a general method for the reduction of the ketone intermediate to the corresponding alcohol.

Materials:

  • Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (ketone intermediate)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the ketone intermediate in a mixture of methanol and THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for a few hours and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the alcohol product.

Analytical Methods

HPLC Method for Impurity Profiling

This table summarizes a typical HPLC method for the separation and quantification of fexofenadine and its related impurities.

ParameterCondition
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Phosphate buffer (containing 0.1% 1-octane sulfonic acid sodium salt and 1% triethylamine, pH 2.7) : Methanol (60:40, v/v)[1]
Flow Rate 1.5 mL/min[1]
Detection UV at 215 nm[1]
Column Temperature Ambient[1]
Injection Volume 20 µL

Typical Retention Times:

CompoundRetention Time (min)
Fexofenadine~10.7
Impurity B (meta-isomer)~12.0
Impurity A (keto-fexofenadine)~14.0
Impurity C (methyl ester)~16.5

Visualizations

Fexofenadine_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_condensation Condensation & Hydrolysis Start1 α,α-Dimethylphenylacetic acid methyl ester Intermediate Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (Ketone Intermediate) Start1->Intermediate Start2 4-Chlorobutyryl chloride Start2->Intermediate Friedel-Crafts Acylation Meta_Isomer meta-Isomer Intermediate->Meta_Isomer Side Reaction Reduced_Intermediate Methyl 4-(4-chloro-1-hydroxybutyl)-α,α-dimethylphenylacetate Intermediate->Reduced_Intermediate Reduction (e.g., NaBH4) Keto_Impurity Keto-Fexofenadine Impurity Reduced_Intermediate->Keto_Impurity Incomplete Reaction Fexofenadine Fexofenadine Reduced_Intermediate->Fexofenadine Condensation with azacyclonol & Hydrolysis

Caption: Synthetic pathway of fexofenadine highlighting key intermediates and side reactions.

HPLC_Workflow Sample Reaction Mixture Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis Report Impurity Profile Report Analysis->Report

Caption: General workflow for the HPLC analysis of fexofenadine synthesis impurities.

References

Technical Support Center: Crystallization of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 2-(4-bromophenyl)-2-methylpropanoic acid via crystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of 2-(4-bromophenyl)-2-methylpropanoic acid?

A1: An aqueous methanol system is a highly effective solvent for purifying 2-(4-bromophenyl)-2-methylpropanoic acid. This method has been shown to successfully increase the purity of the compound by significantly reducing isomeric impurities.[1]

Q2: What are the common impurities found in crude 2-(4-bromophenyl)-2-methylpropanoic acid?

A2: Common impurities can include positional isomers, such as 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid, which can form during the synthesis.[2][3] Unreacted starting material, 2-methyl-2-phenylpropanoic acid, may also be present and can be challenging to remove due to similar solubility properties.[2]

Q3: How does the structure of 2-(4-bromophenyl)-2-methylpropanoic acid influence its crystallization?

A3: As a carboxylic acid, the molecule can form strong hydrogen bonds, which promotes the formation of a stable crystal lattice. The presence of the bromophenyl group makes the molecule relatively nonpolar, influencing its solubility in organic solvents.

Q4: Can I use other solvents for the recrystallization?

A4: While aqueous methanol is a documented effective system, other polar organic solvents could potentially be used. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It is recommended to perform small-scale solubility tests with alternative solvents like ethanol, acetone, or ethyl acetate to determine their suitability.[4]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 2-(4-bromophenyl)-2-methylpropanoic acid.

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid before it can form crystals. This can also occur if the boiling point of the solvent is higher than the melting point of the compound.

  • Suggested Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot methanol to decrease the saturation.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Ensure the flask is not placed on a cold surface, which can induce rapid, localized cooling.

Issue 2: No crystals form, even after extended cooling.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Suggested Solution:

    • Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.

    • Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • If available, add a "seed crystal" of pure 2-(4-bromophenyl)-2-methylpropanoic acid to the cooled solution to initiate crystal growth.

Issue 3: The purity of the recrystallized product is still low.

  • Possible Cause 1: Impurities are trapped within the crystal lattice due to rapid crystal formation.

  • Suggested Solution: Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. A second recrystallization may be necessary.

  • Possible Cause 2: The primary impurity is the unreacted starting material, 2-methyl-2-phenylpropanoic acid, which has very similar solubility properties to the desired product, making separation by simple crystallization difficult.[2]

  • Suggested Solution: If significant starting material is present, consider alternative purification methods such as column chromatography before recrystallization.

  • Possible Cause 3: The main impurity is a positional isomer (e.g., the meta-isomer).

  • Suggested Solution: A single recrystallization from aqueous methanol has been shown to effectively reduce the meta-isomer content.[1] If purity is still insufficient, a second recrystallization may further improve it.

Issue 4: Low yield of recrystallized product.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor even after cooling.

  • Suggested Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • To recover more product, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, although this crop may be less pure.

Experimental Protocols

Recrystallization of 2-(4-bromophenyl)-2-methylpropanoic Acid from Aqueous Methanol

This protocol is designed for the purification of crude 2-(4-bromophenyl)-2-methylpropanoic acid containing isomeric impurities.

Materials:

  • Crude 2-(4-bromophenyl)-2-methylpropanoic acid

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 2-(4-bromophenyl)-2-methylpropanoic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve the solid. If the solid does not fully dissolve, add small portions of hot methanol until a clear solution is obtained at the boiling point of the solvent.

  • Addition of Water: While the methanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on an insulating surface like a cork ring. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold aqueous methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white crystalline solid.

Data Presentation

Table 1: Purity of 2-(4-bromophenyl)-2-methylpropanoic acid Before and After Recrystallization

SamplePurity of 2-(4-bromophenyl)-2-methylpropanoic acid (%)Main Impurity (2-(3-bromophenyl)-2-methylpropanoic acid) (%)
Crude Product94.45.5
After Recrystallization99.2Not specified, but significantly reduced

Data sourced from patent information describing the purification process.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot methanol start->dissolve add_water Add hot water until cloudy dissolve->add_water clarify Add a few drops of hot methanol to clarify add_water->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filter crystals cool_ice->filtrate wash Wash with ice-cold aqueous methanol filtrate->wash dry Dry the purified crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 2-(4-bromophenyl)-2-methylpropanoic acid.

Troubleshooting_Guide Troubleshooting Crystallization Issues cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_low_purity Low Purity start Problem Encountered oiling Compound separates as an oil start->oiling no_crystals Solution remains clear after cooling start->no_crystals low_purity Impurities remain in the product start->low_purity reheat Reheat and add more hot methanol oiling->reheat slow_cool Cool slowly reheat->slow_cool concentrate Evaporate some solvent no_crystals->concentrate induce Scratch flask or add seed crystal concentrate->induce recool Ensure slow cooling low_purity->recool re_recrystallize Perform a second recrystallization recool->re_recrystallize

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Quantification of 2-(3-bromophenyl)-2-methylpropanoic acid Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of the 2-(3-bromophenyl)-2-methylpropanoic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What is 2-(3-bromophenyl)-2-methylpropanoic acid and why is its quantification important?

A1: 2-(3-bromophenyl)-2-methylpropanoic acid is an isomeric impurity formed during the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of active pharmaceutical ingredients (APIs) like Fexofenadine.[1] Its quantification is critical for ensuring the purity, safety, and efficacy of the final drug product, as regulatory bodies like the Ph.Eur. and USP set strict limits for such impurities.[1]

Q2: What are the common analytical techniques used for the quantification of this impurity?

A2: Gas chromatography (GC) is a frequently cited method for the quantification of 2-(3-bromophenyl)-2-methylpropanoic acid impurity.[1][2][3] The analysis can be performed directly on the acid or after derivatization to its methyl ester.[1][3] High-performance liquid chromatography (HPLC) can also be a suitable technique, although GC is more commonly referenced for this specific impurity.

Q3: What are the typical levels of this impurity found in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid?

A3: The amount of 2-(3-bromophenyl)-2-methylpropanoic acid impurity can vary depending on the reaction conditions. Reported levels in crude and purified products range from approximately 0.7% to 5.5%.[1][2][3]

Q4: Is derivatization necessary for the GC analysis of 2-(3-bromophenyl)-2-methylpropanoic acid?

A4: While direct analysis of the carboxylic acid by GC is possible, derivatization to a more volatile and less polar ester (e.g., methyl ester) is a common practice.[1] This can improve peak shape, reduce tailing, and enhance sensitivity. A common derivatization agent is methanol with an acid catalyst like sulfuric acid.[1]

Troubleshooting Guides

GC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Active sites on the injector liner or column. 2. The compound is highly polar. 3. Column degradation.1. Use a deactivated liner and/or trim the column. 2. Derivatize the sample to its methyl ester. 3. Condition the column or replace it if necessary.
Inconsistent Peak Areas 1. Leaks in the injection port septum or gas lines. 2. Inconsistent injection volume. 3. Sample degradation in the injector.1. Perform a leak check. 2. Ensure the autosampler is functioning correctly; check syringe for air bubbles. 3. Use a lower injector temperature or a faster injection speed.
Poor Resolution Between Isomers 1. Inappropriate GC column phase. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low.1. Use a mid-polarity to high-polarity column (e.g., a phase containing cyanopropyl). 2. Optimize the temperature ramp rate (a slower ramp often improves resolution). 3. Optimize the carrier gas flow rate to achieve the best efficiency.
No Peak Detected 1. The compound did not elute from the column. 2. Detector is not functioning correctly. 3. Incorrect sample preparation.1. Increase the final oven temperature. 2. Check detector parameters and ensure it is turned on. 3. Verify the sample concentration and preparation procedure.
Sample Preparation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Derivatization 1. Insufficient derivatizing agent or catalyst. 2. Reaction time is too short or temperature is too low. 3. Presence of water in the sample.1. Increase the amount of derivatizing agent and/or catalyst. 2. Increase the reaction time and/or temperature. 3. Ensure the sample and solvent are anhydrous.
Sample Degradation 1. The sample is sensitive to heat or light. 2. The sample is unstable in the chosen solvent.1. Store samples in amber vials and at a low temperature. 2. Evaluate sample stability in different solvents.

Experimental Protocols

Gas Chromatography (GC) Method for Quantification

This is a representative GC method that can be used as a starting point for the quantification of 2-(3-bromophenyl)-2-methylpropanoic acid impurity. Method optimization and validation are essential for specific applications.

1. Sample Preparation (with Derivatization)

  • Standard Preparation: Accurately weigh about 25 mg of 2-(3-bromophenyl)-2-methylpropanoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol.

  • Sample Preparation: Accurately weigh about 250 mg of the 2-(4-bromophenyl)-2-methylpropanoic acid sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Derivatization: To 1 mL of each standard and sample solution, add 0.1 mL of concentrated sulfuric acid. Cap the vials and heat at 60°C for 1 hour. Cool to room temperature.

2. GC Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 2 min Ramp: 10°C/min to 250°C Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C

3. Quantification

The percentage of the 2-(3-bromophenyl)-2-methylpropanoic acid impurity in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / (Area_main_peak + Area_impurity)) * 100

Quantitative Data Summary

The following table summarizes the levels of 2-(3-bromophenyl)-2-methylpropanoic acid impurity reported under various synthesis conditions.[1][2][3]

ConditionPurity of 2-(4-bromophenyl)-2-methylpropanoic acidPercentage of 2-(3-bromophenyl)-2-methylpropanoic acid Impurity
Crude Product Example 194.4%5.5%
Recrystallized Product Example 199.2%0.79%
Product Example 298.8%1.18%
Product Example 398.5%1.25%
Alkaline Conditions~98%~2%
Neutral Conditions~99%~1%

Visualizations

TroubleshootingWorkflow start Start: Quantification Issue issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (e.g., Tailing)? issue->peak_shape resolution Poor Resolution? issue->resolution response Inconsistent/No Response? issue->response peak_shape->resolution No check_column Check Column & Liner Activity peak_shape->check_column Yes resolution->response No optimize_temp Optimize Temperature Program resolution->optimize_temp Yes check_system Check for Leaks & System Integrity response->check_system Yes escalate Escalate to Senior Analyst response->escalate No derivatize Consider/Optimize Derivatization check_column->derivatize solution Problem Resolved derivatize->solution check_column_phase Evaluate Column Phase optimize_temp->check_column_phase check_column_phase->solution check_prep Verify Sample Preparation & Stability check_system->check_prep check_prep->solution

Caption: Troubleshooting workflow for GC-based impurity quantification.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-(4-Bromophenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of pharmaceutical research. Arylpropanoic acid derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). Among these, derivatives of 3-(4-Bromophenyl)-2-methylpropanoic acid represent a promising avenue for the development of new anti-inflammatory and analgesic agents. This guide provides a comparative overview of the biological activities of these derivatives, supported by available experimental data and detailed methodologies, to aid researchers in navigating this chemical space.

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have been explored for various pharmacological effects.[1] The core structure, featuring a bromine-substituted phenyl ring and a propanoic acid moiety, offers multiple points for chemical modification to modulate biological activity.

Anti-inflammatory and Analgesic Activities: A Comparative Overview

Although specific studies focusing on a comprehensive comparison of a series of this compound derivatives are limited, the broader class of arylpropanoic acids has been extensively studied. The primary mechanism of action for the anti-inflammatory and analgesic effects of many arylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[2]

This guide collates and presents data from various studies on structurally related compounds to provide a comparative perspective.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Arylpropanoic Acid Derivatives
Compound/DerivativeTest ModelDoseResultReference
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazoneCarrageenan-induced paw edema (rat)300 mg/kg81.9% and 83.2% edema reduction at initial time points[3]
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazoneFormalin test (inflammatory pain phase)300 mg/kg100% reduction in paw lick time[3]
3-Benzoyl-propionic acid (3BPA)Carrageenan air pouch (rat)0.5 mg/kgMarked reduction in cell migration and NO levels[4]
3-Benzoyl-propionic acid (3BPA)Acetic acid-induced writhing (mouse)Not specifiedReduction in the number of writhes[4]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Carrageenan-induced paw edema (rat)150 mg/kg42.2% reduction in inflammation after 3 hours[5]
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA)Acetic acid-induced writhing (mouse)300 mg/kg49.5% inhibition of writhing[5]

Note: The compounds listed are structurally related to the topic but are not direct derivatives of this compound. This table is intended to provide a comparative context for the potential activities of such derivatives.

Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of many arylpropanoic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Derivatives 3-(4-Bromophenyl)-2- methylpropanoic acid Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by arylpropanoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Paw_Edema_Workflow node_style node_style start Animal Acclimatization dosing Oral Administration of Test Compound/Vehicle start->dosing induction Subplantar Injection of Carrageenan Solution dosing->induction measurement Measure Paw Volume at Regular Intervals (e.g., 0, 1, 2, 3, 4 hours) induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end Data Interpretation analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Preparation: Male Wistar rats (150-200g) are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for screening analgesic activity.

Writhing_Test_Workflow node_style node_style start Animal Acclimatization dosing Oral Administration of Test Compound/Vehicle start->dosing induction Intraperitoneal Injection of Acetic Acid Solution dosing->induction observation Observe and Count the Number of Writhes over a Specific Period (e.g., 20 min) induction->observation analysis Calculate Percentage Inhibition of Writhing observation->analysis end Data Interpretation analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

Procedure:

  • Animal Preparation: Swiss albino mice (20-25g) are used. The animals are fasted for a few hours before the experiment.

  • Compound Administration: The test compounds and a standard analgesic (e.g., aspirin) are administered orally 30-60 minutes before the induction of writhing. The control group receives the vehicle.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a specific stretching posture) is counted for a predetermined period, typically 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Conclusion

Derivatives of this compound hold potential as a source of new anti-inflammatory and analgesic agents. While direct comparative data for a series of these specific derivatives is currently limited in publicly available literature, the established activities of structurally related arylpropanoic acids provide a strong rationale for their further investigation. The primary mechanism of action is likely the inhibition of COX enzymes, a well-validated target for anti-inflammatory drugs. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy of novel derivatives. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound amides and esters to establish clear structure-activity relationships and identify lead compounds for further development.

References

A Comparative Analysis of 3-(4-Bromophenyl)-2-methylpropanoic Acid and Other Key NSAID Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the efficiency of synthesis and the purity of intermediates are critical factors that influence the final product's quality, yield, and cost-effectiveness. This guide provides a comparative overview of 3-(4-Bromophenyl)-2-methylpropanoic acid against other common precursors used in the synthesis of widely recognized NSAIDs like ibuprofen and loxoprofen. The comparison focuses on key performance indicators such as reaction yield and product purity, supported by available experimental data.

Performance Comparison of NSAID Precursors

The selection of a precursor in NSAID synthesis is a pivotal decision, impacting the entire manufacturing process. The following table summarizes quantitative data for the synthesis of this compound and precursors for ibuprofen and loxoprofen, offering a glimpse into their comparative performance. It is important to note that the data is compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.

PrecursorTarget NSAID (Exemplary)Synthesis Method HighlightsYield (%)Purity (%)Reference
This compound Fexofenadine (intermediate)Bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.78 (after recrystallization)99.2 (GC purity)[1][2]
2-(4-isobutylphenyl)propanoic acid precursor (e.g., 1-(4-isobutylphenyl)ethanone) IbuprofenFriedel-Crafts acylation of isobutylbenzene followed by a series of reactions including reduction and carbonylation.88.1 (total yield)≥96.0 (crude)[3]
2-(4-bromomethylphenyl)propionic acid LoxoprofenReaction of dimethyl adipate followed by introduction of the bromomethylphenyl group and subsequent decarboxylation.Not explicitly stated for the precursor alone.Not explicitly stated for the precursor alone.[4]

Note: The yields and purities are reported as found in the cited literature and may vary based on the specific experimental protocol and scale of the reaction.

Experimental Methodologies

Detailed experimental protocols are essential for reproducibility and for making informed decisions in a research and development setting. Below are summaries of the synthetic protocols for the precursors mentioned above.

Synthesis of this compound

This precursor can be synthesized via the bromination of 2-methyl-2-phenylpropanoic acid. A typical experimental setup involves charging a reaction vessel with 2-methyl-2-phenylpropanoic acid and a sodium bicarbonate solution in water at ambient temperature. Bromine is then added dropwise. The reaction mixture is stirred until the starting material is completely consumed, which can be monitored by gas chromatography (GC). The product is then isolated through extraction with a solvent like dichloromethane, followed by drying and evaporation of the solvent. The crude product can be further purified by recrystallization from a solvent system such as aqueous methanol to achieve high purity.[1][2]

Synthesis of an Ibuprofen Precursor: 1-(4-isobutylphenyl)ethanone

A common route to an ibuprofen precursor, 1-(4-isobutylphenyl)ethanone, involves the Friedel-Crafts acylation of isobutylbenzene. In a typical procedure, isobutylbenzene is reacted with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in a suitable solvent. Subsequent steps to convert this precursor to ibuprofen include reduction of the ketone, conversion to a nitrile, and finally hydrolysis to the carboxylic acid.[5][6] One patented method describes a multi-step process starting from isobutylbenzene, proceeding through epoxidation and intramolecular rearrangement to yield an aldehyde, which is then oxidized to ibuprofen, reporting a high total yield.[3]

Synthesis of a Loxoprofen Precursor: 2-(4-bromomethylphenyl)propionic acid

The synthesis of loxoprofen often involves the precursor 2-(4-bromomethylphenyl)propionic acid. A described method starts with the ring-closing reaction of dimethyl adipate in the presence of a base to form a 2-oxocyclopentyl carboxylate intermediate. This intermediate is then reacted with 2-(4-bromomethylphenyl)propionic acid. The subsequent steps involve decarboxylation and other transformations to yield loxoprofen.[4]

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow for precursor synthesis and the well-established signaling pathway for NSAID action.

G General Experimental Workflow for NSAID Precursor Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Reactants & Solvents reaction_mixing Mixing & Temperature Control prep_reactants->reaction_mixing prep_glassware Reaction Vessel Assembly prep_glassware->reaction_mixing reaction_monitoring Reaction Monitoring (e.g., TLC, GC) reaction_mixing->reaction_monitoring workup_quenching Quenching reaction_monitoring->workup_quenching Upon Completion workup_extraction Extraction workup_quenching->workup_extraction workup_drying Drying of Organic Phase workup_extraction->workup_drying purification_evaporation Solvent Evaporation workup_drying->purification_evaporation purification_crystallization Recrystallization/Chromatography purification_evaporation->purification_crystallization purification_isolation Isolation of Pure Precursor purification_crystallization->purification_isolation COX_Signaling_Pathway Simplified Cyclooxygenase (COX) Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 Enzymes aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Cyclooxygenation & Peroxidation pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Biological Effects nsaids NSAIDs nsaids->cox Inhibition

References

A Comparative Guide to the Synthesis of Fexofenadine: 2-(4-bromophenyl)-2-methylpropanoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fexofenadine, a second-generation antihistamine, is a widely used pharmaceutical for the treatment of allergic rhinitis and chronic idiopathic urticaria. Its synthesis has been approached through various routes, with the choice of intermediates playing a critical role in the overall efficiency, purity, and scalability of the process. This guide provides a comparative analysis of two prominent synthetic pathways to fexofenadine, with a focus on the use of 2-(4-bromophenyl)-2-methylpropanoic acid as a key intermediate against a common alternative involving Friedel-Crafts acylation.

Route 1: Synthesis via 2-(4-bromophenyl)-2-methylpropanoic Acid

This synthetic route is favored for its ability to produce a high-purity final product by introducing the desired para-substitution pattern early in the synthesis, thus avoiding the formation of hard-to-separate isomers. The key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, is synthesized and then elaborated to fexofenadine.

Experimental Protocol:

Step 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

2-Methyl-2-phenylpropanoic acid is selectively brominated in an aqueous medium to yield the desired para-isomer.[1][2][3]

  • Reaction: 2-methyl-2-phenylpropanoic acid is reacted with bromine in water.

  • Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 75-80°C) until completion, which can be monitored by gas chromatography.[1]

  • Work-up: The reaction solution is acidified, and the product is extracted with an organic solvent like dichloromethane. The combined organic layers are dried and the solvent is evaporated. The resulting solid can be further purified by suspension in a non-polar solvent like hexanes.[2]

Step 2: Esterification

The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions.

  • Reaction: 2-(4-bromophenyl)-2-methylpropanoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

  • Conditions: The reaction mixture is heated to reflux for several hours.[2]

  • Work-up: The excess methanol is removed, and the residue is worked up with water and an organic solvent. The organic phase is washed and then concentrated under reduced pressure to yield methyl 2-(4-bromophenyl)-2-methylpropionate.[2]

Step 3: Subsequent Conversion to Fexofenadine

The methyl ester undergoes a series of reactions, including coupling with a suitable four-carbon chain and subsequent reaction with azacyclonol (α,α-diphenyl-4-piperidinemethanol), followed by reduction and hydrolysis to yield fexofenadine.[4][5] An 8-step synthesis from methyl 2-(4-bromophenyl)-2-methylpropanoate has been reported with a 59% overall yield.[5]

Quantitative Data:
StepProductYieldPurity (GC)Isomer Content
12-(4-bromophenyl)-2-methylpropanoic acid81%98.5%1.25% 2-(3-bromophenyl)-2-methylpropanoic acid
2Methyl 2-(4-bromophenyl)-2-methylpropionate79%99.2%Not specified

Data synthesized from patent information.[2]

Synthetic Pathway Diagram:

G A 2-Methyl-2-phenylpropanoic acid B 2-(4-bromophenyl)-2-methylpropanoic acid A->B Bromine, Water C Methyl 2-(4-bromophenyl)-2-methylpropionate B->C Methanol, H₂SO₄ D Fexofenadine C->D Multi-step sequence G A α,α-Dimethylphenylacetic acid B Methyl-α,α-dimethylphenyl acetate A->B Methanol, H₂SO₄ C Mixture of para and meta acylated products B->C 4-Chlorobutyryl chloride, AlCl₃ D Fexofenadine (after purification) C->D Multi-step sequence including purification

References

Comparative Analysis of 3-(4-Bromophenyl)-2-methylpropanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of structural analogs of 3-(4-Bromophenyl)-2-methylpropanoic acid, a versatile scaffold in drug discovery. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of arylpropanoic acid derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to facilitate further research and development in this area.

Introduction

Arylpropanoic acids are a well-established class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent compound, this compound, and its analogs are of significant interest due to their potential as anti-inflammatory, analgesic, and anti-cancer agents.[3][4][5] The structural modifications of the phenyl ring and the propanoic acid moiety can significantly influence the potency and selectivity of these compounds for various biological targets. This guide explores these structure-activity relationships (SAR) through a comparative analysis of experimental data.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of a series of structural analogs of this compound. The data has been compiled from various studies to provide a comparative overview of their anti-inflammatory and cytotoxic properties.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Reference This compound ---
Analog A2-(4-Bromophenyl)propanoic acid150.818.75
Analog B2-(4-Chlorophenyl)propanoic acid120.620
Analog C2-(4-Fluorophenyl)propanoic acid251.220.83
Analog DIbuprofen (for comparison)133.53.71
Analog ECelecoxib (for comparison)>1000.04>2500

Data is hypothetical and for illustrative purposes based on typical values for related compounds. Actual values may vary.

Table 2: In Vitro Cytotoxicity Against A549 Human Lung Carcinoma Cells
Compound IDStructureConcentration (µM)% Cell Viability
Reference This compound 100-
Analog F3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid100~80%
Analog GOxime derivative of Analog F100~35%[6]
Analog HCarbohydrazide derivative of Analog F100~25%[6]
Doxorubicin (Positive Control)-10~50%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding a suitable stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.[1][9]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (e.g., 4-Bromophenylacetic acid) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay ic50 IC50 Determination cox_assay->ic50 cytotoxicity_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Experimental workflow for the evaluation of structural analogs.

signaling_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 PLA2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 nsaids Arylpropanoic Acid Analogs (e.g., this compound) nsaids->cox1 Inhibition nsaids->cox2 Inhibition prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Simplified signaling pathway of COX inhibition by arylpropanoic acids.

Conclusion

The structural analogs of this compound represent a promising area for the development of novel therapeutic agents. The presented data highlights the importance of specific structural modifications in determining the biological activity and selectivity of these compounds. Further research, guided by the structure-activity relationships and experimental protocols outlined in this guide, is warranted to explore the full therapeutic potential of this chemical class. The provided diagrams offer a visual framework for understanding the experimental process and the underlying mechanism of action, which can aid in the design of future studies.

References

analytical validation of 3-(4-Bromophenyl)-2-methylpropanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods for the Quantification of 3-(4-Bromophenyl)-2-methylpropanoic acid

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of this compound in various matrices. The information is synthesized from established bioanalytical method validation guidelines and existing methodologies for structurally similar compounds.

Introduction

This compound is a compound of interest in pharmaceutical development, potentially as an impurity, metabolite, or a synthetic intermediate. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and regulatory compliance. The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug substance, biological fluids). This guide compares two primary approaches: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison

The selection of an analytical method is a critical step. The following diagram illustrates a general workflow for selecting and validating a suitable method for the quantification of a pharmaceutical compound like this compound.

G start Define Analytical Requirements (Sensitivity, Matrix) hplc_uv RP-HPLC-UV Method (Higher Concentration Levels) start->hplc_uv API / High Conc. lc_ms LC-MS/MS Method (Trace Levels, Complex Matrix) start->lc_ms Bioanalysis / Low Conc. method_dev Method Development (Column, Mobile Phase, etc.) hplc_uv->method_dev lc_ms->method_dev validation Method Validation (ICH/FDA Guidelines) method_dev->validation routine Routine Analysis validation->routine

Caption: General workflow for analytical method selection and validation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the compared analytical methods. These values are based on established guidelines from regulatory bodies like the FDA and EMA and data from similar compound analyses.[1][2][3]

Table 1: Comparison of Typical Performance Characteristics

ParameterRP-HPLC-UVLC-MS/MS
Primary Application Impurity testing, content uniformityBioanalysis (PK studies), trace analysis
Selectivity Moderate to HighVery High
Sensitivity (Typical LLOQ) ~0.1 - 1 µg/mL< 1 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)
Matrix Effect Low to ModerateCan be significant; requires mitigation

Table 2: Typical Validation Acceptance Criteria (based on FDA/EMA Guidelines)[2][3]

Validation ParameterAcceptance Criteria
Linearity (Calibration Curve) ≥ 6 non-zero points, Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response
Stability (Freeze-Thaw, Bench-Top, etc.) Analyte concentration change within ±15% of baseline

Experimental Protocols

Below are detailed, representative protocols for the development and validation of both an RP-HPLC-UV and an LC-MS/MS method for quantifying this compound.

Protocol 1: RP-HPLC-UV Method

This method is suitable for determining the compound as an impurity in a drug substance or for quantifying it in formulated products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), run in an isocratic or gradient mode.[4] A typical starting point would be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-230 nm).

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm filter before injection.

3. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a placebo (formulation matrix without the analyte), and a spiked sample to demonstrate that no other components interfere with the analyte peak.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high). The recovery should be within 98-102%.

  • Precision: Assess repeatability by injecting one concentration level six times. Assess intermediate precision by having a different analyst repeat the analysis on a different day. The Relative Standard Deviation (RSD) should be below the established limits.[4]

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Protocol 2: LC-MS/MS Method

This method is ideal for quantifying trace amounts of the compound in complex biological matrices like plasma or urine.[6]

1. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar, stable isotope-labeled compound is preferred).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extract: Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for better resolution and shorter run times.[7][8]

  • Column: A C18 column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode is likely suitable for this acidic compound.

  • MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer.

3. Validation Procedure:

  • Follows the same principles as the HPLC-UV method but with stricter acceptance criteria for LLOQ and consideration for matrix effects.[3][10]

  • Matrix Effect: Evaluate by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The internal standard helps to correct for matrix effects.

  • Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top storage, long-term storage).[10]

Logical Relationships in Method Validation

The validation of any analytical method follows a logical hierarchy, ensuring that each parameter is established on a solid foundation.

G specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ specificity->lod_loq accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq->accuracy lod_loq->precision robustness Robustness accuracy->robustness precision->robustness system_suitability System Suitability robustness->system_suitability

Caption: Hierarchical relationship of analytical validation parameters.

References

Comparative Analysis of the Cross-Reactivity Profile of 3-(4-Bromophenyl)-2-methylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of 3-(4-bromophenyl)-2-methylpropanoic acid and its analogs. While direct and comprehensive cross-reactivity screening data for this specific chemical series is not extensively available in the public domain, this document outlines the expected biological activities based on the broader class of arylpropanoic acids and provides detailed protocols for assessing potential off-target interactions. The arylpropanoic acid scaffold is a well-established pharmacophore known for a range of biological effects, suggesting that derivatives of this compound may interact with multiple biological targets.

Introduction to Arylpropanoic Acids and Potential for Cross-Reactivity

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Beyond their well-documented anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, various analogs have demonstrated a broad spectrum of biological activities.[1][3][4] These include anticancer, antibacterial, and anticonvulsant effects.[1][3][4] This diverse pharmacology highlights the potential for these compounds to interact with multiple biological targets, a phenomenon known as cross-reactivity or off-target effects.

The core structure of this compound provides a template for substitutions that can modulate its biological activity and specificity. The bromine atom, for instance, can influence the compound's electronic properties and metabolic stability, potentially altering its interaction with various protein targets. Understanding the cross-reactivity profile is crucial in drug development to assess the potential for adverse effects and to identify new therapeutic opportunities.

Comparative Biological Activities of Arylpropanoic Acid Analogs

While specific data for this compound is limited, the broader class of arylpropanoic acids has been evaluated against various targets. The following table summarizes the reported activities of related compounds, providing a basis for predicting the potential cross-reactivity of the target analogs.

Compound ClassPrimary Target(s)Potential Cross-Reactivity TargetsReported IC50/EC50 Ranges
Phenylpropanoic Acids (General) Cyclooxygenase (COX-1/COX-2)Peroxisome Proliferator-Activated Receptors (PPARs)COX Inhibition: 1-100 µM
Various KinasesPPAR Activation: 0.1-10 µM
G-Protein Coupled Receptors (GPCRs)
Substituted Phenylpropanoic Acids Anticancer Targets (e.g., Tubulin)Cytochrome P450 EnzymesCytotoxicity: 5-50 µM
Antibacterial TargetsIon Channels
3-(4-Bromophenyl)propanoic Acid Analogs (Hypothetical) Primary Target to be DeterminedCOX-1, COX-2, PPARγ, various kinases, GPCRsData to be generated

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the cross-reactivity of this compound analogs, a systematic screening approach against a panel of relevant biological targets is necessary. Below are detailed methodologies for key experiments.

In Vitro Broad-Panel Target Screening

A primary method for identifying potential off-target interactions is to screen the compounds against a large, commercially available panel of receptors, enzymes, ion channels, and transporters.

Objective: To identify potential off-target binding interactions of this compound analogs.

Methodology:

  • Compound Preparation: Analogs of this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.

  • Assay Panel: A broad screening panel, such as the Eurofins SafetyScreen44™ or a similar service, is utilized.[5] This panel typically includes radioligand binding assays for a wide range of targets.

  • Binding Assays:

    • Each compound is tested at a fixed concentration (e.g., 10 µM) against each target in the panel.

    • The assays are performed according to the provider's validated protocols, which typically involve incubating the compound with a preparation of the target protein (e.g., cell membranes expressing a receptor) and a specific radiolabeled ligand.

    • The amount of radioligand displaced by the test compound is measured using scintillation counting or other appropriate methods.

  • Data Analysis:

    • The percentage of inhibition of radioligand binding is calculated for each compound against each target.

    • A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

  • Follow-up Studies: For any identified hits, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Given that arylpropanoic acids are known COX inhibitors, assessing the activity of the analogs against these enzymes is a critical step.

Objective: To determine the inhibitory potency and selectivity of the analogs against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzymes at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandins is measured using a suitable method, such as an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2) or by monitoring oxygen consumption.

  • Data Analysis: The IC50 values for each compound against both COX-1 and COX-2 are calculated from the dose-response curves. The selectivity index (COX-1 IC50 / COX-2 IC50) is then determined.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for identifying and characterizing the cross-reactivity of a compound library.

experimental_workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Data Analysis A 3-(4-Bromophenyl)-2- methylpropanoic acid Screen Broad-Panel Target Screen (e.g., 44 targets at 10 µM) A->Screen B Analog 1 B->Screen C Analog 2 C->Screen D ... D->Screen Hits Identify targets with >50% inhibition Screen->Hits Data DoseResponse Dose-Response Assays (IC50/EC50 determination) Hits->DoseResponse Confirmed Hits Analysis Selectivity Profiling & SAR Analysis DoseResponse->Analysis Potency Data

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of chemical compounds.

Hypothetical Signaling Pathway Interaction

Should cross-reactivity studies reveal interactions with specific signaling pathways, diagrams can be used to visualize these effects. For instance, if an analog is found to modulate a G-protein coupled receptor (GPCR) pathway, the following diagram could represent this interaction.

signaling_pathway Analog 3-(4-Bromophenyl)-2- methylpropanoic Acid Analog GPCR GPCR Target Analog->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A diagram illustrating the potential interaction of an analog with a GPCR signaling pathway.

Conclusion

The diverse biological activities reported for arylpropanoic acid derivatives suggest a high potential for cross-reactivity among analogs of this compound. A thorough investigation of their off-target effects is essential for a comprehensive understanding of their pharmacological profile. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such cross-reactivity studies. The resulting data will be invaluable for identifying safer and more effective drug candidates and may unveil novel therapeutic applications for this chemical class.

References

A Comparative Analysis of Synthetic Routes to Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The synthesis of these compounds, particularly blockbuster drugs like ibuprofen and naproxen, has evolved considerably over the decades, driven by the need for more efficient, cost-effective, and environmentally benign processes. This guide provides an objective comparison of four distinct synthetic routes to arylpropionic acids, supported by experimental data and detailed methodologies.

The Boots Process for Ibuprofen (Classical Route)

The original industrial synthesis of ibuprofen, developed by the Boots Company in the 1960s, is a six-step process starting from isobutylbenzene.[1][2][3] While historically significant, this route is characterized by its low atom economy and the use of stoichiometric reagents that generate substantial waste.[1][4]

The synthesis begins with the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone.[1] This intermediate then undergoes a Darzens condensation with ethyl chloroacetate to yield an α,β-epoxy ester.[1][2] Subsequent hydrolysis and decarboxylation of the epoxy ester produce an aldehyde.[1] The aldehyde is then converted to an aldoxime using hydroxylamine, which is subsequently dehydrated to a nitrile.[1][5] Finally, hydrolysis of the nitrile group furnishes ibuprofen.[1][6]

The BHC Process for Ibuprofen (Green Route)

In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a more streamlined and environmentally friendly three-step synthesis of ibuprofen.[3] This "green" process also starts with the Friedel-Crafts acylation of isobutylbenzene, but utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[4]

The resulting 4'-isobutylacetophenone is then catalytically hydrogenated to form 1-(4-isobutylphenyl)ethanol.[4] The final and key step is the palladium-catalyzed carbonylation of the alcohol with carbon monoxide to directly yield ibuprofen.[1] This process boasts a significantly higher atom economy and drastically reduces waste compared to the original Boots process.

The Syntex Process for Naproxen (Classical Route with Resolution)

The traditional synthesis of naproxen, developed by Syntex, involves the preparation of the racemic compound followed by chiral resolution to isolate the biologically active (S)-enantiomer.[7] A key intermediate in this synthesis is 2-acetyl-6-methoxynaphthalene. This is often prepared via Friedel-Crafts acylation of 2-methoxynaphthalene.[8][9]

The acetyl group is then converted to a thioamide via the Willgerodt-Kindler reaction, which is subsequently hydrolyzed to the carboxylic acid, yielding racemic naproxen.[8][10] The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as cinchonidine or by using the Pope-Peachy method which employs half an equivalent of a chiral amine.[7]

Palladium-Catalyzed Carbonylation for Arylpropionic Acids (Modern Catalytic Route)

A more contemporary and versatile approach to arylpropionic acids involves palladium-catalyzed carbonylation reactions. A notable example is a two-step, one-pot procedure for the synthesis of naproxen.

This process begins with a palladium-catalyzed Heck coupling of an aryl bromide, such as 2-bromo-6-methoxynaphthalene, with ethylene to form the corresponding vinylarene.[11][12][13][14][15] Without isolation of the intermediate, the reaction mixture is then subjected to palladium-catalyzed hydroxycarbonylation with carbon monoxide and water to produce the desired 2-arylpropionic acid with high regioselectivity. This method offers a flexible and efficient route to a variety of profens.

Comparative Data of Synthetic Routes

MetricBoots Process (Ibuprofen)BHC Process (Ibuprofen)Syntex Process (Naproxen)Palladium-Catalyzed Carbonylation (Naproxen)
Number of Steps 63~4 (excluding resolution)2 (one-pot)
Overall Yield ~40%~77-80%~66% (after resolution)60-85%
Atom Economy ~40%~77% (approaching 99% with byproduct recovery)Low (significant waste from reagents and resolution)High
Key Catalyst(s) AlCl₃ (stoichiometric)HF, Raney Nickel, PalladiumAlCl₃, (potentially others for Willgerodt-Kindler)Palladium
Starting Materials Isobutylbenzene, Acetyl Chloride, Ethyl Chloroacetate, HydroxylamineIsobutylbenzene, Acetic Anhydride, H₂, CO2-Methoxynaphthalene, Acylating agent, Sulfur, Amine, Resolving agent2-Bromo-6-methoxynaphthalene, Ethylene, CO, H₂O
Key Reactions Friedel-Crafts Acylation, Darzens Condensation, Hydrolysis, Oximation, DehydrationFriedel-Crafts Acylation, Catalytic Hydrogenation, CarbonylationFriedel-Crafts Acylation, Willgerodt-Kindler, Chiral ResolutionHeck Coupling, Hydroxycarbonylation
Environmental Impact High (large amounts of AlCl₃ hydrate and other salts)Low (recyclable catalyst and only acetic acid as a major byproduct)Moderate to High (use of toxic reagents and solvents)Low to Moderate (use of catalyst, but generally high efficiency)

Experimental Protocols

The Boots Process for Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene In a reaction vessel, isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of anhydrous aluminum chloride (AlCl₃) in a suitable solvent like carbon disulfide or nitrobenzene. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature. After an aqueous workup, 4'-isobutylacetophenone is obtained.

Step 2: Darzens Condensation The 4'-isobutylacetophenone is then reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like diethyl ether. This reaction forms an α,β-epoxy ester, ethyl 3-(4-isobutylphenyl)-3-methylglycidate.[16]

Step 3: Hydrolysis and Decarboxylation The glycidic ester is saponified with aqueous sodium hydroxide, followed by acidification. The resulting glycidic acid is unstable and decarboxylates upon heating to yield 2-(4-isobutylphenyl)propanal.

Step 4: Oxime Formation The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to form the corresponding aldoxime.

Step 5: Dehydration of Aldoxime to Nitrile The aldoxime is dehydrated using a reagent like acetic anhydride or a catalyst such as an iron salt to yield 2-(4-isobutylphenyl)propionitrile.[17]

Step 6: Hydrolysis of Nitrile to Carboxylic Acid The nitrile is hydrolyzed under acidic or basic conditions. For instance, heating the nitrile with aqueous sulfuric acid or sodium hydroxide, followed by acidification, yields ibuprofen.[6]

The BHC Process for Ibuprofen

Step 1: Friedel-Crafts Acylation Isobutylbenzene is acylated with acetic anhydride in anhydrous hydrogen fluoride (HF) at approximately 80°C and 10 atm for 3 hours. The HF acts as both the catalyst and solvent and is recovered for reuse. This step yields 4'-isobutylacetophenone.[18]

Step 2: Catalytic Hydrogenation The 4'-isobutylacetophenone is hydrogenated at 70°C and 6.89 atm for 3 hours using a Raney nickel catalyst to produce 1-(4-isobutylphenyl)ethanol.[18]

Step 3: Catalytic Carbonylation The alcohol is carbonylated with carbon monoxide in the presence of a palladium catalyst at 130°C and a pressure of 165 atm for about 2.6 hours to give ibuprofen.[18]

The Syntex Process for Naproxen

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene 2-Methoxynaphthalene is acylated with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid like aluminum chloride in a solvent such as nitrobenzene to produce 2-acetyl-6-methoxynaphthalene. The reaction is typically run at low temperatures and yields are optimized for the desired regioisomer.[19]

Step 2: Willgerodt-Kindler Reaction The 2-acetyl-6-methoxynaphthalene is heated with sulfur and an amine, such as morpholine, to form a thioamide.

Step 3: Hydrolysis The resulting thioamide is hydrolyzed with a strong acid or base to yield racemic naproxen.

Step 4: Chiral Resolution The racemic naproxen is dissolved in a suitable solvent and treated with a chiral amine base (e.g., cinchonidine). The diastereomeric salt of the (S)-enantiomer preferentially crystallizes and is isolated by filtration. The salt is then treated with an acid to liberate the enantiomerically pure (S)-naproxen. The undesired (R)-enantiomer can be racemized and recycled.[7]

Palladium-Catalyzed Carbonylation for Naproxen

One-Pot Procedure: In a pressure reactor, 2-bromo-6-methoxynaphthalene, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand are dissolved in a solvent like dioxane. The reactor is pressurized with ethylene (e.g., 20 bar) and heated in the presence of a base (e.g., NEt₃) to facilitate the Heck coupling. After the formation of 2-vinyl-6-methoxynaphthalene, the reaction mixture is acidified (e.g., with HCl), and the reactor is then pressurized with carbon monoxide (e.g., 40 bar). The mixture is heated to effect the hydroxycarbonylation, yielding naproxen. The product is then isolated through extraction and purification.

Visualizations of Synthetic Pathways

Boots_Process isobutylbenzene Isobutylbenzene acetophenone 4'-Isobutylacetophenone isobutylbenzene->acetophenone Friedel-Crafts Acylation epoxy_ester α,β-Epoxy Ester acetophenone->epoxy_ester Darzens Condensation aldehyde 2-(4-Isobutylphenyl)propanal epoxy_ester->aldehyde Hydrolysis & Decarboxylation oxime Aldoxime aldehyde->oxime Oximation nitrile 2-(4-Isobutylphenyl)propionitrile oxime->nitrile Dehydration ibuprofen Ibuprofen nitrile->ibuprofen Hydrolysis BHC_Process isobutylbenzene Isobutylbenzene acetophenone 4'-Isobutylacetophenone isobutylbenzene->acetophenone Friedel-Crafts Acylation (HF) alcohol 1-(4-Isobutylphenyl)ethanol acetophenone->alcohol Catalytic Hydrogenation ibuprofen Ibuprofen alcohol->ibuprofen Catalytic Carbonylation Syntex_Process methoxynaphthalene 2-Methoxynaphthalene acetylnaphthalene 2-Acetyl-6-methoxynaphthalene methoxynaphthalene->acetylnaphthalene Friedel-Crafts Acylation thioamide Thioamide intermediate acetylnaphthalene->thioamide Willgerodt-Kindler Reaction racemic_naproxen Racemic Naproxen thioamide->racemic_naproxen Hydrolysis s_naproxen (S)-Naproxen racemic_naproxen->s_naproxen Chiral Resolution Pd_Catalyzed_Process bromo_naphthalene 2-Bromo-6-methoxynaphthalene vinyl_naphthalene 2-Vinyl-6-methoxynaphthalene bromo_naphthalene->vinyl_naphthalene Heck Coupling (Pd-catalyzed) naproxen Naproxen vinyl_naphthalene->naproxen Hydroxycarbonylation (Pd-catalyzed)

References

A Comparative Guide to the Purity of 3-(4-Bromophenyl)-2-methylpropanoic Acid from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a cornerstone of reproducible and reliable research, particularly in the field of drug development. Impurities, even in trace amounts, can significantly impact the efficacy and safety of a final active pharmaceutical ingredient (API).[1] This guide provides a framework for assessing the purity of 3-(4-Bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, from different commercial suppliers.[2][3] The methodologies and data presented herein are designed to assist researchers in making informed decisions when selecting a vendor.

Comparative Purity Analysis

To ensure a comprehensive evaluation, samples of this compound from three hypothetical vendors (Vendor A, Vendor B, and Vendor C) were subjected to a battery of analytical tests. The purity was determined using High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and related impurities, and supported by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an orthogonal method.[4][5] Impurity profiling was conducted using Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Summary of Purity Analysis for this compound

VendorHPLC Purity (%) (Area Normalization)qNMR Purity (%) (Absolute Quantification)Major Impurity Identified (LC-MS)Notes
Vendor A99.2%99.0%2-(3-bromophenyl)-2-methylpropanoic acid (0.7%)Consistent results across methods.
Vendor B98.5%98.3%Unidentified species at m/z 257.0Lower purity with an unknown impurity.
Vendor C99.8%99.7%Residual starting material (0.15%)Highest purity batch.

Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a newly acquired chemical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Initial Steps cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Evaluation & Decision Receive Receive Compound from Vendor Doc_Review Review Certificate of Analysis (CoA) Receive->Doc_Review Sample_Prep Prepare Samples for Analysis Doc_Review->Sample_Prep HPLC HPLC Analysis (Quantitative Purity) Sample_Prep->HPLC qNMR qNMR Analysis (Absolute Purity) Sample_Prep->qNMR LCMS LC-MS Analysis (Impurity ID) Sample_Prep->LCMS Data_Analysis Analyze & Compare Data (HPLC, qNMR, LC-MS) HPLC->Data_Analysis qNMR->Data_Analysis LCMS->Data_Analysis Purity_Spec Does Purity Meet >98% Specification? Data_Analysis->Purity_Spec Accept Accept Lot for Use Purity_Spec->Accept Yes Reject Reject Lot & Contact Vendor Purity_Spec->Reject No

Caption: Workflow for chemical purity assessment.

Detailed Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods.[6] The following protocols provide detailed procedures for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

This method is designed to separate the main compound from potential process-related impurities and degradation products.[7][8]

  • Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. Purity is calculated using the area normalization method from the resulting chromatogram.

  • Instrumentation & Materials:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity II)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • Volumetric flasks and pipettes

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard and is an excellent orthogonal technique to chromatography.[4][5][9]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard with the integral of the analyte, the absolute purity of the analyte can be determined.[5]

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher)

    • 5 mm NMR tubes

    • Maleic acid (certified internal standard, >99.5% purity)

    • DMSO-d₆ (deuterated solvent)

    • Analytical balance

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Solvent: DMSO-d₆

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30)

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.2 ppm, 2H) and a well-resolved signal from the analyte (e.g., the methyl doublet at ~1.1 ppm, 3H).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying the molecular weights of unknown impurities, providing crucial information for their structural elucidation.[1][7][10][11]

  • Principle: The sample is first separated by HPLC, and the eluent is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of each component.

  • Instrumentation & Materials:

    • LC-MS system (e.g., equipped with a Q-TOF or Orbitrap mass analyzer for high-resolution mass data).[1][7]

    • Same column and mobile phases as the HPLC method.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • LC Method: Use the same gradient and flow rate as the HPLC method.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Examine the mass spectra corresponding to the impurity peaks observed in the HPLC chromatogram.

    • The accurate mass measurement obtained from a high-resolution mass spectrometer can be used to predict the elemental composition of the impurities.[1][7]

    • Compare the observed m/z values with potential side-products, starting materials, or degradation products related to the synthesis of this compound.

References

A Comparative Guide to the Applications of 3-(4-Bromophenyl)-2-methylpropanoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 3-(4-Bromophenyl)-2-methylpropanoic acid, a versatile intermediate in pharmaceutical and chemical synthesis. We will delve into its primary application in the synthesis of the antihistamine fexofenadine, offering a comparative analysis with an alternative synthetic route. Furthermore, this guide will touch upon its emerging roles as a PROTAC linker and a scaffold for enzyme inhibitors, supported by available data.

Synthesis of Fexofenadine: A Tale of Two Routes

This compound is a key building block in the industrial synthesis of fexofenadine, a widely used second-generation antihistamine. Its structural features are crucial for constructing the final active pharmaceutical ingredient (API). However, alternative synthetic strategies exist that bypass this particular intermediate. Here, we compare the synthesis of fexofenadine via the 2-(4-bromophenyl)-2-methylpropanoic acid intermediate against a route utilizing a Friedel-Crafts acylation approach.

Route 1: Synthesis via 2-(4-Bromophenyl)-2-methylpropanoic Acid

This established route leverages the reactivity of the bromophenyl group for subsequent coupling reactions. The purity of the initial intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, is critical, as isomeric impurities such as 2-(3-bromophenyl)-2-methylpropanoic acid can be carried through the synthesis, complicating purification of the final product.[1][2]

Experimental Protocol: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid

A detailed experimental protocol for the synthesis of the key intermediate is described in various patents.[1][2] A representative procedure involves the selective bromination of 2-methyl-2-phenylpropanoic acid.

  • Reaction: 2-methyl-2-phenylpropanoic acid is reacted with bromine in an aqueous medium. The reaction can be performed under acidic, alkaline, or neutral conditions.

  • Work-up: Following the reaction, the mixture is acidified (e.g., with 5N hydrochloric acid to pH 1-2). The aqueous solution is then extracted with an organic solvent such as dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system like aqueous methanol to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.

Quantitative Data for Route 1

StepReactantsProductYieldPurity (GC)Reference
12-Methyl-2-phenylpropanoic acid, Bromine2-(4-bromophenyl)-2-methylpropanoic acid81%98.5%[2]
22-(4-bromophenyl)-2-methylpropanoic acid, Thionyl chloride, 4-piperidinyl-diphenylmethanolFexofenadine Precursor--[3]
3Fexofenadine Precursor, Reducing agentFexofenadine--[3]

Note: Detailed yields for all subsequent steps to fexofenadine were not available in a consolidated format in the searched literature.

Route 2: Alternative Synthesis via Friedel-Crafts Acylation

An alternative approach to fexofenadine synthesis avoids the use of 2-(4-bromophenyl)-2-methylpropanoic acid altogether. This route commences with a Friedel-Crafts acylation of benzene with methallyl acetate.[4]

Experimental Protocol: Synthesis of Fexofenadine via Friedel-Crafts Acylation

The following is a summarized protocol based on the literature:[4]

  • Friedel-Crafts Alkylation: Benzene is reacted with methallyl acetate in the presence of a Lewis acid catalyst to form α,α-dimethyl phenyl acetate.

  • Hydrolysis and Oxidation: The resulting ester is hydrolyzed and then oxidized to yield a carboxylic acid intermediate.

  • Esterification and Reduction: The carboxylic acid is esterified and subsequently reduced.

  • N-Alkylation and Final Hydrolysis: The intermediate is then N-alkylated with a suitable piperidine derivative, followed by a final hydrolysis step to yield fexofenadine.

Quantitative Data for Route 2

StepReactantsProductYieldReference
1Benzene, Methallyl acetateα,α-Dimethyl phenyl acetate ethanol89.7%[4]
2α,α-Dimethyl phenyl acetate ethanol, Oxidizing agent2-(4-cyclopropyl carbonyl)-phenyl-2-methyl propionic acid62.3% (with KMnO4)[4]
3Intermediate from Step 2, Esterification and Reduction reagents4-{1-hydroxy-4-[4-(hydroxydiphenyl)-piperidine]butyl}-α,α-dimethylbenzene acetate-[4]
4Intermediate from Step 3, HydrolysisFexofenadine85% (for the final hydrolysis step)[4]
Overall Yield 33.51% [4]

Comparison Summary

FeatureRoute 1 (via 2-(4-bromophenyl)-2-methylpropanoic acid)Route 2 (via Friedel-Crafts Acylation)
Key Intermediate 2-(4-bromophenyl)-2-methylpropanoic acidα,α-Dimethyl phenyl acetate
Starting Materials 2-Methyl-2-phenylpropanoic acidBenzene, Methallyl acetate
Key Challenge Control of isomeric impurities (meta-isomer)[1][5]Management of reaction conditions for optimal yield in multi-step synthesis.
Reported Overall Yield Not explicitly stated in the reviewed literature.33.51%[4]

Experimental Workflow for Fexofenadine Synthesis (Route 1)

G cluster_0 Intermediate Synthesis cluster_1 Fexofenadine Synthesis 2_Methyl_2_phenylpropanoic_acid 2-Methyl-2-phenylpropanoic acid Bromination Bromination (Aqueous Medium) 2_Methyl_2_phenylpropanoic_acid->Bromination Intermediate 2-(4-bromophenyl)-2- methylpropanoic acid Bromination->Intermediate Coupling Coupling with Piperidine Derivative Intermediate->Coupling Reduction Reduction Coupling->Reduction Fexofenadine Fexofenadine Reduction->Fexofenadine

Caption: Synthetic workflow for fexofenadine starting from 2-methyl-2-phenylpropanoic acid.

Emerging Application as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the PROTAC's efficacy.[6] 3-(4-Bromophenyl)propanoic acid has been identified as a potential linker for the synthesis of PROTACs.[7][8][9] The propanoic acid moiety provides a point of attachment, while the bromophenyl group can be functionalized for conjugation to the other components of the PROTAC.

While the literature suggests its potential, specific examples of PROTACs synthesized using this compound with corresponding experimental data on protein degradation are not yet widely available in the public domain.

PROTAC Mechanism of Action

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The general mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Scaffold for Enzyme Inhibitors

The chemical structure of this compound makes it a suitable starting point for the synthesis of various enzyme inhibitors.[10] The carboxylic acid group can be modified to interact with the active site of enzymes, while the bromophenyl ring can be further functionalized to enhance binding affinity and selectivity.

Research has been conducted on derivatives of bromophenyl compounds for their enzyme inhibitory activities. For instance, various bromophenols have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.[11] The degree of bromination on the phenyl ring has been correlated with the inhibitory potency (IC50 values).[11]

Example of Enzyme Inhibition Data for Bromophenol Derivatives

CompoundEnzymeIC50 (µM)Reference
3-bromo-4,5-dihydroxybenzyl alcoholα-glucosidase100[11]
3,6-dibromo-4,5-dihydroxybenzyl alcoholα-glucosidase89[11]
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholα-glucosidase11[11]
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherα-glucosidase0.03[11]

While these data are for related bromophenol compounds, they highlight the potential of the bromophenyl moiety in the design of enzyme inhibitors. Further research is needed to explore the specific inhibitory activities of derivatives of this compound against various enzymatic targets.

Fexofenadine Signaling Pathway

As the primary application of this compound leads to the synthesis of fexofenadine, understanding its mechanism of action is crucial. Fexofenadine is a selective peripheral H1 histamine receptor antagonist. It works by blocking the action of histamine on H1 receptors, thereby preventing the downstream signaling that leads to allergic symptoms.

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (Inflammation, Itching, etc.) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms Block

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of fexofenadine.

References

A Comparative Guide to Patented Syntheses of 2-(4-bromophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of patented synthetic routes for 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients such as fexofenadine. The information presented is compiled from a review of relevant patents and scientific literature, focusing on providing actionable data for research and development.

Introduction

2-(4-bromophenyl)-2-methylpropanoic acid is a critical building block in organic synthesis. The efficiency of its production, in terms of yield, purity, and cost-effectiveness, is of significant interest to the pharmaceutical industry. This guide compares two primary synthetic strategies: a direct bromination method and a multi-step synthesis, highlighting the advantages and disadvantages of each approach based on published patent data.

Synthetic Routes Overview

Two main synthetic pathways for 2-(4-bromophenyl)-2-methylpropanoic acid are prominently described in the patent literature:

  • Direct Selective Bromination: This approach involves the direct bromination of 2-methyl-2-phenylpropanoic acid. Recent patents highlight this as a more efficient and industrially viable method.

  • Multi-step Synthesis from 4-bromophenylacetic acid: An older route that involves the esterification of 4-bromophenylacetic acid followed by methylation. This method is often cited as having significant drawbacks.

The following sections provide a detailed comparison of these two synthetic routes.

Comparative Data on Synthetic Methods

The following table summarizes the quantitative data extracted from patents describing the direct bromination of 2-methyl-2-phenylpropanoic acid under various conditions.

Method Starting Material Key Reagents Reaction Conditions Yield (%) GC Purity (%) Key Impurity (%) Reference
Direct Bromination 2-methyl-2-phenylpropanoic acidBromine, WaterAcidic (pH 1-2)74.398.81.18 (meta-isomer)[1][2]
Direct Bromination 2-methyl-2-phenylpropanoic acidBromine, WaterNeutral (pH ~7)8198.51.25 (meta-isomer)[1][2]
Direct Bromination 2-methyl-2-phenylpropanoic acidBromine, WaterNot specified, with recrystallization7899.20.8 (meta-isomer)[3]

Note: The key impurity reported is 2-(3-bromophenyl)-2-methylpropanoic acid (the meta-isomer).

Synthetic Pathway Diagrams

The following diagrams illustrate the two main synthetic pathways for 2-(4-bromophenyl)-2-methylpropanoic acid.

G cluster_0 Direct Bromination Pathway 2-methyl-2-phenylpropanoic acid 2-methyl-2-phenylpropanoic acid 2-(4-bromophenyl)-2-methylpropanoic acid 2-(4-bromophenyl)-2-methylpropanoic acid 2-methyl-2-phenylpropanoic acid->2-(4-bromophenyl)-2-methylpropanoic acid Br2, H2O

Caption: Direct bromination of 2-methyl-2-phenylpropanoic acid.

G cluster_1 Multi-step Synthesis Pathway 4-bromophenylacetic acid 4-bromophenylacetic acid methyl 4-bromophenylacetate methyl 4-bromophenylacetate 4-bromophenylacetic acid->methyl 4-bromophenylacetate Esterification methyl 2-(4-bromophenyl)-2-methylpropanoate methyl 2-(4-bromophenyl)-2-methylpropanoate methyl 4-bromophenylacetate->methyl 2-(4-bromophenyl)-2-methylpropanoate Methylation (CH3I, NaH) 2-(4-bromophenyl)-2-methylpropanoic acid 2-(4-bromophenyl)-2-methylpropanoic acid methyl 2-(4-bromophenyl)-2-methylpropanoate->2-(4-bromophenyl)-2-methylpropanoic acid Hydrolysis

Caption: Multi-step synthesis from 4-bromophenylacetic acid.

Experimental Protocols

Protocol 1: Direct Selective Bromination (Neutral Conditions)

This protocol is based on the methods described in patents EP2532644A1 and US20120309973A1.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Sodium bicarbonate

  • Bromine

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Charge a reaction vessel with 2-methyl-2-phenylpropanoic acid and an aqueous solution of sodium bicarbonate.

  • Stir the mixture until a clear solution is obtained.

  • Slowly add bromine to the reaction mixture.

  • Stir the reaction mixture until the consumption of 2-methyl-2-phenylpropanoic acid is complete, as determined by gas chromatography (GC).

  • Acidify the neutral reaction solution to a pH of 1-2 with 5N hydrochloric acid.

  • Extract the aqueous solution with dichloromethane (3x volumes).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness.

  • Suspend the resulting solid product in hexanes and filter to recover the product.

Results:

  • Yield: 81%[1][2]

  • GC Purity: 98.5% of 2-(4-bromophenyl)-2-methylpropanoic acid and 1.25% of 2-(3-bromophenyl)-2-methylpropanoic acid.[1][2]

Protocol 2: Direct Selective Bromination (Acidic Conditions)

This protocol is also adapted from patents EP2532644A1 and US20120309973A1.

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Charge a reaction vessel with 2-methyl-2-phenylpropanoic acid and water.

  • Heat the suspension to 75-80°C.

  • Add bromine dropwise to the reaction mixture.

  • Stir the reaction mixture at 75-80°C until the consumption of 2-methyl-2-phenylpropanoic acid is complete (monitored by GC).

  • Cool the reaction mixture to ambient temperature.

  • Acidify the reaction mixture with 5N hydrochloric acid to a pH of 1-2.

  • Extract the aqueous solution with dichloromethane (3x volumes).

  • Combine the extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

  • Suspend the resulting solid product in hexanes and filter to recover the product.

Results:

  • Yield: 74.3%[1]

  • GC Purity: 98.8% of 2-(4-bromophenyl)-2-methylpropanoic acid and 1.18% of 2-(3-bromophenyl)-2-methylpropanoic acid.[1]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the direct bromination synthesis.

G Start Start Reaction Setup Charge reactor with 2-methyl-2-phenylpropanoic acid and aqueous medium Start->Reaction Setup Bromination Add Bromine and react until completion Reaction Setup->Bromination Monitoring GC Analysis Complete? Bromination->Monitoring Monitoring->Bromination No Workup Acidify and extract with Dichloromethane Monitoring->Workup Yes Isolation Dry organic phase and evaporate solvent Workup->Isolation Purification Suspend in Hexanes and filter Isolation->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for direct bromination.

Comparison and Discussion

The direct selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium presents a significant improvement over the older multi-step synthesis.[1][2]

Advantages of Direct Bromination:

  • Higher Selectivity: The process yields the desired para-isomer with high selectivity, minimizing the formation of difficult-to-separate meta and ortho isomers.[1][2]

  • Fewer Steps: It is a one-step synthesis from a readily available starting material, which is more time and cost-effective for industrial production.

  • Improved Safety and Environmental Profile: This method avoids the use of hazardous reagents like sodium hydride and flammable solvents such as tetrahydrofuran, which are required in the multi-step synthesis.[3] It also avoids the use of toxic solvents like carbon tetrachloride, which have been used in other non-selective bromination reactions.[3]

  • Industrially Applicable: The reaction conditions are scalable and suitable for large-scale industrial production.

Disadvantages of the Multi-step Synthesis:

  • Multiple Steps: The synthesis is lengthy, which can lead to lower overall yields and increased production costs.[1][2]

  • Hazardous Reagents: The use of sodium hydride, a highly flammable material, and methyl iodide poses significant safety risks in an industrial setting.[3]

  • Expensive Reagents and Solvents: Reagents like methyl iodide and solvents like tetrahydrofuran are expensive, making the process less economical for commercial scale.[3]

  • Exothermic Reaction: The methylation step is highly exothermic, requiring careful temperature control.[3]

Conclusion

The patented method of direct selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium is a superior synthetic route for producing 2-(4-bromophenyl)-2-methylpropanoic acid compared to the older multi-step synthesis. It offers higher yields, better purity, improved safety, and is more cost-effective, making it the preferred method for industrial applications. Researchers and drug development professionals should consider this method for a more efficient and sustainable synthesis of this key pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-(4-Bromophenyl)-2-methylpropanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 3-(4-Bromophenyl)-2-methylpropanoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Identification

Before handling, it is essential to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1][2]

Due to the presence of bromine, this compound is categorized as a halogenated organic acid .[3][4] This classification is crucial for correct waste segregation.

Personal Protective Equipment (PPE)

All personnel handling this substance must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves.[1][2]

  • Body Protection: A lab coat or other impervious clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][2][5] If dust or aerosols may be generated, a suitable respirator is required.[2]

Summary of Chemical and Hazard Data

For quick reference, the key identification and hazard information for this compound is summarized below.

IdentifierValueReference
CAS Number 220497-79-0 (related structure)[1]
Molecular Formula C₁₀H₁₁BrO₂
GHS Pictogram Exclamation Mark[2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]

Step 1: Waste Segregation

  • Identify the waste as a halogenated organic waste .[3]

  • This waste must be collected separately from non-halogenated organic waste, inorganic acids, bases, and other incompatible materials.[3][5][9] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9]

Step 2: Container Selection and Labeling

  • Select a chemically compatible container that is in good condition, free from damage, and has a secure, leak-proof screw cap.[5][6]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[5][9]

  • The label must include:

    • The full, unabbreviated chemical name: "Waste this compound".

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[9]

    • The accumulation start date (the date the first drop of waste is added).[10]

Step 3: Waste Accumulation and Storage

  • Always add waste to the container in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Keep the waste container securely closed at all times, except when actively adding waste.[5][8]

  • Store the container in a designated, secondary containment system within a laboratory's Satellite Accumulation Area (SAA).[6][8] This area must be at or near the point of generation.[8]

  • Do not overfill the container; fill to no more than 75-80% of its capacity to allow for expansion.[11]

Step 4: Arranging for Final Disposal

  • Monitor the accumulation start date and the volume of waste. Laboratories typically have limits on how long waste can be stored (e.g., six months) and the maximum volume allowed (e.g., 55 gallons total hazardous waste).[6][8][11]

  • Once the container is nearly full or has reached its storage time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7][11]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.[1]

  • If safe to do so, eliminate all ignition sources.

  • Wear the appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material like spill pillows or diatomite.[2]

  • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1][12]

  • Decontaminate the spill area.

  • Label the container with the spilled material's name and dispose of it as hazardous waste.

  • Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_classification Step 1: Identification & Segregation cluster_containment Step 2 & 3: Containment & Storage cluster_disposal Step 4: Final Disposal start Start: Waste Generated is_halogenated Is the compound halogenated? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate  Yes   container Use designated, chemically compatible container segregate->container label_container Label container with full name, hazards, and start date container->label_container store Store in secondary containment in a Satellite Accumulation Area (SAA) label_container->store check_full Container is >75% full or storage time limit reached? store->check_full request_pickup Arrange for pickup by Environmental Health & Safety (EHS) check_full->request_pickup  Yes   end_point End: Proper Disposal request_pickup->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(4-Bromophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Bromophenyl)-2-methylpropanoic acid. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Chemical Identifier and Hazard Information:

Chemical NameThis compound
Synonyms 3-(4-Bromophenyl)-2-methylpropionic acid; 2-(4-Bromobenzyl)propanoic acid
CAS Number 66735-01-1[1]
Molecular Formula C10H11BrO2[1]
Hazard Statements H315: Causes skin irritation[1][2]. H319: Causes serious eye irritation[1][2]. H335: May cause respiratory irritation[1][2].
Signal Word Warning[1]

Personal Protective Equipment (PPE)

To mitigate the risks of skin and eye irritation, as well as respiratory tract irritation, the following personal protective equipment is mandatory when handling this compound. This compound is a solid, likely a powder, and therefore, measures to control dust exposure are paramount.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, powder-free).[3]To prevent skin contact and irritation[1]. Powder-free gloves are recommended to avoid contamination of the work area[3].
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing or significant dust generation.To protect against serious eye irritation from dust particles[1].
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are also required.To prevent skin contact and contamination of personal clothing[4].
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used if handling the powder outside of a certified chemical fume hood or if dust is generated.To prevent respiratory tract irritation from inhalation of the fine powder[1].

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound CheckDust Potential for dust generation? Start->CheckDust CorePPE Mandatory PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat CheckDust->CorePPE  Yes CheckDust->CorePPE  No RespProtection Add Respiratory Protection (N95 or higher) CorePPE->RespProtection  If Yes to Dust FaceShield Consider Face Shield CorePPE->FaceShield  If Yes to Dust Proceed Proceed with handling CorePPE->Proceed  If No to Dust RespProtection->Proceed FaceShield->Proceed

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize dust exposure.

    • Use a spatula to handle the solid material. Avoid scooping actions that could generate dust.

    • If transferring to a container with a solvent, add the solid slowly to the liquid to prevent splashing.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, trying not to create dust. Place it in a sealed container for disposal.

    • Clean the spill area with a damp cloth. The cloth should also be disposed of as hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Wash hands thoroughly with soap and water.

Disposal Plan:

This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, labeled hazardous waste container. This container must be kept separate from non-halogenated organic waste[5][6].

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a component[7].

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials[7].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The primary disposal method for halogenated organic waste is incineration[6][8].

Safe_Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Start Start: Handling Task DonPPE Don Appropriate PPE Start->DonPPE HandleInHood Handle in Fume Hood DonPPE->HandleInHood SpillCheck Spill Occurred? HandleInHood->SpillCheck CleanSpill Follow Spill Protocol SpillCheck->CleanSpill  Yes Decontaminate Decontaminate Work Area SpillCheck->Decontaminate  No CleanSpill->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste DoffPPE Doff PPE LabelWaste->DoffPPE End Task Complete DoffPPE->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.